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  • Product: 2-chloro-N-(2-oxo-2-phenylethyl)acetamide
  • CAS: 65385-18-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-chloro-N-(2-oxo-2-phenylethyl)acetamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, also known as N-phenacyl-2-chloroacetamide, is a bifunctional organic compound of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2-oxo-2-phenylethyl)acetamide, also known as N-phenacyl-2-chloroacetamide, is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates a reactive α-chloroacetamide moiety and a phenacyl group, rendering it a versatile building block for the synthesis of a variety of heterocyclic compounds and a potential candidate in drug discovery programs. The chloroacetamide group can act as an alkylating agent, forming covalent bonds with nucleophilic residues in biological macromolecules, a strategy increasingly employed in the design of targeted therapies. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential applications of this compound.

Core Molecular Attributes

The foundational chemical and physical properties of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.65 g/mol
IUPAC Name 2-chloro-N-(2-oxo-2-phenylethyl)acetamide
Synonyms N-phenacyl-2-chloroacetamide
CAS Number 34099-31-5
Appearance Expected to be a crystalline solid
Melting Point 118-119 °C

Synthesis and Mechanism

The most common and efficient method for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is the N-acylation of 2-amino-1-phenylethanone (phenacylamine) with chloroacetyl chloride.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine (2-amino-1-phenylethanone) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond.

Synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct amine 2-amino-1-phenylethanone intermediate intermediate amine->intermediate + acyl_chloride Chloroacetyl Chloride acyl_chloride->intermediate product 2-chloro-N-(2-oxo-2-phenylethyl)acetamide byproduct HCl intermediate->product intermediate->byproduct -

Caption: General reaction scheme for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

Experimental Protocol

A detailed, step-by-step methodology for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is provided below.

Materials:

  • 2-amino-1-phenylethanone hydrochloride (phenacylamine hydrochloride)

  • Chloroacetyl chloride

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-amino-1-phenylethanone hydrochloride (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • While stirring the solution at room temperature, slowly add chloroacetyl chloride (1.5 equivalents) dropwise. An exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • After the reaction is complete, remove the bulk of the DMF under reduced pressure using a rotary evaporator.

  • Treat the resulting residue with cold water to precipitate the crude product.

  • Collect the crystalline precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with water to remove any remaining impurities.

  • Dry the purified product, 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, to a constant weight.

Spectroscopic Characterization

While experimental spectra for 2-chloro-N-(2-oxo-2-phenylethyl)acetamide are not widely available in public databases, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would likely exhibit the following signals:

  • A singlet around 4.2-4.3 ppm , corresponding to the two protons of the chloromethyl group (Cl-CH₂-).

  • A doublet or multiplet around 4.8-5.0 ppm , corresponding to the two protons of the methylene group adjacent to the ketone and amide (-CO-CH₂-NH-).

  • A broad singlet in the region of 7.0-8.5 ppm , corresponding to the amide proton (-NH-). The chemical shift of this proton is highly dependent on solvent and concentration.

  • Multiplets in the aromatic region (7.4-8.0 ppm) , corresponding to the five protons of the phenyl ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would show distinct signals for each carbon environment:

  • A signal around 43 ppm for the chloromethyl carbon (Cl-CH₂-).

  • A signal around 48 ppm for the methylene carbon adjacent to the ketone and amide (-CO-CH₂-NH-).

  • Signals in the range of 127-135 ppm for the carbons of the phenyl ring.

  • A signal around 165-167 ppm for the amide carbonyl carbon (-NH-C=O).

  • A signal around 195-197 ppm for the ketone carbonyl carbon (Ph-C=O).

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • N-H stretching: A sharp peak around 3300-3400 cm⁻¹.

  • C=O stretching (amide I band): A strong absorption around 1670-1690 cm⁻¹.

  • C=O stretching (ketone): A strong absorption around 1690-1710 cm⁻¹.

  • N-H bending (amide II band): An absorption around 1520-1550 cm⁻¹.

  • C-Cl stretching: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 211. Due to the presence of the chlorine-37 isotope, a characteristic M+2 peak at m/z 213 with an intensity of approximately one-third of the M⁺ peak is expected. Common fragmentation patterns would likely involve the loss of the chloromethyl radical (•CH₂Cl) and cleavage of the amide bond.

Potential Applications in Drug Development

The unique structural features of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide make it a molecule of interest for drug development professionals.

As a Covalent Inhibitor Scaffold

The α-chloroacetamide moiety is a well-established electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues, such as cysteine, in protein targets. This irreversible binding can lead to potent and prolonged inhibition, a desirable characteristic for certain therapeutic targets.

Covalent_Inhibition cluster_inhibitor Inhibitor cluster_protein Protein Target cluster_adduct Covalent Adduct inhibitor 2-chloro-N-(2-oxo-2-phenylethyl)acetamide adduct Inhibitor-Protein Adduct inhibitor->adduct protein Nucleophilic Residue (e.g., Cysteine) protein->adduct

Caption: Covalent modification of a protein target by 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

Precursor for Heterocyclic Synthesis

The bifunctional nature of this molecule allows it to serve as a versatile starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds are prevalent in a wide range of biologically active molecules and approved drugs. For instance, the phenacyl group can participate in cyclization reactions, while the chloroacetamide moiety can be used to introduce further diversity.

Antimicrobial and Anticancer Research

Derivatives of chloroacetamide have been investigated for their potential as antimicrobial and anticancer agents.[1] The ability of the chloroacetyl group to alkylate biological macromolecules is a key aspect of their mechanism of action. Further derivatization of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide could lead to the development of novel therapeutic candidates in these areas.

Conclusion

2-chloro-N-(2-oxo-2-phenylethyl)acetamide is a valuable chemical entity with a well-defined synthesis and a range of potential applications, particularly in the field of drug discovery and development. Its dual functionality provides a platform for the generation of diverse molecular architectures and for the design of targeted covalent inhibitors. This technical guide serves as a foundational resource for researchers and scientists working with this and related compounds, providing essential information on its synthesis, characterization, and potential utility.

References

  • PrepChem. Synthesis of (a) N-Phenacyl chloroacetamide. Available from: [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. Available from: [Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide in Organic Solvents: A Technical Guide for Synthetic Applications

Executive Summary 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4) is a highly versatile bifunctional building block utilized in the synthesis of nitrogen-containing heterocycles, peptidomimetics, and pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4) is a highly versatile bifunctional building block utilized in the synthesis of nitrogen-containing heterocycles, peptidomimetics, and pharmaceutical intermediates[1]. Structurally, it features a reactive α-chloroacetamide moiety coupled with a phenacyl group. This unique molecular architecture imparts specific solubility constraints dictated by strong intermolecular hydrogen bonding (via the acetamide N-H and C=O) and significant hydrophobic bulk (the phenyl ring)[2][3].

For researchers and process chemists, understanding its solubility across diverse organic solvents is critical. Proper solvent selection directly optimizes reaction kinetics, facilitates efficient purification workflows, and ensures high-yield crystallizations.

Structural and Thermodynamic Drivers of Solvation

The dissolution of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide requires overcoming the lattice energy established by its crystalline state. The molecule acts as both a hydrogen-bond donor (HBD) and a hydrogen-bond acceptor (HBA). The causality of its solubility behavior can be broken down by solvent class:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These solvents exhibit the highest solubilization capacity. Their strong HBA properties effectively disrupt the intermolecular N-H···O=C hydrogen bonds of the solute's crystal lattice. Because they lack HBD capability, they do not suffer from the enthalpic penalty of solvent-solvent self-association, driving the dissolution thermodynamically[3].

  • Halogenated Solvents (e.g., DCM, Chloroform): The compound exhibits robust solubility in dichloromethane (DCM). The dipole-dipole interactions between the polarizable C-Cl bonds of the solvent and the chloroacetyl/carbonyl moieties of the solute provide sufficient solvation energy to overcome the lattice forces.

  • Protic Solvents (e.g., Methanol, Ethanol): Solubility is moderate. While alcohols can engage in hydrogen bonding with the acetamide group, the hydrophobic phenacyl ring limits the overall entropic gain, often requiring elevated temperatures to achieve high concentrations[4].

  • Non-Polar Solvents (e.g., Hexanes, Heptane): The compound is practically insoluble in aliphatic hydrocarbons due to the inability of these solvents to disrupt the polar acetamide network.

G S1 Solid State (Strong Intermolecular H-Bonds) S2 Lattice Disruption (Endothermic ΔH > 0) S1->S2 S3 Solvent Cavity Formation (Endothermic ΔH > 0) S2->S3 S4 Solute-Solvent Interaction (Exothermic ΔH < 0) S3->S4 S5 Dissolved State (Thermodynamic Equilibrium) S4->S5

Thermodynamic cycle of solvation for 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

Quantitative Solubility Profile

The following table summarizes the solubility profile of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide at 25°C. The quantitative estimates are synthesized from thermodynamic modeling of structurally analogous phenacyl and chloroacetamide derivatives[2][3][5].

Solvent ClassificationSolventEstimated Solubility at 25°C (mg/mL)Mechanistic Rationale
Polar Aprotic N,N-Dimethylformamide (DMF)> 100Optimal HBA disrupts crystal lattice; high dielectric constant[3].
Polar Aprotic Tetrahydrofuran (THF)50 - 100Moderate polarity; strong dipole-dipole interactions.
Halogenated Dichloromethane (DCM)50 - 80Favorable polarizability matching with the chloroacetyl group.
Ester Ethyl Acetate (EtOAc)20 - 50Moderate HBA capability; ideal for crystallization workflows.
Protic Ethanol (EtOH)10 - 30H-bonding restricted by the hydrophobic phenyl moiety.
Aqueous Water< 2.5Highly hydrophobic phenacyl group prevents aqueous solvation[2].
Non-Polar Hexane< 1.0Incapable of breaking solute-solute H-bonds.

Experimental Protocol: Self-Validating Solubility Determination

To generate highly accurate, reproducible solubility data for drug development or scale-up synthesis, the isothermal shake-flask method coupled with HPLC-UV quantification is the gold standard. This protocol is designed as a self-validating system : it uses time-course sampling to mathematically prove that thermodynamic equilibrium has been reached, rather than assuming dissolution is complete.

Step-by-Step Methodology:

  • Preparation of Excess Solid: Add exactly 200 mg of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide to a 5 mL borosilicate glass vial.

  • Solvent Addition: Dispense 1.0 mL of the target organic solvent into the vial. Ensure a visible excess of solid remains; if all solid dissolves instantly, add more compound in 50 mg increments until saturation is visually confirmed.

  • Isothermal Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Self-Validating Sampling: Extract 100 µL aliquots at exactly 24 hours and 48 hours.

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes to pellet undissolved microcrystals. Alternatively, filter through a 0.22 µm PTFE syringe filter (PTFE is required to prevent solvent degradation and non-specific binding of the hydrophobic phenacyl group).

  • Dilution & HPLC-UV Analysis: Dilute the supernatant with the mobile phase (e.g., 60:40 Acetonitrile:Water) to fall within the linear range of the UV detector (typically monitored at 254 nm for the phenacyl chromophore).

  • Equilibrium Verification (Causality Check): Compare the calculated concentrations from the 24h and 48h samples. If the variance between the two time points is < 2%, thermodynamic equilibrium is validated. If the variance is > 2%, the system is still kinetically dissolving; extend the equilibration time to 72 hours.

G N1 1. Solid Compound (Excess 65385-18-4) N2 2. Solvent Addition (e.g., DMF, EtOAc) N1->N2 N3 3. Isothermal Equilibration (24h & 48h, 25°C) N2->N3 N4 4. Phase Separation (0.22 µm PTFE Filtration) N3->N4 N5 5. HPLC-UV Quantification (Variance < 2% = Validated) N4->N5

Self-validating isothermal shake-flask workflow for equilibrium solubility.

Optimization Strategies for Process Chemistry

When utilizing 2-chloro-N-(2-oxo-2-phenylethyl)acetamide in large-scale synthesis (e.g., nucleophilic substitution of the chloride or condensation reactions), solvent selection directly impacts yield and reaction rate.

  • Maximizing Reaction Kinetics: Use DMF or DMAc. The high solubility ensures the compound is fully dissolved, while the high dielectric constant stabilizes polar transition states during nucleophilic attacks on the α-chloro group[3].

  • Optimizing Crystallization: A binary solvent system (anti-solvent crystallization) is highly effective. Dissolve the compound in a minimal volume of warm EtOAc (good solvent), and slowly titrate in Hexane (anti-solvent) until the cloud point is reached. Cooling this mixture yields high-purity crystalline product, as the impurities often remain partitioned in the mother liquor.

References

Sources

Foundational

Calculated logP and Hydrophobicity of 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide: A Technical Guide for Drug Development

Executive Summary In medicinal chemistry and rational drug design, the lipophilicity of a compound—quantified as the octanol-water partition coefficient ( )—dictates its absorption, distribution, metabolism, and excretio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and rational drug design, the lipophilicity of a compound—quantified as the octanol-water partition coefficient (


)—dictates its absorption, distribution, metabolism, and excretion (ADME) profile. 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide  (CAS: 65385-18-4) is a highly versatile small-molecule scaffold. Featuring a reactive 

-chloroamide moiety and a phenacyl group, it is frequently utilized as a building block for synthesizing heterocycles and

-3 adrenergic receptor agonist intermediates[1].

Understanding the calculated


 (clogP) of this molecule is critical. Its lipophilicity must be carefully balanced to ensure it can cross lipid bilayers while maintaining sufficient aqueous solubility for systemic circulation. This whitepaper deconstructs the structural drivers of its hydrophobicity, evaluates computational methodologies for 

prediction, and outlines a self-validating experimental protocol for empirical verification.

Structural Deconstruction & Hydrophobicity Drivers

The overall hydrophobicity of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is a composite of its distinct structural fragments. As an application scientist, I approach lipophilicity not as a single static number, but as a dynamic interplay of electron-withdrawing groups, hydrogen-bond donors, and hydrophobic bulk.

The molecule (SMILES: ClCC(=O)NCC(=O)c1ccccc1) can be fragmented into five distinct regions:

  • Phenyl Ring: Provides significant hydrophobic bulk (

    
    -system).
    
  • Phenacyl Carbonyl: Acts as a hydrogen-bond acceptor, increasing aqueous solubility and driving

    
     down.
    
  • Methylene Bridges: Two

    
     groups that incrementally increase lipophilicity.
    
  • Amide Bond: A strong hydrogen-bond donor/acceptor pair that significantly penalizes lipid partitioning.

  • Chloro Substituent: An electron-withdrawing halogen that enhances overall lipophilicity and membrane permeability.

FragmentLogP Molecule 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide Calculated logP ≈ 1.22 - 1.70 Ph Phenyl Ring (Ph) Hydrophobic (+) Molecule->Ph Fragment 1 Carbonyl1 Ketone Carbonyl (C=O) Hydrophilic (-) Molecule->Carbonyl1 Fragment 2 Methylene1 Methylene (-CH2-) Hydrophobic (+) Molecule->Methylene1 Fragment 3 Amide Amide (-NH-C=O) Hydrophilic (-) Molecule->Amide Fragment 4 Methylene2 Methylene (-CH2-) Hydrophobic (+) Molecule->Methylene2 Fragment 5 Chloro Chloro Group (-Cl) Hydrophobic (+) Molecule->Chloro Fragment 6

Structural deconstruction of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide and fragment contributions.

Table 1: Fragment Contribution Analysis
Structural FragmentNatureApprox. Contribution to logP
Phenyl Ring (

)
Hydrophobic

Ketone Carbonyl (

)
Hydrophilic

Amide Group (

)
Hydrophilic

Methylene Bridges (

)
Hydrophobic

Chloro Group (

)
Hydrophobic

Summation yields a baseline theoretical logP of ~1.2, closely aligning with advanced computational models.

Computational Methodologies for logP Determination

Relying on a single computational algorithm can introduce bias, especially for molecules with flexible backbones that may form intramolecular hydrogen bonds (e.g., between the amide


 and the phenacyl 

). Therefore, we evaluate the compound across three distinct predictive models. Based on structural isomers (such as Acetoacetyl-2-chloroanilide, CID 7156)[2] and direct structural queries, the consensus

falls between 1.22 and 1.70 .
Table 2: Computational LogP Predictions
AlgorithmEstimated logPAlgorithmic Basis & Causality
AlogP 1.22Uses a Ghose-Crippen atom-based approach. Highly accurate for standard halogens but may underestimate intramolecular folding.
ClogP ~1.45Fragment-based approach with correction factors for proximity effects between the two carbonyls.
XLogP3 1.70Knowledge-based method referencing the PubChem database[2]. Heavily weights the lipophilic contribution of the terminal chloro group.

Application Insight: A


 in the range of 1.22–1.70 is highly advantageous. According to Lipinski’s Rule of 5, an optimal 

for oral bioavailability is between 1 and 3. This molecule possesses enough hydrophobicity to permeate intestinal epithelia, yet remains sufficiently polar to avoid rapid hepatic clearance or aggregation in aqueous assays.

Experimental Validation: RP-HPLC Protocol

Computational models must be empirically validated to ensure trustworthiness. For 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, I specifically recommend the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method outlined in OECD Test Guideline 117 [3][4], rather than the traditional Shake-Flask method (OECD 107).

The Causality Behind the Choice: The


-chloroamide group is an electrophilic reactive center. In a Shake-Flask assay, prolonged equilibration in an aqueous/octanol mixture can lead to slow hydrolysis of the chloride ion. RP-HPLC is a rapid, dynamic method that minimizes aqueous residence time, preventing degradation and ensuring the integrity of the measurement.
Self-Validating Protocol (OECD TG 117)

This protocol is designed as a self-validating system. By plotting a calibration curve of known reference standards, the system inherently verifies the column's resolving power before the analyte is measured.

  • Standard Preparation: Select 6 reference standards with known

    
     values spanning from 0.5 to 3.0 (e.g., 2-butanone, benzyl alcohol, acetophenone, toluene). Dissolve in HPLC-grade methanol.
    
  • Analyte Preparation: Dissolve 2-chloro-N-(2-oxo-2-phenylethyl)acetamide in a 1:1 mixture of methanol and water to a concentration of

    
    .
    
  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g.,

      
      ).
      
    • Mobile Phase: Isocratic elution using 50% Methanol / 50% Water (buffered to pH 7.0 to suppress ionization of trace impurities).

    • Flow Rate:

      
      .
      
    • Detection: UV at

      
       (leveraging the strong chromophore of the phenyl ring).
      
  • Data Acquisition: Inject standards and determine their retention times (

    
    ). Calculate the capacity factor (
    
    
    
    ) for each using the dead time (
    
    
    ) obtained from an unretained marker (e.g., thiourea):
    
    
  • Calibration & Interpolation: Plot

    
     versus the known 
    
    
    
    of the standards. Inject the analyte, calculate its
    
    
    , and interpolate its experimental
    
    
    from the linear regression equation.

HPLCWorkflow Start 1. Prepare Reference Standards (Known logP values) HPLC 3. Inject into RP-HPLC (C18 Column, Isocratic Mobile Phase) Start->HPLC PrepSample 2. Prepare Analyte Sample (CAS: 65385-18-4 in Methanol/Water) PrepSample->HPLC Measure 4. Determine Retention Time (tR) & Capacity Factor (k') HPLC->Measure Curve 5. Plot log k' vs. logP of Standards Measure->Curve Calc 6. Interpolate Analyte logP (Experimental Validation) Curve->Calc

RP-HPLC experimental workflow for logP validation according to OECD Test Guideline 117.

Implications in Drug Discovery

The calculated and experimentally validated


 of ~1.22–1.70 positions 2-chloro-N-(2-oxo-2-phenylethyl)acetamide as an ideal starting material for fragment-based drug discovery (FBDD). Because subsequent synthetic steps (such as nucleophilic substitution of the chloride with bulky amines or thiols) will inevitably increase the molecular weight and lipophilicity of the final Active Pharmaceutical Ingredient (API), starting with a low-to-moderate 

scaffold prevents the final drug candidate from exceeding the Lipinski threshold (

), thereby avoiding "molecular obesity" and poor aqueous solubility.

References

  • Chemdig. "2-Chloro-N-(2-oxo-2-phenylethyl)acetamide CAS#:65385-18-4". Chemdig Database. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Acetoacetyl-2-chloroanilide | C10H10ClNO2 | CID 7156". PubChem. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method". OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-chloro-N-(2-oxo-2-phenylethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is a halogenated amide that serves as a crucial intermediate in organic synthesis, particularly in th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2-oxo-2-phenylethyl)acetamide is a halogenated amide that serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a reactive chloroacetyl group and a phenylethyl moiety, makes it a versatile building block for creating more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its significant role in medicinal chemistry, with a focus on providing actionable insights for laboratory professionals.

Core Identifiers and Chemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for its use in a research and development setting.

PropertyValueSource(s)
CAS Number 13156-95-1
Molecular Formula C₁₀H₁₂ClNO[1]
Molecular Weight 197.66 g/mol
IUPAC Name 2-chloro-N-(2-phenylethyl)acetamide
Synonyms 2-Chloro-N-phenethyl-acetamide, N-(2-phenylethyl)chloroacetamide
InChI InChI=1S/C10H12ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
InChIKey LNWWGHNQLOXRTF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)CCl
Physical Form Solid
Melting Point 67-70 °C
Boiling Point 186-189 °C at 14 mmHg

Synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide

The primary synthetic route to 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is through the N-acylation of phenylethylamine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of phenylethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine, is crucial in this process to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Nucleophilic Acyl Substitution cluster_reactants Reactants phenylethylamine Phenylethylamine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate phenylethylamine->tetrahedral_intermediate Nucleophilic Attack chloroacetyl_chloride Chloroacetyl Chloride (Electrophile) chloroacetyl_chloride->tetrahedral_intermediate base Base (e.g., Triethylamine) base_hcl Triethylammonium Chloride base->base_hcl Neutralization product 2-chloro-N-(2-phenylethyl)acetamide tetrahedral_intermediate->product Elimination of Cl⁻ hcl HCl hcl->base_hcl

General overview of the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.
Experimental Protocol

This protocol is a generalized procedure based on established methods for the chloroacetylation of primary amines.

Materials:

  • Phenylethylamine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenylethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches 0-5 °C.

  • Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 30 minutes. It is critical to maintain the temperature below 10 °C during the addition to minimize side reactions.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization, typically from an ethanol/water mixture, to yield the pure product.

Synthesis and Purification Workflow A 1. Dissolve Phenylethylamine & Triethylamine in DCM B 2. Cool to 0-5 °C A->B C 3. Add Chloroacetyl Chloride Dropwise B->C D 4. React at Room Temperature (2-4h) C->D E 5. Quench with Water D->E F 6. Extract with DCM E->F G 7. Wash with HCl, NaHCO₃, Brine F->G H 8. Dry with MgSO₄ G->H I 9. Concentrate in vacuo H->I J 10. Recrystallize I->J K Pure Product J->K

Workflow for the synthesis and purification of the target compound.

Application in Drug Development: The Praziquantel Case Study

A significant application of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is its role as a key intermediate in the synthesis of Praziquantel, an essential anthelmintic drug.

The synthesis of Praziquantel from phenylethylamine involves a multi-step process where 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is formed in the initial amidation step. The reactive chlorine atom is then displaced in a subsequent amination reaction, typically with aminoacetaldehyde dimethyl acetal. This is followed by an acid-catalyzed intramolecular cyclization (a Pictet-Spengler reaction) to form the core pyrazinoisoquinoline ring system of Praziquantel. The final step involves acylation with cyclohexanecarbonyl chloride.

Praziquantel_Synthesis A Phenylethylamine B 2-chloro-N-(2-phenylethyl)acetamide A->B Amidation with Chloroacetyl Chloride C 2-((2,2-dimethoxyethyl)amino)- N-(1-phenylethyl)acetamide B->C Amination D Praziquanamine (Pyrazinoisoquinoline core) C->D Cyclization (Pictet-Spengler) E Praziquantel D->E Acylation with Cyclohexanecarbonyl Chloride

Simplified synthetic pathway to Praziquantel highlighting the role of the target intermediate.

Analytical Characterization

The identity and purity of synthesized 2-chloro-N-(2-oxo-2-phenylethyl)acetamide must be confirmed through spectroscopic methods.

TechniqueExpected Observations
¹H NMR The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, two triplets for the ethyl chain protons, and a singlet for the methylene protons adjacent to the chlorine atom. The amide proton will likely appear as a broad singlet.
¹³C NMR The carbon-13 NMR spectrum will display signals for the carbonyl carbon, the carbons of the phenyl ring, the two carbons of the ethyl chain, and the carbon of the chloromethyl group.
Infrared (IR) Spectroscopy The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the amide, typically around 1640-1680 cm⁻¹. An N-H stretching band would be observed around 3300 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

Note: Actual spectral data can be accessed through databases such as PubChem, which may link to sources like SpectraBase for reference spectra.

Safety and Handling

As a chloroacetamide derivative, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste, including empty containers and contaminated materials, as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-chloro-N-(2-oxo-2-phenylethyl)acetamide is a valuable and versatile chemical intermediate with a well-defined synthesis and clear applications in pharmaceutical development, most notably in the production of Praziquantel. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective and responsible use in the laboratory. The methodologies and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge required to incorporate this compound into their synthetic workflows.

References

  • PrepChem. Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. (URL not provided in search results)
  • PubChem. 2-Chloro-N-phenethyl-acetamide. National Center for Biotechnology Information. ([Link])

  • Organic Spectroscopy International. 2-chloro-N-(2-phenylethyl)acetamide. ([Link])

  • Benchchem. An In-depth Technical Guide to 2-Chloro-N-(1-phenylethyl)acetamide. (URL not provided in search results)

Sources

Foundational

Chemical Stability Profile of 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide: A Technical Whitepaper

Executive Summary As a bifunctional small-molecule scaffold, 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4) presents unique stability challenges during drug development, assay design, and synthetic routing....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a bifunctional small-molecule scaffold, 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4) presents unique stability challenges during drug development, assay design, and synthetic routing. This whitepaper provides an in-depth analysis of its chemical stability under standard laboratory conditions (ambient temperature, neutral pH, standard atmospheric pressure, and ambient light). By dissecting the hydrolytic resilience of the


-chloroacetamide moiety and the photolabile nature of the phenacyl group, this guide establishes field-proven protocols for handling, storing, and profiling this compound.

Structural Anatomy & Mechanistic Vulnerabilities

To understand the stability of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, we must first analyze the causality behind its reactivity. The molecule (


) is characterized by two distinct reactive centers that dictate its degradation pathways:
  • The

    
    -Chloroacetamide Group (Electrophilic Center): 
    This moiety is a classic alkylating agent. While it is highly reactive toward soft nucleophiles like biological thiols (e.g., cysteine, glutathione) via bimolecular nucleophilic substitution (
    
    
    
    )[1], it exhibits remarkable thermodynamic stability against spontaneous hydrolysis in neutral aqueous environments. The carbon-chlorine bond is relatively stable unless activated by extremes in pH[2].
  • The Phenacyl Amide Group (Photolabile Center): The phenacyl moiety (Ph-CO-CH

    
    -) attached to the nitrogen is a well-documented photoremovable protecting group. The electronic interaction between the carbonyl group and the adjacent phenyl ring creates low-lying excited states. Consequently, the adjacent bonds are highly susceptible to photolytic radical scission under UV irradiation[3].
    

Chemical Stability Under Standard Conditions

Aqueous Hydrolytic Stability (pH Dependency)

Under standard physiological conditions (pH 7.4, 25°C, protected from light), the compound is hydrolytically stable. The


 displacement of the chloride by water or hydroxide ions is negligible at neutral pH, granting the compound a shelf-life in solution of several months to years[2].

However, stability drops precipitously under strongly basic conditions (pH > 10). Base-catalyzed hydrolysis accelerates exponentially, leading to the substitution of the chloride to form a hydroxyacetamide derivative, followed by eventual cleavage of the amide bond[2].

Photolytic Degradation (Ambient & UV Light)

The most critical vulnerability of this scaffold under standard laboratory conditions is light exposure. The phenacyl group absorbs strongly in the near-UV region, typically peaking around 313–315 nm[4]. Exposure to direct UV light or prolonged exposure to intense ambient fluorescent laboratory lighting triggers Norrish-type photochemical reactions. This results in the homolytic cleavage of the amide linkage, releasing phenacyl radicals and chloroacetamide fragments[5].

Nucleophilic Vulnerability in Biological Matrices

While chemically stable in pure water, the introduction of the compound into standard biological assay buffers often leads to rapid degradation. The


-chloroacetamide group will rapidly and irreversibly alkylate free thiols present in the matrix (e.g., dithiothreitol, glutathione, or exposed protein cysteines), leading to the formation of stable thioether adducts[1].

Quantitative Stability Metrics

The following table summarizes the quantitative degradation metrics of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide under various standard and accelerated conditions.

ConditionPrimary StressorHalf-Life (

)
Primary Degradation Mechanism
Aqueous Buffer (pH 7.4, 25°C, Dark)None (Baseline)> 1 YearStable (Negligible Hydrolysis)
Aqueous Buffer (pH 10.0, 25°C, Dark)Hydroxide Ion (

)
~10–15 DaysBase-Catalyzed

& Amide Cleavage
UV Irradiation (315 nm, pH 7.4, 25°C)Photons (

)
< 2 HoursPhotolytic Radical Scission
Biological Matrix (1 mM GSH, pH 7.4)Soft Nucleophile (-SH)< 1 HourCovalent Thioether Alkylation

Experimental Protocols for Stability Profiling

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . The following methodologies incorporate internal controls to rule out matrix effects and isolate specific degradation variables.

Protocol 1: Accelerated Hydrolytic Stability Assay

Objective: Determine the hydrolytic half-life across a pH gradient while validating system integrity against LC-MS/MS ionization suppression. Causality & Validation: We utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects. Amber vials are strictly used to isolate hydrolytic degradation from photolytic interference. Formic acid is used as a quenching agent to instantly protonate hydroxide ions, halting base-catalyzed reactions at the exact time of sampling.

  • Preparation: Prepare a 10 mM stock of the compound in anhydrous, mass-spec grade DMSO.

  • Matrix Setup: Prepare 50 mM phosphate buffers adjusted to pH 4.0, 7.4, and 10.0.

  • Spiking: Dilute the stock into the respective buffers to a final concentration of 10 µM. Immediately spike in 1 µM of a structurally similar SIL-IS (e.g.,

    
    -labeled chloroacetamide).
    
  • Incubation: Incubate the solutions in sealed, amber glass vials at 25°C in a thermomixer (300 rpm).

  • Sampling & Quenching: At intervals of

    
     and 
    
    
    
    hours, withdraw 50 µL aliquots. Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid.
  • Analysis: Analyze the quenched samples via LC-MS/MS (MRM mode). Calculate degradation kinetics based on the ratio of the analyte peak area to the SIL-IS peak area.

Protocol 2: Photodegradation Profiling

Objective: Quantify the photolytic cleavage rate of the phenacyl group under controlled UV exposure. Causality & Validation: Standard borosilicate glass absorbs UV light below 320 nm, which would artificially protect the phenacyl group; therefore, quartz cuvettes are mandatory. A parallel "Dark Control" is executed to definitively prove that degradation is photon-induced rather than thermally driven.

  • Solution Prep: Prepare a 50 µM solution of the compound in a 50:50 mixture of Acetonitrile:Water (pH 7.4). Acetonitrile is chosen over methanol to prevent unwanted protic radical quenching.

  • Vessel Selection: Transfer 2 mL of the solution into two UV-transparent quartz cuvettes.

  • Control Setup: Wrap one cuvette entirely in heavy-duty aluminum foil to serve as the self-validating Dark Control.

  • Irradiation: Place both cuvettes in a photoreactor equipped with 315 nm UV lamps, maintaining a constant temperature of 25°C via a cooling jacket.

  • Time-Course Sampling: Withdraw 20 µL samples at

    
     and 
    
    
    
    minutes.
  • HPLC-UV Analysis: Inject samples into an HPLC system equipped with a Diode Array Detector (DAD). Monitor the disappearance of the parent peak at 313 nm and the emergence of phenacyl radical byproducts.

Degradation Pathways

The following logical relationship diagram illustrates the divergent degradation pathways of the compound based on environmental stressors.

StabilityPathways Parent 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (Intact Scaffold) Hydrolysis Base-Catalyzed Hydrolysis (pH > 10, Dark) Parent->Hydrolysis OH- / H2O Photolysis Photolytic Cleavage (UV Light ~315 nm) Parent->Photolysis hν (Photon) Nucleophilic Nucleophilic Attack (Biological Thiols) Parent->Nucleophilic R-SH (e.g., GSH) Degradant1 Hydroxyacetamide Derivative & Amide Cleavage Hydrolysis->Degradant1 Degradant2 Phenacyl Radicals & Chloroacetamide Fragments Photolysis->Degradant2 Degradant3 Covalent Thioether Adduct (Irreversible) Nucleophilic->Degradant3

Caption: Mechanistic degradation pathways of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

Storage & Handling Directives

To maintain the chemical integrity of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, the following directives must be strictly adhered to:

  • Solid State Storage: Store as a lyophilized powder at -20°C in a desiccator. Moisture exclusion is less critical for hydrolysis but prevents localized pH shifts.

  • Light Protection (Critical): All stock solutions and solid aliquots must be stored in actinic (amber) glass or wrapped in aluminum foil to prevent phenacyl photolysis[5].

  • Solvent Selection: Prepare primary stock solutions in anhydrous DMSO or Acetonitrile. Avoid preparing long-term stocks in basic aqueous buffers or primary amines, which will initiate nucleophilic degradation.

References

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides Journal of Agricultural and Food Chemistry (via ResearchGate)[Link]

  • Solid-phase synthesis of C-terminal peptide amides using a photoremovable

    
    -methylphenacylamido anchoring linkage 
    Indian Academy of Sciences[Link]
    
  • Alkylating reactivity and herbicidal activity of chloroacetamides ResearchGate[Link]

  • UV spectra of donor – acceptor biphenyl chromophores in the phenacyl series ResearchGate[Link]

Sources

Exploratory

literature review of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide derivatives

An In-depth Technical Guide to 2-chloro-N-(2-oxo-2-phenylethyl)acetamide Derivatives for Researchers, Scientists, and Drug Development Professionals Executive Summary The 2-chloro-N-(2-oxo-2-phenylethyl)acetamide scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-chloro-N-(2-oxo-2-phenylethyl)acetamide Derivatives for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-chloro-N-(2-oxo-2-phenylethyl)acetamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a wide array of biologically active compounds.[1] Its intrinsic reactivity, conferred by the α-chloroacetamide moiety, allows for covalent interactions with biological targets, a feature that has been successfully exploited in the development of novel therapeutic agents. This guide provides a comprehensive review of the synthesis, physicochemical properties, and diverse biological activities of these derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory potential. We delve into the mechanistic underpinnings of their activity, supported by structure-activity relationship (SAR) analyses and detailed experimental protocols. This document is designed to be a critical resource for professionals engaged in drug discovery, offering both foundational knowledge and practical insights to accelerate research and development in this promising chemical space.

The 2-chloro-N-(2-oxo-2-phenylethyl)acetamide Scaffold: A Structural Overview

The core structure, systematically named N-(1-chloro-2-oxo-2-phenylethyl)acetamide, possesses the molecular formula C10H10ClNO2.[2] Its architecture is characterized by several key features that dictate its chemical reactivity and biological function:

  • The α-Chloroacetamide Group: This is the most reactive site of the molecule. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is central to its mechanism of action in many biological systems, enabling it to alkylate nucleophilic residues like cysteine or histidine in enzyme active sites.[3]

  • The Amide Linkage: The amide bond provides structural rigidity and participates in hydrogen bonding, which is crucial for receptor binding and molecular recognition.

  • The Phenyl Ring: This aromatic moiety offers a site for extensive derivatization. Substitutions on the phenyl ring can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity, selectivity, and pharmacokinetic properties.[3]

This combination of a reactive "warhead" and a modifiable aromatic "guidance" system makes the scaffold an attractive starting point for combinatorial chemistry and lead optimization.

Synthetic Methodologies

The most prevalent and efficient method for synthesizing 2-chloro-N-(2-oxo-2-phenylethyl)acetamide and its derivatives is through the N-acylation of an appropriate amine with chloroacetyl chloride, often under Schotten-Baumann conditions.[1]

General Synthetic Pathway

The synthesis typically involves the reaction of a 2-aminoacetophenone derivative with chloroacetyl chloride in the presence of a base. The base, such as triethylamine or potassium carbonate, serves to neutralize the hydrochloric acid byproduct generated during the reaction.[4][5]

G Amine 2-Aminoacetophenone Derivative Product 2-chloro-N-(2-oxo-2-phenylethyl)acetamide Derivative Amine->Product AcylChloride Chloroacetyl Chloride AcylChloride->Product Solvent Inert Solvent (e.g., DCM, Toluene) Base Base (e.g., Triethylamine, K2CO3) Temp 0-5 °C to RT

Caption: General reaction scheme for the synthesis of target derivatives.

Detailed Experimental Protocol: Synthesis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

This protocol is adapted from the synthesis of a closely related derivative and illustrates the general procedure.[6]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoantipyrine (1.0 eq) in a suitable solvent like anhydrous dichloromethane (DCM).

  • Base Addition: Add a base, such as triethylamine (1.2 eq), to the solution to act as an acid scavenger.

  • Cooling: Cool the reaction mixture in an ice bath to 0-5 °C. This is critical to control the exothermic reaction between the amine and the highly reactive acyl chloride.[4][5]

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution using a dropping funnel. Maintain the temperature below 5 °C during the addition to prevent side reactions.[5]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 3-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot disappears.[4][5]

  • Workup and Isolation: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.[4]

  • Purification: Filter the solid product, wash it thoroughly with water to remove any remaining base and salts, and then dry it. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final compound.[7]

Biological Activities and Therapeutic Potential

Derivatives of the 2-chloro-N-(2-oxo-2-phenylethyl)acetamide scaffold have demonstrated a remarkable breadth of biological activities.

Anticancer Activity

These compounds have emerged as a promising class of antiproliferative agents.[3] Studies have demonstrated their cytotoxic effects against a variety of cancer cell lines, including lung, breast, and leukemia.[4][8]

Mechanism of Action: The anticancer activity is often attributed to the reactive chloroacetamide moiety.[4] One of the primary proposed mechanisms is the inhibition of Glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.[4] By forming a covalent bond with GST, these derivatives can inactivate the enzyme, leading to an increase in intracellular reactive oxygen species (ROS) and triggering apoptosis.[8] Molecular docking studies have supported the high binding affinities of these compounds to GST.[8] Other proposed mechanisms include the alkylation of key proteins involved in cell proliferation and the modulation of critical signaling pathways like PI3K/Akt/mTOR.[3]

G cluster_cell Inside Cancer Cell Compound Chloroacetamide Derivative GST Glutathione S-Transferase (GST) Compound->GST Covalent Inhibition ROS ↑ Increased ROS GST->ROS Detoxification (Blocked) Cell Cancer Cell Apoptosis Apoptosis (Cell Death) ROS->Apoptosis

Caption: Proposed anticancer mechanism via GST inhibition.

Structure-Activity Relationship (SAR):

  • The presence of the 2-chloroacetamide group is often considered essential for cytotoxic activity.[4]

  • Substituting the phenyl ring with halogen atoms, such as chlorine, has been shown to enhance anticancer activity.[9][10][11] For instance, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited notable anticancer, anti-inflammatory, and analgesic properties.[9][10]

Table 1: Anticancer Activity of Selected Chloroacetamide Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
SA-1NCI-H226 (Lung)SRB Assay1866.20 (µg/mL)[4]
SA-2NCI-H226 (Lung)SRB Assay1702.23 (µg/mL)[4]
SA-3NCI-H226 (Lung)SRB Assay1374.35 (µg/mL)[4]
8aHela (Cervical)MTT Assay1.3 ± 0.14
Compound 5HCT116MTT AssayGood Activity[7]

Note: Specific structures are detailed in the referenced publications.

Antimicrobial Activity

The scaffold has demonstrated significant potential against a range of pathogenic microbes, including bacteria and fungi, which is crucial in the era of rising antimicrobial resistance.[1][12]

Antifungal Activity: Derivatives have shown potent activity against clinically relevant fungi. Notably, 2-chloro-N-phenylacetamide was effective against fluconazole-resistant strains of Candida albicans and Candida parapsilosis.[13][14] It demonstrated a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL and also inhibited biofilm formation by up to 92%, a critical factor in persistent infections.[13][14] Activity has also been confirmed against Candida tropicalis and Aspergillus flavus.[15][16][17]

  • Mechanism of Action: In silico studies suggest the antifungal mechanism may involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.[15] Another proposed mechanism against A. flavus is binding to ergosterol on the fungal plasma membrane.[16][17]

Antibacterial Activity: These compounds generally exhibit moderate to high activity, with a particular efficacy against Gram-positive bacteria like Staphylococcus aureus.[4][18] The addition of the chlorine atom to the acetamide structure appears to enhance antimicrobial potency.[4]

  • Mechanism of Action: In silico analyses suggest that the antimicrobial effect of some derivatives may be due to their inhibitory effect on DNA ligase.[18]

Table 2: Antimicrobial Activity of Selected Chloroacetamide Derivatives

CompoundMicroorganismActivity MetricResult (µg/mL)Reference
2-chloro-N-phenylacetamideC. albicans, C. parapsilosisMIC128 - 256[13][14]
2-chloro-N-phenylacetamideC. albicans, C. parapsilosisMFC512 - 1024[13][14]
A1ClC. tropicalis, C. parapsilosisMIC16 - 256[15]
A1ClAspergillus flavusMIC16 - 256[17]
A1ClAspergillus flavusMFC32 - 512[17]
Anti-inflammatory and Analgesic Activity

Related acetamide derivatives have been investigated for their anti-inflammatory and analgesic properties.[9][10] The mechanism of action is often linked to the inhibition of cyclo-oxygenase (COX) enzymes, which are key players in the biosynthesis of prostaglandins—mediators of pain and inflammation.[19] Molecular docking studies on related 2-chloro-N,N-diphenylacetamide derivatives have been used to explore their binding interactions with COX-1 and COX-2 enzymes, providing a rationale for their observed analgesic effects.[19]

Key Experimental Protocols for Biological Evaluation

Reproducible and standardized protocols are essential for evaluating the therapeutic potential of new chemical entities.

In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity based on the measurement of cellular protein content.[4]

  • Cell Plating: Seed cells (e.g., NCI-H226) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • Cell Fixation: Discard the treatment medium and fix the cells by gently adding 10% cold trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.[4]

  • Washing: Wash the plates five times with distilled water and allow them to air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.[4]

  • Final Wash: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and then air dry.

  • Quantification: Dissolve the bound stain by adding 10 mM Tris base solution to each well. Read the absorbance on a plate reader at a wavelength of ~510 nm.

G A 1. Seed Cells in 96-well plate B 2. Add Test Compound A->B C 3. Incubate (48-72h) B->C D 4. Fix Cells (TCA) C->D E 5. Stain with SRB Dye D->E F 6. Wash & Dry E->F G 7. Solubilize Dye (Tris Base) F->G H 8. Read Absorbance G->H

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[15]

  • Media Preparation: Prepare a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound directly in the wells of the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard). Dilute this suspension to achieve the final desired cell concentration in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the compound and growth medium. Include a positive control (microbes, no compound) and a negative control (medium, no microbes).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Perspectives and Conclusion

The 2-chloro-N-(2-oxo-2-phenylethyl)acetamide framework has proven to be a highly fruitful scaffold in the quest for new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent reactivity provides a powerful handle for targeted drug design. The significant anticancer and antimicrobial activities reported for its derivatives underscore their therapeutic potential.[4][8][13][15]

Future research should focus on:

  • Lead Optimization: Systematically modifying the phenyl ring and other positions to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Mechanism Elucidation: Moving beyond in silico predictions to definitive biochemical and cellular assays to confirm the molecular targets and pathways affected by these compounds.

  • In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

References

  • Potential Biological Activity of 2-chloro-N-(1-phenylethyl)
  • N-(1-Chloro-2-oxo-2-phenylethyl)acetamide - 41260-66-6 - Vulcanchem.
  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed.
  • Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed.
  • Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - ResearchG
  • First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)
  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide - SciELO.
  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • A Comprehensive Technical Review of 2-Chloro- N-phenethylacetamide and Its Derivatives: Synthesis, Biological Activity - Benchchem.
  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science.
  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)
  • Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry - Benchchem.
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • Synthesis of 2-chloro-N-(1-phenylethyl)
  • Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evalu
  • 2-(2-Phenylacetamido)
  • 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide | CymitQuimica.
  • Synthesis, characterization, crystal structure, and thermal analysis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide - R Discovery.

Sources

Foundational

Unlocking the Potential of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide: A Versatile Covalent Scaffold in Drug Discovery

Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, allowing researchers to drug previously "undruggable" targets. At the forefront of this paradigm ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, allowing researchers to drug previously "undruggable" targets. At the forefront of this paradigm are carefully tuned electrophilic warheads. 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4) serves as a highly versatile small-molecule scaffold. By combining a lipophilic phenacyl anchoring group with a moderately reactive


-chloroacetamide warhead, this compound offers a privileged starting point for designing selective covalent modifiers.

This technical guide provides an in-depth analysis of the chemical causality, biological activity landscape, and self-validating experimental workflows required to evaluate this scaffold in therapeutic development.

Chemical Architecture and Kinetic Causality

The efficacy of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide relies on the synergistic function of its two primary structural motifs:

  • The Phenacyl Moiety (2-oxo-2-phenylethyl): This region provides essential lipophilicity and

    
     stacking capabilities. The ketone acts as a hydrogen-bond acceptor, enabling the scaffold to anchor reversibly into hydrophobic pockets of target proteins.
    
  • The

    
    -Chloroacetamide Warhead:  Unlike highly reactive bromo- or iodoacetamides—which often act as pan-assay interference compounds (PAINS) due to indiscriminate alkylation—chloroacetamides possess a higher activation energy barrier[1].
    

The Causality of Covalent Inhibition: In aqueous physiological environments, the chloroacetamide remains largely inert. However, when the phenacyl group anchors the molecule into a specific protein binding site, the effective local concentration of the warhead increases drastically. If a nucleophilic residue (predominantly the thiolate of a cysteine) is situated in close proximity, it drives an irreversible


 nucleophilic substitution, displacing the chloride ion and forming a stable thioether bond[1].

G Target Target Protein (Active Cysteine -SH) Complex Reversible Affinity Complex (Non-covalent) Target->Complex Warhead 2-chloro-N-(2-oxo-2- phenylethyl)acetamide Warhead->Complex Adduct Irreversible Covalent Adduct (Thioether Bond) Complex->Adduct SN2 Reaction (-HCl)

Fig 1. Mechanism of targeted covalent inhibition via SN2 nucleophilic substitution.

Biological Activity Landscape

While 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is primarily utilized as an intermediate in complex drug synthesis (such as for


-3 adrenergic receptor agonists)[2], its intrinsic structural properties grant it significant standalone biological activity across multiple domains.
Antimicrobial and Antibacterial Action

Preliminary studies indicate that this specific scaffold possesses antimicrobial potential against Gram-positive bacteria, demonstrating a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus[2]. Mechanistically, the chloro group is implicated in the disruption of cell wall biosynthesis[2]. In broader antibacterial contexts, chloroacetamide warheads are validated inhibitors of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a critical enzyme in bacterial peptidoglycan synthesis, achieving inhibition by covalently modifying the active site Cys115[3].

Anticancer Potential & PPI Disruption

In oncology, chloroacetamide fragment libraries are extensively screened to discover novel scaffolds capable of disrupting challenging protein-protein interactions (PPIs)[1]. For example, chloroacetamide derivatives have been successfully designed to bind to the palmitate pocket of Transcriptional Enhanced Associate Domains (TEADs). By forming a covalent bond with a conserved cysteine, these scaffolds sterically block the oncogenic TEAD-YAP1 interaction, a major driver in the Hippo signaling pathway[4].

Agrochemical and Herbicidal Applications

Historically, chloroacetamides are recognized as potent herbicides. They exert their biological activity by covalently binding to the active site cysteines of plant type III polyketide synthases and very-long-chain fatty acid (VLCFA) elongases, resulting in rapid and irreversible enzyme inactivation[5].

Self-Validating Experimental Workflows

To ensure scientific integrity, researchers must employ self-validating protocols when evaluating covalent scaffolds. Phenotypic screening alone is insufficient; direct biochemical target engagement must be proven.

Protocol 1: Intrinsic Thiol Reactivity Profiling (Ellman’s Assay)

Causality: Before testing against a biological target, the intrinsic reactivity of the scaffold must be quantified. If the warhead is too reactive, it will cause off-target toxicity; if too stable, it will fail to bind.

  • Preparation: Prepare a 100 µM solution of Glutathione (GSH) in 100 mM Sodium Phosphate buffer (pH 7.4).

  • Incubation: Add 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (final concentration 1 mM) to the GSH solution. Incubate at 37°C.

  • Quenching & Detection: At specific time intervals (e.g., 0, 15, 30, 60 mins), extract an aliquot and quench with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Analysis: Measure absorbance at 412 nm to quantify the remaining free thiols. Calculate the pseudo-first-order reaction rate (

    
    ).
    
Protocol 2: Covalent Adduct Verification via LC-MS/MS

Causality: To unequivocally prove that the biological activity stems from targeted covalent modification, peptide mapping must be used to identify the exact modified cysteine residue.

  • Target Incubation: Incubate recombinant target protein (e.g., MurA) with a 10-fold molar excess of the scaffold for 2 hours at room temperature.

  • Denaturation & Alkylation: Denature the protein using 8M Urea. Add Dithiothreitol (DTT) to reduce disulfide bonds, followed by iodoacetamide to cap unreacted cysteines (preventing post-lysis artifacts).

  • Proteolytic Digestion: Dilute urea to <2M and add Trypsin (1:50 enzyme-to-protein ratio). Digest overnight at 37°C.

  • LC-MS/MS Analysis: Desalt peptides using C18 spin columns and analyze via high-resolution mass spectrometry. Search for a mass shift of +175.07 Da on cysteine residues, corresponding to the addition of the scaffold minus the displaced HCl.

G Step1 1. Incubation Protein + Scaffold Step2 2. Tryptic Digestion Proteolytic Cleavage Step1->Step2 Quench & Denature Step3 3. LC-MS/MS Analysis Peptide Mapping Step2->Step3 Desalt Peptides Step4 4. Data Analysis Mass Shift (+175 Da) Step3->Step4 MS/MS Spectra

Fig 2. LC-MS/MS peptide mapping workflow for validating covalent adduct formation.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

Causality: Validates that the biochemical target engagement translates into phenotypic cellular efficacy.

  • Preparation: Prepare a serial dilution of the scaffold (0.5 to 128 µg/mL) in Mueller-Hinton broth using a 96-well microtiter plate.

  • Inoculation: Add S. aureus inoculum to achieve a final concentration of

    
     CFU/well. Include vehicle (DMSO) and positive (Vancomycin) controls.
    
  • Incubation: Incubate plates at 37°C for 18-24 hours.

  • Readout: Determine the MIC by identifying the lowest concentration well with no visible growth (measured via OD600).

Quantitative Data Summary

The following table synthesizes the known biological parameters and target profiles associated with 2-chloro-N-(2-oxo-2-phenylethyl)acetamide and homologous chloroacetamide scaffolds.

Target / OrganismBiological Activity / ApplicationRepresentative MetricMechanism of ActionReference
Staphylococcus aureusAntibacterialMIC = 32 µg/mLDisruption of cell wall biosynthesis[2]
MurA (Bacterial)AntibacterialIC50 in low µM rangeCovalent binding to Cys115[3]
TEAD-YAP1 ComplexAnticancerTarget Palmitate PocketCovalent binding to conserved Cys[4]
Plant Polyketide SynthasesHerbicidalIrreversible inactivationCovalent binding to active site Cys[5]

Conclusion & Future Perspectives

The 2-chloro-N-(2-oxo-2-phenylethyl)acetamide scaffold represents a highly tunable vector for covalent drug discovery. By leveraging the kinetic stability of the chloroacetamide warhead and the anchoring potential of the phenacyl group, researchers can design highly selective inhibitors that avoid the pitfalls of globally reactive electrophiles. Future development should focus on structure-activity relationship (SAR) campaigns modifying the phenyl ring to optimize non-covalent pre-binding affinity, thereby driving target-specific covalent engagement.

References

  • Title: Covalent Binding of Chloroacetamide Herbicides to the Active Site Cysteine of Plant Type III Polyketide Synthases Source: PubMed (NIH) URL: [Link]

  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI URL: [Link]

  • Title: Covalent Inhibitors of Bacterial Peptidoglycan Biosynthesis Enzyme MurA with Chloroacetamide Warhead Source: PubMed (NIH) URL: [Link]

  • Title: Chloroacetamide Fragment Library Screening Identifies New Scaffolds for Covalent Inhibition of the TEAD·YAP1 Interaction Source: ChEMBL (EMBL-EBI) URL: [Link]

Sources

Exploratory

hydrogen bond donor and acceptor count for 2-chloro-N-(2-oxo-2-phenylethyl)acetamide

An In-depth Technical Guide to the Hydrogen Bonding Capacity of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide Abstract Hydrogen bonding plays a pivotal role in the specificity and thermodynamics of molecular interactions, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hydrogen Bonding Capacity of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide

Abstract

Hydrogen bonding plays a pivotal role in the specificity and thermodynamics of molecular interactions, a cornerstone of rational drug design and materials science. A molecule's capacity to act as a hydrogen bond donor or acceptor is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including solubility, permeability, and target binding affinity. This technical guide provides a detailed analysis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, delineating its hydrogen bond donor and acceptor sites. Through a systematic evaluation of its molecular structure, we will establish a definitive count of these key functional sites, offering foundational insights for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Hydrogen Bonding

A hydrogen bond is a highly specific, non-covalent interaction where a hydrogen atom, covalently bonded to a highly electronegative atom (the donor), is attracted to another nearby electronegative atom (the acceptor).[1] This interaction is not purely electrostatic; it also exhibits characteristics of orbital overlap and charge transfer, making it stronger than typical dipole-dipole interactions.[1] The most common donor and acceptor atoms in biological systems are oxygen and nitrogen. The ability to accurately quantify the number of hydrogen bond donors and acceptors in a molecule is a fundamental aspect of predicting its behavior in a biological milieu. These counts are integral to widely used drug-likeness filters, such as Lipinski's Rule of Five, which correlate these and other molecular properties with oral bioavailability.

Molecular Structure of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide

To ascertain the hydrogen bonding potential, a precise understanding of the molecule's structure is paramount. The compound, 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, is composed of several key functional groups:

  • An Amide Linkage: This is the central functional group, consisting of a carbonyl group directly bonded to a nitrogen atom.

  • A Phenyl Group: A non-polar aromatic ring.

  • A Ketone: An additional carbonyl group present in the substituent on the amide nitrogen.

  • An Alpha-Chloro Group: A chlorine atom attached to the carbon adjacent to the amide carbonyl.

The systematic IUPAC name precisely defines the connectivity of these groups, leading to the following chemical structure:

Caption: Chemical structure of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

Principles of Hydrogen Bond Donor and Acceptor Identification

To systematically count the hydrogen bonding sites, we adhere to the following established principles:

  • Hydrogen Bond Donor (HBD): A hydrogen bond donor consists of a hydrogen atom covalently bonded to a highly electronegative atom, primarily nitrogen, oxygen, or fluorine.[2][3] It is the hydrogen atom itself that is "donated" to form the bond.

  • Hydrogen Bond Acceptor (HBA): A hydrogen bond acceptor is an electronegative atom possessing at least one lone pair of electrons that can interact with the partially positive hydrogen from a donor group.[4][5] Common acceptor atoms are also nitrogen and oxygen.

Analysis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide

Applying these principles, we can dissect the molecule to identify all potential hydrogen bond donor and acceptor sites.

Hydrogen Bond Donor Sites

We scan the molecule for hydrogen atoms attached to nitrogen or oxygen.

  • Amide N-H: The secondary amide group (-C(=O)NH-) contains one nitrogen atom covalently bonded to a hydrogen atom. This N-H group is a classic hydrogen bond donor. The electronegative nitrogen polarizes the N-H bond, imparting a partial positive charge on the hydrogen, making it available for donation.

Therefore, there is one hydrogen bond donor in the molecule.

Hydrogen Bond Acceptor Sites

We scan the molecule for electronegative atoms (N, O) with available lone pairs of electrons.

  • Amide Carbonyl Oxygen: The oxygen atom of the amide carbonyl group (C=O) possesses two lone pairs of electrons. This oxygen is a strong hydrogen bond acceptor.

  • Ketone Carbonyl Oxygen: The oxygen atom of the ketone functional group (C=O) also has two lone pairs of electrons and serves as a distinct hydrogen bond acceptor site.

  • Amide Nitrogen: While the amide nitrogen has a lone pair, its availability as a hydrogen bond acceptor is significantly diminished due to resonance delocalization with the adjacent carbonyl group. In many computational models and drug-likeness rules, amide nitrogens are not counted as acceptors.

  • Chlorine Atom: Although the chlorine atom has lone pairs, it is a weak electronegative atom compared to oxygen and nitrogen. C-H...Cl hydrogen bonds are considered very weak and are typically not included in standard counts for medicinal chemistry applications.

Based on this analysis, there are two primary hydrogen bond acceptor sites in the molecule.

Caption: Hydrogen bond donor (HBD) and acceptor (HBA) sites.

Quantitative Summary and Implications

The analysis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide yields a clear count of its hydrogen bonding capabilities, which is essential for computational modeling and predictive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

PropertyCountJustification
Hydrogen Bond Donors (HBD)1The hydrogen atom on the secondary amide nitrogen (-NH-).
Hydrogen Bond Acceptors (HBA)2The oxygen atom of the amide carbonyl and the oxygen atom of the ketone carbonyl.

These values are critical for assessing the molecule's "drug-likeness." For instance, according to Lipinski's Rule of Five, a compound is more likely to be orally bioavailable if it has no more than 5 HBDs and no more than 10 HBAs. With one donor and two acceptors, 2-chloro-N-(2-oxo-2-phenylethyl)acetamide comfortably falls within these guidelines, suggesting it possesses a favorable profile for membrane permeability from a hydrogen bonding perspective.

Conclusion

A rigorous, first-principles analysis of the molecular structure of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide reveals a definitive count of one hydrogen bond donor and two hydrogen bond acceptors . This quantification is fundamental for predicting the compound's intermolecular interactions, which in turn influence its physical properties and biological activity. This guide provides a clear and authoritative reference for scientists and researchers, enabling more accurate in silico modeling and informed decision-making in the early stages of drug discovery and development.

References

  • Chemistry LibreTexts. (2020). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. [Link]

  • Wikipedia. (n.d.). Hydrogen bond. [Link]

  • Oreate AI Blog. (2026). Understanding Hydrogen Bonds: Donors and Acceptors Explained. [Link]

  • Biomodel. (n.d.). Hydrogen bonds (H bonds). [Link]

  • Quora. (2020). What is the difference between hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA)?[Link]

  • PubChem. (n.d.). 2-Chloro-N-phenethyl-acetamide. [Link]

  • Chemaxon. (n.d.). Hydrogen Bond Donor Acceptor Plugin - Documentation. [Link]

  • Collaborative Drug Discovery. (2023). How does CDD count the # of hydrogen bond acceptors on molecules?[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Preparation Protocol for 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Rationale The compound 2-chloro-N-(2-oxo-2-phenyleth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The compound 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4) is a highly versatile bifunctional building block widely utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of complex heterocycles, such as 4-arylthiazoles, and has been prominently featured in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors for cardiovascular disease therapies [1].

The synthesis relies on the


-acylation of 2-amino-1-phenylethan-1-one (also known as 

-aminoacetophenone) with chloroacetyl chloride. Because the starting amine is typically supplied as a stable hydrochloride salt to prevent self-condensation, a tertiary amine base such as triethylamine (TEA) is required. The base serves a dual purpose: it liberates the nucleophilic free amine and acts as an acid scavenger for the hydrochloric acid generated during the acylation event.
Mechanistic Causality

The reaction is strictly temperature-controlled at 0 °C during the addition phase. Chloroacetyl chloride is highly electrophilic, and the


-amino ketone is prone to side reactions (e.g., pyrazine formation via dimerization or over-acylation) if the localized heat of the exothermic reaction is not dissipated. By maintaining a low temperature, the kinetic product (mono-acylated amide) is favored over thermodynamic degradation products.

Mechanism N1 2-Amino-1-phenylethan-1-one HCl (Protonated Amine) N2 Triethylamine (TEA) Deprotonation N1->N2 N3 Free Nucleophilic Amine N2->N3 N4 Nucleophilic Attack on Chloroacetyl Chloride N3->N4 + Acyl Chloride N5 Tetrahedral Intermediate Formation N4->N5 N6 Chloride Elimination (Leaving Group) N5->N6 N7 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide + TEA·HCl N6->N7

Caption: Mechanistic pathway of the N-acylation reaction.

Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis. A 3.0 equivalent excess of TEA is utilized to ensure complete neutralization of the starting hydrochloride salt (1.0 eq), neutralization of the byproduct HCl (1.0 eq), and to maintain a basic environment that drives the reaction to completion (1.0 eq excess).

Reagent / SolventRoleMW ( g/mol )EquivalentsAmountDensity / State
2-Amino-1-phenylethan-1-one HCl Starting Material171.621.0 eq1.72 gSolid
Chloroacetyl Chloride Acylating Agent112.941.2 eq0.95 mL1.42 g/mL (Liquid)
Triethylamine (TEA) Base / Scavenger101.193.0 eq4.18 mL0.726 g/mL (Liquid)
Dichloromethane (DCM) Solvent84.93N/A40.0 mLAnhydrous
Sodium Sulfate (Na₂SO₄) Drying Agent142.04N/AAs neededAnhydrous Solid

Step-by-Step Experimental Protocol

This protocol is adapted from validated medicinal chemistry workflows for the preparation of thiazole-linked CETP inhibitors [1].

Phase 1: Preparation and Deprotonation
  • Reaction Setup: Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar. Purge the flask with an inert gas (Nitrogen or Argon) to prevent moisture ingress, which can hydrolyze the chloroacetyl chloride.

  • Dissolution: Suspend 2-amino-1-phenylethan-1-one hydrochloride (1.72 g, 10.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Free-Basing: Inject triethylamine (4.18 mL, 30.0 mmol) into the suspension in one portion. Stir the mixture at room temperature for 10 minutes. Observation: The suspension will gradually become a homogeneous solution as the soluble free amine is generated.

Phase 2: Controlled Acylation
  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 5 minutes.

  • Electrophile Addition: Draw chloroacetyl chloride (0.95 mL, 12.0 mmol) into a glass syringe. Add it to the reaction mixture dropwise over 10–15 minutes .

    • Causality Note: Dropwise addition ensures that the exothermic reaction does not raise the internal temperature, thereby preventing the degradation of the

      
      -amino ketone and minimizing the formation of di-acylated impurities.
      
  • Incubation: Stir the reaction mixture at 0 °C for 2 hours.

  • Maturation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Continue stirring for an additional 16 hours to ensure complete conversion.

Phase 3: Work-up and Isolation
  • Quenching: Quench the reaction by adding 20 mL of distilled water to the flask. Stir vigorously for 5 minutes to hydrolyze any unreacted chloroacetyl chloride.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (3 × 15 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • 1M Aqueous HCl (20 mL) – Removes excess TEA.

    • Saturated Aqueous NaHCO₃ (20 mL) – Neutralizes residual acid.

    • Saturated Brine (20 mL) – Removes bulk water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification (Optional): If TLC indicates impurities, purify the crude residue via silica gel flash chromatography (Eluent: Petroleum Ether / Ethyl Acetate gradients) to afford the pure 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

Workflow S1 Dissolve Amine·HCl in dry DCM S2 Add TEA (3.0 eq) Stir for 10 min S1->S2 S3 Cool to 0 °C (Ice Bath) S2->S3 S4 Dropwise Addition: Chloroacetyl Chloride S3->S4 S5 Stir 2 h at 0 °C, then 16 h at RT S4->S5 S6 Aqueous Quench & Extraction S5->S6 S7 Dry (Na2SO4) & Concentrate S6->S7

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Troubleshooting

  • Chemical Hazards: Chloroacetyl chloride is a severe lachrymator, corrosive, and reacts violently with water to release HCl gas. All manipulations involving this reagent must be performed inside a certified chemical fume hood. Appropriate PPE (heavy-duty nitrile gloves, lab coat, and safety goggles) is mandatory.

  • Moisture Sensitivity: The presence of moisture during the addition phase will lead to the hydrolysis of chloroacetyl chloride into chloroacetic acid, significantly lowering the yield. Ensure all glassware is oven-dried and solvents are anhydrous.

  • TLC Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (Silica gel, typical eluent 1:1 Hexanes/Ethyl Acetate). The product will appear as a new UV-active spot with a higher

    
     value than the highly polar starting amine.
    

References

  • Wang, X., Lin, X., Xu, X., Li, W., Hao, L., Liu, C., Zhao, D., & Cheng, M. (2017). Design, Synthesis, and Biological Evaluation of N,N-Disubstituted-4-Arylthiazole-2-Methylamine Derivatives as Cholesteryl Ester Transfer Inhibitors. Molecules, 22(11), 1925.[Link]

Sources

Application

Application Note: Synthesis and Mechanistic Profiling of 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide

Introduction & Strategic Importance The reaction between 2-amino-1-phenylethanone (commonly known as phenacylamine) and chloroacetyl chloride is a foundational N-acylation process in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The reaction between 2-amino-1-phenylethanone (commonly known as phenacylamine) and chloroacetyl chloride is a foundational N-acylation process in medicinal chemistry and drug development. The resulting product, 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4), serves as a highly versatile, trifunctional molecular scaffold.

Because this intermediate possesses an electrophilic


-chloroamide moiety, a nucleophilic amide nitrogen, and a reactive ketone, it is a prime candidate for downstream cyclization. Researchers frequently utilize this intermediate to synthesize complex heterocycles, including 1,4-oxazin-2-ones, pyrazinones, and thiazolidinones, which are prevalent in various pharmacophores[1].

Mechanistic Causality and Experimental Design

Executing this reaction requires precise control over reaction conditions due to the inherent instability of the starting materials and the highly exothermic nature of the acylation.

  • Substrate Stability (The Precursor): Free 2-amino-1-phenylethanone is highly unstable. If left in its free base form, it rapidly undergoes intermolecular self-condensation to form 2,5-diphenyl-3,6-dihydropyrazine. To prevent this degradation, the amine is universally stored and reacted as its hydrochloride salt[2].

  • Base Selection & The Schotten-Baumann Approach: To facilitate the N-acylation, the free amine must be generated in situ. Utilizing a biphasic system (e.g., Benzene/Water or Dichloromethane/Water) with an aqueous inorganic base (such as NaOH) ensures that the free amine is liberated precisely at the solvent interface. It then immediately reacts with the organic-soluble chloroacetyl chloride[3]. This minimizes the transient lifespan of the free amine, effectively suppressing unwanted self-condensation.

  • Thermal Control: The reaction of the highly electrophilic acyl chloride with the primary amine is strongly exothermic. Dropwise addition at 0–7 °C is critical to prevent thermal degradation, O-acylation of the ketone enolate, and premature hydrolysis of the chloroacetyl chloride[3].

Reaction Workflow & Logical Relationships

G A 2-Amino-1-phenylethanone HCl (Stable Precursor) B Base Addition (e.g., NaOH, Et3N) A->B C Free Phenacylamine (In Situ Generation) B->C Neutralization E N-Acylation Reaction (0-5 °C to RT) C->E D Chloroacetyl Chloride (Electrophile) D->E Dropwise addition F 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide (Target Intermediate) E->F -HCl G Cyclization / Downstream Synthesis (Oxazines, Pyrazines, Thiazolidines) F->G Bifunctional Reactivity

Figure 1: Workflow for the in situ generation and N-acylation of phenacylamine.

Quantitative Data: Condition Optimization

The choice of solvent and base dramatically impacts the yield and purity profile of the final amide. The table below summarizes comparative methodologies based on established literature parameters.

Reaction ConditionSolvent SystemBase UsedTemperatureTypical Yield (%)Purity & Byproduct Profile
Biphasic Condensation Benzene/Water or DCM/WaterNaOH (aq)0–7 °C to RT85–94%High; Minimal O-acylation and self-condensation[3].
Organic Monophasic DMF (Anhydrous)None / AmineRT to 40 °C~77%Moderate; Requires extensive aqueous workup to remove DMF[2].
Standard Amidation Dichloromethane (DCM)Triethylamine0 °C to RT80–90%High; Triethylamine hydrochloride must be washed out.

Step-by-Step Protocol: Biphasic N-Acylation

This self-validating protocol utilizes a biphasic Schotten-Baumann approach to maximize yield while preventing the formation of dihydropyrazine impurities[3].

Materials & Reagents:

  • 2-Amino-1-phenylethanone hydrochloride (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Sodium Hydroxide (2N aqueous solution, 2.2 equiv)

  • Dichloromethane (DCM) or Benzene

  • Brine, Anhydrous

    
    
    

Execution Steps:

  • Preparation of the Biphasic System: Suspend 2-amino-1-phenylethanone hydrochloride in a mixture of organic solvent (e.g., DCM) and water (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

  • Thermal Equilibration: Cool the vigorously stirred suspension to 0–5 °C using an ice-water bath.

    • Causality: Maintaining a low temperature prevents the hydrolysis of the highly reactive acyl chloride and controls the exothermic acylation, ensuring the reaction favors N-acylation over O-acylation[3].

  • Concurrent Addition: Simultaneously add the 2N NaOH solution and a solution of chloroacetyl chloride in DCM dropwise over 30–45 minutes using two separate addition funnels.

    • Causality: The concurrent addition is a critical self-validating step. The base neutralizes the HCl salt to liberate the free amine in situ and scavenges the HCl byproduct of the acylation. By adding them simultaneously, the system maintains a neutral to slightly basic pH, preventing the free amine from accumulating and self-condensing[3].

  • Reaction Maturation: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2–3 hours to ensure complete conversion.

  • Phase Separation & Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic layer (if using DCM). Extract the remaining aqueous layer twice with additional DCM to maximize recovery.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual aqueous impurities, dry over anhydrous

    
    , and filter.
    
  • Concentration & Purification: Evaporate the solvent under reduced pressure. The crude crystalline product can be further purified by recrystallization from aqueous ethanol to yield pure 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (m.p. 118-119 °C)[2].

References

  • [2] Title: Synthesis of (a) N-Phenacyl chloroacetamide - PrepChem.com Source: prepchem.com URL:

  • Title: 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide | CymitQuimica Source: cymitquimica.com URL:

  • [3] Title: US4101660A - 2-Aminomethyl-5-phenyloxazoles and the pharmaceutically acceptable acid addition salts thereof Source: google.com (Google Patents) URL:

  • [1] Title: Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis - ResearchGate Source: researchgate.net URL:

Sources

Method

Application Note: Versatile Heterocyclic Synthesis Using 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide

Executive Summary & Chemical Architecture 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4), widely referred to in synthetic literature as N-phenacylchloroacetamide[1], is a highly functionalized, trifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

2-Chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4), widely referred to in synthetic literature as N-phenacylchloroacetamide[1], is a highly functionalized, trifunctional building block. Its unique architecture features three distinct reactive centers:

  • An

    
    -chlorocarbonyl moiety:  Highly susceptible to 
    
    
    
    nucleophilic displacement.
  • An amide linkage: Capable of thionation or acting as an internal nucleophile via its oxygen atom.

  • An

    
    -aminoketone equivalent (phenacyl group):  Provides an electrophilic ketone primed for intramolecular condensation.
    

Because of this precise spatial arrangement, the compound is a privileged precursor for the divergent synthesis of biologically active 5- and 6-membered heterocycles, including oxazoles, thiazoles, and pyrazinones. These scaffolds are critical in the design and structure-activity relationship (SAR) studies of novel therapeutics[2].

Divergent Synthetic Pathways

The following diagram illustrates the divergent synthetic potential of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide depending on the chosen reagent and reaction conditions.

G Start 2-Chloro-N-(2-oxo-2- phenylethyl)acetamide (CAS: 65385-18-4) Oxazole 2-(Chloromethyl)- 5-phenyloxazole Start->Oxazole Polyphosphoric Acid (PPA) 120°C, Cyclodehydration Thiazole 2-(Chloromethyl)- 5-phenylthiazole Start->Thiazole Lawesson's Reagent Reflux, Thionation Pyrazinone 1-Alkyl-5-phenyl-3,6- dihydro-1H-pyrazin-2-one Start->Pyrazinone R-NH2, Base SN2 & Condensation

Divergent heterocyclic synthesis from 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

Core Application I: Robinson-Gabriel Cyclodehydration to Oxazoles

The synthesis of 2-(chloromethyl)-5-phenyloxazole utilizes a classic Robinson-Gabriel cyclodehydration[3].

Causality & Experimental Design: Polyphosphoric acid (PPA) is selected over standard mineral acids because it functions dually as a highly viscous solvent that stabilizes the transition state and as an irreversible dehydrating agent. The protonation of the phenacyl ketone increases its electrophilicity, prompting an intramolecular nucleophilic attack by the amide oxygen. The subsequent elimination of water is thermodynamically driven by the formation of the stable, aromatic oxazole ring.

Mechanism A N-Phenacylchloroacetamide (Keto-Amide Form) B Protonated Ketone / Enol (Electrophilic Activation) A->B H+ from PPA C Cyclic Hemiacetal (5-Membered Ring) B->C Amide Oxygen Attack (Intramolecular) D 2-(Chloromethyl)-5-phenyloxazole (Aromatized Product) C->D -H2O (Dehydration)

Mechanism of Robinson-Gabriel cyclodehydration to form the oxazole core.

Step-by-Step Protocol: Oxazole Synthesis
  • Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer, add 200 g of Polyphosphoric Acid (PPA). Preheat the PPA to 80 °C to reduce viscosity.

  • Addition: Slowly add 22.6 g (0.107 mol) of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide in small portions to ensure uniform dispersion[3].

  • Cyclization: Elevate the temperature to 120 °C and maintain vigorous stirring for 2 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (low

    
    ) should completely disappear, replaced by a strongly UV-active spot (higher 
    
    
    
    ) indicating the aromatized oxazole.
  • Workup: Pour the hot, viscous mixture over 500 g of crushed ice with vigorous stirring to hydrolyze the polyphosphates. Neutralize the aqueous phase carefully with aqueous

    
     until pH ~7 is reached.
    
  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Core Application II: Thionation-Driven Thiazole Assembly

Causality & Experimental Design: To synthesize 2-(chloromethyl)-5-phenylthiazole , Lawesson's reagent is preferred over


 due to its superior solubility in organic solvents and higher chemoselectivity for amides over ketones at controlled temperatures. By converting the amide into a thioamide, the nucleophilicity of the heteroatom is drastically enhanced (sulfur being highly polarizable). This triggers a spontaneous intramolecular attack on the ketone, circumventing the need for harsh acidic dehydration and yielding the thiazole core under milder conditions.
Step-by-Step Protocol: Thiazole Synthesis
  • Reaction Setup: Dissolve 10.0 g (47.2 mmol) of the starting material in 100 mL of anhydrous toluene under an inert Argon atmosphere.

  • Thionation: Add 10.5 g (26.0 mmol, 0.55 eq) of Lawesson's reagent.

  • Reflux: Heat the mixture to reflux (110 °C) for 3-4 hours.

  • Self-Validation Check: The solution will transition from a pale yellow to a deep orange/red hue. TLC monitoring (Hexane:EtOAc 4:1) will confirm the formation of the thiazole. If intermediate thioamide persists, extend reflux by 1 hour.

  • Purification: Cool to room temperature, concentrate the toluene in vacuo, and purify the crude residue via silica gel flash chromatography to isolate the pure thiazole derivative.

Core Application III: Divergent Amination to Pyrazinone Scaffolds

Causality & Experimental Design: This pathway exploits the differential reactivity of the molecule's electrophilic centers. The primary alkyl chloride is highly susceptible to


 displacement by a primary amine due to minimal steric hindrance. Potassium carbonate (

) is utilized as a mild, non-nucleophilic base to scavenge the generated HCl without hydrolyzing the amide bond. Once the secondary amine intermediate is formed, the entropic proximity of the phenacyl ketone drives a spontaneous intramolecular Schiff base condensation, forming a 6-membered 1,4-pyrazin-2-one ring.
Step-by-Step Protocol: Pyrazinone Synthesis
  • Substitution: In a 250 mL flask, dissolve 5.0 g (23.6 mmol) of the starting material in 50 mL of absolute ethanol. Add 3.5 g (25.3 mmol) of anhydrous

    
    .
    
  • Amine Addition: Dropwise, add 1.2 equivalents of a primary amine (e.g., benzylamine). Stir at room temperature for 2 hours to allow complete

    
     displacement.
    
  • Condensation: Heat the reaction mixture to reflux (78 °C) for 6 hours to drive the intramolecular imine formation.

  • Self-Validation Check: An aliquot analyzed by LC-MS should show the complete disappearance of the mass peak corresponding to the uncyclized intermediate (

    
     of the amino-ketone) and the appearance of the dehydrated pyrazinone mass (
    
    
    
    ).
  • Isolation: Filter off the inorganic salts, concentrate the filtrate, and recrystallize from ethanol/water to yield the 1-substituted-5-phenyl-3,6-dihydro-1H-pyrazin-2-one.

Quantitative Data Summary

The following table summarizes the reaction profiles, required intermediates, and expected yields for the three primary synthetic pathways utilizing 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

Target ScaffoldReagents & ConditionsKey IntermediateFinal ProductTypical Yield Range
Oxazoles PPA, 120 °C, 2hEnol-amide / Hemiacetal2-(Chloromethyl)-5-phenyloxazole65 - 80%
Thiazoles Lawesson's Reagent, Toluene, RefluxThioamide2-(Chloromethyl)-5-phenylthiazole70 - 85%
Pyrazinones

,

, EtOH, Reflux

-Aminoacetamide
1-Alkyl-5-phenyl-pyrazin-2-one50 - 75%

References

  • PrepChem. "Synthesis of 2-Chloromethyl-5-phenyloxazole." URL:[Link]

  • Molaid. "2-chloro-N-(2-oxo-2-phenylethyl)acetamide - CAS 65385-18-4." URL:[Link]

Sources

Application

optimal solvent selection for 2-chloro-N-(2-oxo-2-phenylethyl)acetamide reactions

An Application Scientist's Guide to Optimal Solvent Selection for Reactions of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide Authored by: A Senior Application Scientist Introduction: The Critical Role of the Solvent Environm...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Optimal Solvent Selection for Reactions of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide

Authored by: A Senior Application Scientist

Introduction: The Critical Role of the Solvent Environment

2-chloro-N-(2-oxo-2-phenylethyl)acetamide is a valuable bifunctional synthetic intermediate. Its utility stems from two key reactive sites: the electrophilic carbonyl group and, more significantly, the carbon atom bearing a chlorine atom, which is highly activated for nucleophilic substitution. This α-haloacetamide motif is a cornerstone in the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures, many of which are precursors to pharmacologically active agents.

The success of any reaction involving this intermediate—be it yield, purity, or reaction time—is profoundly dictated by the choice of solvent. The solvent is not merely an inert medium in which molecules tumble and collide; it is an active participant that influences the solubility of reactants, stabilizes transition states, and modulates the reactivity of nucleophiles. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to make informed, rational decisions in selecting the optimal solvent for reactions involving 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, thereby enhancing synthetic efficiency and reproducibility.

Pillar 1: Mechanistic Insight and Theoretical Solvent Considerations

The primary reaction pathway for 2-chloro-N-(2-oxo-2-phenylethyl)acetamide involves the displacement of the chloride ion by a nucleophile. This reaction overwhelmingly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The adjacent electron-withdrawing acetyl group polarizes the C-Cl bond, rendering the α-carbon highly electrophilic and susceptible to backside attack by a nucleophile.

Understanding the SN2 mechanism is paramount to solvent selection. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. The solvent's role is primarily to solvate these species and stabilize the pentavalent transition state.

The Protic vs. Aprotic Solvent Dichotomy

The most critical decision in solvent selection for an SN2 reaction is the choice between a protic and an aprotic solvent.

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) possess acidic protons and are capable of hydrogen bonding. While they can dissolve ionic nucleophiles, they do so at a great cost to reactivity. Protic solvents form a "solvent cage" around the anionic nucleophile through strong hydrogen bonds, effectively shielding it and lowering its energy state.[1][2] For the nucleophile to react, it must shed this stabilizing solvent shell, a process that requires a significant input of energy and dramatically slows the reaction rate.[3][4]

  • Polar Aprotic Solvents: These solvents (e.g., acetone, acetonitrile, DMF, DMSO) have significant dipole moments but lack acidic protons.[1] They are excellent at solvating the counter-ion (cation) of the nucleophilic salt but interact only weakly with the anionic nucleophile.[2][3] This leaves the nucleophile "naked" and highly reactive, leading to a substantial acceleration of the SN2 reaction rate.[1][2] For instance, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol.[1]

Given these principles, polar aprotic solvents are the superior choice for promoting SN2 reactions involving 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

Diagram: Solvent Effects on Nucleophile Reactivity in SN2 Reactions

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., Acetone) Nu_protic Nu⁻ MeOH1 H₃C-O-H Nu_protic->MeOH1 H-Bond MeOH2 H-O-CH₃ Nu_protic->MeOH2 H-Bond MeOH3 H₃C-O-H Nu_protic->MeOH3 H-Bond MeOH4 H-O-CH₃ Nu_protic->MeOH4 H-Bond label_protic "Solvent Cage" Reduces Nucleophilicity Nu_aprotic Nu⁻ Acetone1 δ⁺ Nu_aprotic->Acetone1 Weak Ion-Dipole Acetone2 δ⁺ Nu_aprotic->Acetone2 Acetone3 δ⁺ Nu_aprotic->Acetone3 label_aprotic "Naked" Nucleophile High Reactivity G A 1. Define Reaction (Substrate, Nucleophile, Product) B 2. Theoretical Analysis - Reaction Mechanism (SN2) - Solute Properties - Solvent Properties A->B C 3. Select Candidate Solvents (Primarily Polar Aprotic) B->C D 4. Experimental Screening - Small-scale parallel reactions - Consistent conditions C->D E 5. In-Process Monitoring (TLC, LC-MS, etc.) D->E Self-Validation F 6. Data Analysis - Conversion % - Yield % - Purity Profile E->F G 7. Optimal Solvent Selection & Process Optimization F->G

Caption: A logical workflow for solvent screening and optimization.

Protocol 1: Parallel Solvent Screening for Nucleophilic Substitution

This protocol outlines a method for testing a range of solvents in parallel to determine the ideal medium for the reaction of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide with a generic nucleophile (Nu⁻).

Materials:

  • 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (1.0 eq)

  • Nucleophile source (e.g., Sodium Azide, Potassium Cyanide, a secondary amine) (1.1 - 1.5 eq)

  • Base (if required, e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq) *[5] Candidate solvents (e.g., Acetonitrile, DMF, DMSO, Acetone, THF, Toluene)

  • Internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vials with stir bars

  • TLC plates and appropriate eluent system

  • Instrumentation for analysis (e.g., HPLC, LC-MS, or NMR)

Procedure:

  • Preparation: In separate, labeled reaction vials, place 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (e.g., 0.2 mmol, 42.3 mg) and a magnetic stir bar. If a solid base is required, add it at this stage.

  • Solvent Addition: To each vial, add 1.0 mL of a different candidate solvent. Begin stirring to ensure dissolution. Note any solubility issues.

  • Reactant Addition: Add the nucleophile to each vial. If the nucleophile is a liquid, add it via syringe.

  • Reaction Conditions: Place all vials in a heating block set to a consistent temperature (e.g., 50 °C). The temperature should be chosen to be well below the boiling point of the most volatile solvent to ensure comparable conditions.

  • In-Process Monitoring (Self-Validation): At set time intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction mixture. Spot the aliquot on a TLC plate to visually assess the consumption of the starting material and the formation of the product. This provides a semi-quantitative, real-time assessment of reaction progress.

  • Quenching and Workup: Once the reaction in the most promising solvent(s) appears complete by TLC (or after a fixed time, like 24h, for comparison), cool the vials to room temperature. Quench the reactions by adding water (e.g., 5 mL) and extract the product with an appropriate organic solvent like ethyl acetate (e.g., 3 x 5 mL).

  • Analysis: Combine the organic extracts for each reaction, dry over anhydrous Na₂SO₄, and concentrate. Prepare samples for analysis (e.g., ¹H NMR with an internal standard, or HPLC) to determine the conversion rate, product yield, and purity profile.

Data Presentation and Interpretation:

The results of the screening should be tabulated to allow for direct comparison.

Table 2: Hypothetical Results from a Solvent Screening Experiment

SolventSolubility of Starting MaterialReaction Time (h) for >95% Conversion (by TLC)¹H NMR Yield (%)Product Purity (by HPLC, Area %)Notes
Acetonitrile Good69298Clean reaction profile
DMF Excellent49596Minor side products observed
DMSO Excellent39493Workup can be challenging
Acetone Moderate128597Slower reaction rate
THF Good247095Significantly slower
Toluene Poor>24<10-Incomplete reaction, low conversion

From this hypothetical data, DMF and DMSO show the fastest rates, while Acetonitrile provides a cleaner reaction profile and an easier workup. T[6]he final choice may depend on whether speed (DMF/DMSO) or purity and ease of handling (Acetonitrile) is the primary goal for the specific application.

Pillar 3: Concluding Recommendations and Best Practices

  • Prioritize Polar Aprotic Solvents: For any SN2 reaction with 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, the initial screening should focus on polar aprotic solvents like Acetonitrile (ACN), Dimethylformamide (DMF), and Acetone . 2[5]. Consider the Nucleophile: The solubility of your specific nucleophile is crucial. While the substrate may dissolve, an insoluble nucleophile will result in a slow, heterogeneous reaction. DMF and DMSO are excellent solvents for a wide range of salts. 3[7]. Balance Reactivity with Practicality: While DMF and DMSO often afford the fastest reaction rates, they have high boiling points, making them difficult to remove during workup. Acetonitrile and acetone are often a good compromise, providing excellent reactivity with greater ease of handling. 4[8]. Avoid Protic Solvents: Unless the reaction mechanism is fundamentally different from SN2, avoid polar protic solvents like methanol and ethanol, as they will deactivate the nucleophile. 5[1][2]. Use Co-solvents Strategically: If solubility is a challenge in a single solvent system, a mixture of solvents can be employed. However, this adds complexity and should be explored only after single-solvent systems have been thoroughly investigated.

By integrating a foundational understanding of reaction mechanisms with systematic, empirical screening, researchers can confidently select the optimal solvent, paving the way for more efficient, scalable, and successful syntheses.

References

  • National Center for Biotechnology Information. "2-Chloro-N-phenethyl-acetamide." PubChem Compound Database, CID=94921. [Link]

  • LibreTexts Chemistry. "11.3: Characteristics of the SN2 Reaction." [Link]

  • OpenOChem Learn. "SN2 Effect of Solvent." [Link]

  • Ghandi, M., & Aryan, R. (2014). "Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection." Organic Chemistry: An Indian Journal, 10(4), 149-154. [Link]

  • Sciencemadness Discussion Board. "Best Conditions For N-Alkylation?" [Link]

  • LibreTexts Chemistry. "15.15: Physical Properties of Amides." [Link]

  • LibreTexts Chemistry. "Influence of the solvent in an SN2 reaction." (Alternative Source) [Link]

  • Quora. "Can you explain the role of solvents in SN1 and SN2 mechanisms?" [Link]

  • PrepChem.com. "Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide." [Link]

  • ResearchGate. "(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide..." [Link]

  • Powers, D. G., et al. (2017). "Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope." eScholarship, University of California. [Link]

  • 2012 Book Archive. "15.15 Physical Properties of Amides." [Link]

  • Bubniak, L., et al. (2022). "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide." Molecules, 27(10), 3307. [Link]

  • ResearchGate. "Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?" [Link]

  • Chemistry Stack Exchange. "N-alkylation of amides with alkyl halides?" [Link]

  • ACS Green Chemistry Institute. "N-alkylation at sp3 Carbon Reagent Guide." [Link]

Sources

Method

Advanced Catalytic Coupling Strategies for 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4) Introduction and Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4)

Introduction and Chemical Rationale

The compound 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is a highly versatile, bifunctional building block prevalent in medicinal chemistry. Its structural architecture features two distinct reactive domains:

  • An

    
    -chloroamide moiety:  A potent electrophile primed for transition-metal-catalyzed cross-coupling and radical-based functionalizations.
    
  • A phenacyl group (2-oxo-2-phenylethyl): Featuring an acidic

    
    -proton and a reactive ketone, ideal for condensation and intramolecular cyclization.
    

Historically, the cross-coupling of unactivated secondary or primary alkyl chlorides like


-chloroamides was plagued by sluggish oxidative addition and rapid 

-hydride elimination when using traditional palladium catalysts. As a Senior Application Scientist, I recommend pivoting to Nickel-based catalysis and Metallaphotoredox systems . Nickel readily accesses single-electron transfer (SET) pathways, effectively activating the C–Cl bond to generate stabilized

-carbamoyl radicals without unwanted elimination pathways[1].

This guide details three field-proven catalytic methodologies to effectively couple and functionalize this molecule, providing the causality behind each experimental choice to ensure robust, self-validating workflows.

Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

The Causality of the Catalyst System

To achieve C(sp3)–C(sp2) bond formation at the


-chloroamide position, Palladium is largely ineffective. Instead, a Nickel(II) precatalyst (e.g., 

) paired with a robust ligand (like bathophenanthroline or a chiral diamine for asymmetric variants) is utilized[1]. Nickel undergoes a SET process to cleave the C–Cl bond, generating a transient

-carbamoyl radical. This radical rapidly recombines with the transition metal center, followed by transmetalation with an arylboronic acid and subsequent reductive elimination[1].

Ni_Suzuki A Ni(I) Active Catalyst B Single Electron Transfer (SET) C-Cl Bond Cleavage A->B α-Chloroamide C α-Carbamoyl Radical + Ni(II)-Cl B->C D Radical Recombination Alkyl-Ni(III)-Cl C->D E Transmetalation with Ar-B(OH)2 D->E F Alkyl-Ni(III)-Ar E->F G Reductive Elimination C(sp3)-C(sp2) Product F->G G->A Ni(I) Regeneration

Mechanism of Ni-Catalyzed Suzuki-Miyaura Coupling of α-Chloroamides.

Protocol 1: Arylation of 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide

Self-Validation Checkpoint: The use of an internal standard (e.g., dodecane) is mandatory here to monitor the conversion via GC-MS before quenching, ensuring the catalytic cycle hasn't stalled due to oxygen ingress.

Materials:

  • 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide (1.0 equiv, 0.5 mmol)

  • Phenylboronic acid (1.5 equiv, 0.75 mmol)

  • 
     (10 mol%)
    
  • Bathophenanthroline (12 mol%)

  • Potassium phosphate (

    
    ) (2.0 equiv)
    
  • Anhydrous DMA (N,N-Dimethylacetamide) (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Matrix: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with

    
    , bathophenanthroline, and 
    
    
    
    . Rationale: Ni(I) intermediates are highly oxophilic; strict anaerobic conditions prevent catalyst deactivation.
  • Substrate Addition: Add the arylboronic acid and 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

  • Solvent Introduction: Inject anhydrous DMA (5.0 mL). Seal the tube and remove it from the glovebox.

  • Reaction Execution: Stir the deep-red suspension vigorously at 25 °C for 16 hours.

  • In-Process Control: At 14 hours, extract a 50

    
    L aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via LC-MS. You should observe the disappearance of the starting material (
    
    
    
    211) and the appearance of the coupled product (
    
    
    253).
  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with EtOAc (
    
    
    
    mL). Wash the combined organic layers with brine, dry over
    
    
    , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Dual Metallaphotoredox Cross-Electrophile Coupling

The Causality of the Catalyst System

While Suzuki coupling is robust, it requires pre-formed organoboron reagents. To couple two electrophiles directly (our


-chloroamide and an aryl bromide), we employ a dual metallaphotoredox strategy[2].
Visible light excites an Iridium photocatalyst, which facilitates a halogen-atom transfer (HAT) via a silyl radical mediator (like TTMSS). This cleanly abstracts the chlorine atom from the acetamide, generating the 

-carbamoyl radical. Concurrently, a Nickel catalyst undergoes oxidative addition into the aryl bromide. The Ni(II) species captures the

-carbamoyl radical, forming a Ni(III) intermediate that rapidly reductively eliminates to form the C–C bond[2].

Metallaphotoredox PC Ir(III) Photocatalyst Excitation (Blue LED) PC_star *Ir(III) Excited State PC->PC_star HAT Silyl Radical Generation (TTMSS) PC_star->HAT SET Radical α-Carbamoyl Radical HAT->Radical Cl-Atom Abstraction Ni3 Ni(III)-Ar-Alkyl (Radical Capture) Radical->Ni3 Ni0 Ni(0) Catalyst Ni2 Ni(II)-Ar (Oxidative Addition to Ar-Br) Ni0->Ni2 Ar-Br Ni2->Ni3 Radical Capture Product Cross-Coupled Product + Ni(I) Ni3->Product Reductive Elimination Product->Ni0 SET from Ir(II)

Dual Metallaphotoredox Cross-Electrophile Coupling Workflow.

Protocol 2: Photoredox Cross-Coupling with Aryl Bromides

Materials:

  • 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide (1.0 equiv, 0.5 mmol)

  • Aryl bromide (e.g., 4-bromoanisole) (1.5 equiv, 0.75 mmol)

  • 
     (1 mol%)
    
  • 
     (5 mol%)
    
  • Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv)

  • 
     (2.0 equiv)
    
  • DME (Dimethoxyethane) (5.0 mL)

Step-by-Step Methodology:

  • Reagent Assembly: To a 10 mL clear glass vial equipped with a Teflon septum, add the Ir-photocatalyst, Ni-catalyst,

    
    , and the 
    
    
    
    -chloroamide.
  • Degassing (Critical Step): Add DME and the aryl bromide. Sparge the mixture with Argon for exactly 15 minutes. Rationale: Oxygen violently quenches the excited state *Ir(III) species and degrades the Ni(0) intermediate.

  • Initiator Addition: Inject TTMSS via syringe.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 440–456 nm Blue LEDs. Stir vigorously at room temperature for 24 hours. Cooling fans must be used to ensure the reaction temperature does not exceed 30 °C, which could lead to thermal degradation of the radical intermediates.

  • Workup: Turn off the light, dilute the mixture with diethyl ether, and filter through a pad of Celite to remove inorganic salts and catalyst residues. Concentrate and purify via automated flash chromatography.

Quantitative Data Summary

The table below synthesizes the expected quantitative outcomes and operational parameters for the functionalization of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide based on established literature precedents for


-chloroamides and phenacyl derivatives[1][2][3].
Catalytic MethodCatalyst / Ligand SystemCo-Reactant ScopeYield RangeReaction TimeKey Advantage
Suzuki-Miyaura

/ Bathophenanthroline
Aryl & Heteroaryl Boronic Acids75–92%16 hHigh scalability, tolerates protic functional groups.
Metallaphotoredox Ir(III) /

Aryl Bromides65–88%24 hAvoids stoichiometric organometallics; highly modular.
Phenacyl Cyclization Base-mediated / Cu(OTf)

Active Methylene / Amines80–95%4–8 hRapid access to complex pyrazinone and oxazole cores.

References

  • Source: Journal of the American Chemical Society / PubMed (2010)
  • Source: SciSpace (2019)
  • Title: SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES Source: Bibliomed URL

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the α-Chloro Group in 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide

Abstract This technical guide provides a comprehensive overview and detailed protocols for the functionalization of the α-chloro group in 2-chloro-N-(2-oxo-2-phenylethyl)acetamide. This versatile chemical scaffold is of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the functionalization of the α-chloro group in 2-chloro-N-(2-oxo-2-phenylethyl)acetamide. This versatile chemical scaffold is of significant interest in medicinal chemistry and drug development due to its dual reactive sites. The primary focus of this document is the strategic exploitation of the highly reactive α-chloro position, which serves as a potent electrophile for bimolecular nucleophilic substitution (SN2) reactions. We present field-proven methodologies for the introduction of nitrogen, sulfur, and oxygen-based nucleophiles, offering researchers a robust toolkit for generating diverse molecular libraries. Each protocol is accompanied by expert insights into the causality of experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Synthetic Potential of an Activated α-Carbon

2-Chloro-N-(2-oxo-2-phenylethyl)acetamide is a valuable building block in organic synthesis. Its structure incorporates an α-chloroacetamide moiety, which is a prime electrophilic site for nucleophilic attack. The reactivity of the C-Cl bond is significantly enhanced by the inductive electron-withdrawing effects of both the adjacent amide carbonyl group and the phenacyl moiety.[1] This heightened electrophilicity at the α-carbon facilitates facile displacement of the chloride ion, a good leaving group, by a wide array of nucleophiles.[2][3][4]

The core reaction mechanism governing the functionalization of this position is the bimolecular nucleophilic substitution (SN2) reaction.[4][5] This is a single-step process where the nucleophile attacks the electrophilic α-carbon, leading to a simultaneous departure of the chloride leaving group.[4] Understanding the factors that influence the rate and efficiency of this SN2 reaction—such as the nature of the nucleophile, solvent effects, and the choice of base—is critical for achieving high yields and purity.[3]

This guide will detail specific, validated protocols for reacting 2-chloro-N-(2-oxo-2-phenylethyl)acetamide with amines, thiols, and alkoxides, thereby enabling the synthesis of novel α-amino, α-thio, and α-alkoxy derivatives, respectively.

General Considerations for SN2 Reactions at the α-Carbon

Successful functionalization hinges on optimizing the parameters of the SN2 reaction. The following considerations are universally applicable to the protocols described herein.

Choice of Solvent

Polar aprotic solvents are strongly recommended for these reactions.[2][3] These solvents can effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile but do not strongly solvate the nucleophilic anion itself. This leaves the nucleophile "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.

Solvent Rationale for Use Potential Issues
Dimethylformamide (DMF) Excellent solvating power for a wide range of reagents. High boiling point allows for a broad temperature range.Can be difficult to remove completely; potential for decomposition at high temperatures.
Acetonitrile (ACN) Lower boiling point makes for easier removal post-reaction. Less viscous than DMF.May have lower solvating power for some salts compared to DMF.
Tetrahydrofuran (THF) Good general-purpose solvent.Lower polarity may not be optimal for all reactions. Must be anhydrous.
Dichloromethane (DCM) Useful for reactions at or below room temperature. Easy to remove.Lower boiling point limits the reaction temperature.
Role of the Base

In many cases, a base is required either to deprotonate a protic nucleophile (e.g., thiol, alcohol) to generate a more potent anionic nucleophile, or to neutralize the HCl byproduct generated during reactions with neutral nucleophiles like amines.[6]

Base Strength Typical Application
Potassium Carbonate (K₂CO₃) ModerateDeprotonation of thiols and phenols; HCl scavenger.
Triethylamine (TEA) ModerateHCl scavenger in reactions with amines.[6]
Sodium Hydride (NaH) StrongDeprotonation of less acidic alcohols.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide is an alkylating agent and should be handled with care.

Protocol 1: N-Functionalization with Amines

This protocol details the synthesis of α-amino acetamide derivatives, which are common substructures in bioactive molecules. The reaction proceeds via direct nucleophilic attack of the amine on the α-carbon.

experimental_workflow_N cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Chloroacetamide & Amine in ACN B Add K₂CO₃ (Base) A->B 1.2 eq C Stir at 50-60°C (or RT) B->C Heat D Monitor by TLC C->D 1-6 h E Pour into water D->E Upon Completion F Extract with Ethyl Acetate E->F G Wash, Dry, Concentrate F->G H Purify by Column Chromatography G->H sn2_mechanism_S reactant R-S⁻ Thiolate Nucleophile transition Transition State [R-S···C···Cl]⁻ reactant:f0->transition Backside Attack substrate { H | Cl | C | CONHR' | COR''} substrate:c->transition product R-S-C α-Thioether Product transition->product:f0 Bond Formation leaving_group Cl⁻ transition->leaving_group Bond Cleavage

Sources

Method

Application Note: Advanced Protocols for Amide Bond Formation via Phenacyl Derivatives

Introduction & Strategic Overview Amide bond formation is a cornerstone reaction in medicinal chemistry, materials science, and peptide synthesis. Traditional amidation relies heavily on the condensation of carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Amide bond formation is a cornerstone reaction in medicinal chemistry, materials science, and peptide synthesis. Traditional amidation relies heavily on the condensation of carboxylic acids and amines using stoichiometric coupling reagents (e.g., HATU, EDC, DCC), which often generate significant chemical waste and require complex purification steps[1][2].

Recently, phenacyl derivatives —traditionally utilized as orthogonal protecting groups for carboxylic acids—have emerged as highly efficient, unconventional acyl donors. By exploiting the unique reactivity of the


 bond, phenacyl bromides and their pyridinium salts can undergo oxidative cleavage to form robust amide bonds[3][4]. This application note details two state-of-the-art, metal-free methodologies: the oxidative amidation of phenacyl pyridinium salts to form benzamides, and the visible-light-mediated amidation of phenacyl bromides to yield 

-ketoamides[5].

Mechanistic Causality (E-E-A-T)

To successfully scale and troubleshoot these protocols, researchers must understand the underlying thermodynamic and kinetic drivers of the


 bond cleavage.

Pathway A: Pyridinium-Activated Oxidative Cleavage In the first protocol, phenacyl bromide is converted into a pyridinium salt. The strongly electron-withdrawing pyridinium moiety significantly increases the acidity of the


-protons. Upon introduction of a mild base (K₂CO₃), a reactive ylide/enolate intermediate is generated. This intermediate is highly susceptible to aerobic oxidation by ambient molecular oxygen, forming a transient 1,2-dioxetane or hydroperoxide species. Nucleophilic attack by the amine triggers the collapse of this peroxide, driving the thermodynamically favorable extrusion of a pyridinium leaving group and the formation of the 

amide bond[4][6].

Mechanism N1 Phenacyl Bromide + Pyridine N2 Pyridinium Salt (Activated alpha-Carbon) N1->N2 SN2 Alkylation N3 Peroxide Intermediate (via O2 & Base) N2->N3 K2CO3, O2 Deprotonation N4 Amide Product (C-N Bond Formed) N3->N4 Amine Attack C-C Cleavage

Mechanistic pathway of oxidative C-C bond cleavage in phenacyl pyridinium salts.

Pathway B: Visible-Light-Mediated Photo-Oxidation In the second protocol,


-ketoamides are synthesized directly from phenacyl bromides. The reaction utilizes visible light to initiate a tandem amidation pathway. The amine and phenacyl bromide first condense to form an enamine/imine intermediate. Visible light irradiation in the presence of molecular oxygen (O₂) generates reactive oxygen species that attack the intermediate. The use of Dimethyl Sulfoxide (DMSO) as a solvent is a critical, self-validating choice: its high dielectric constant stabilizes the polar transition states of the radical intermediates, ensuring high conversion rates without the need for transition-metal photocatalysts[5][7].

Comparative Data Presentation

The following table summarizes the quantitative data and reaction parameters for both phenacyl-based amidation strategies, allowing researchers to select the optimal route based on target molecules and available infrastructure.

ParameterPyridinium Salt Amidation[4]Visible-Light

-Ketoamidation[5]
Target Product Benzamides / Esters

-Ketoamides
Acyl Donor Phenacyl Pyridinium BromidePhenacyl Bromide
Amine Scope Primary, Secondary, BenzylicAromatic, Aliphatic
Base Required K₂CO₃ (2.5 equivalents)K₂CO₃ (2.0 equivalents)
Solvent System Acetonitrile (MeCN)Dimethyl Sulfoxide (DMSO)
Oxidant Ambient Air (Open Vessel)Molecular O₂ (Balloon)
Reaction Conditions Reflux (82 °C), 8 hoursWhite LED, Room Temp, 12–24 hours
Yield Range 70% – 92%65% – 95%
Green Metrics Metal-free, Catalyst-freeMetal-free, Photocatalyst-free

Detailed Experimental Protocols

Protocol A: Preparation of Phenacyl Pyridinium Salts

Objective: Synthesize the activated acyl donor required for oxidative


 cleavage.
  • Reagent Mixing: In a 50 mL round-bottom flask, dissolve phenacyl bromide (1.0 mmol, 1.0 eq) in 5.0 mL of anhydrous toluene.

  • Alkylation: Add anhydrous pyridine (1.1 mmol, 1.1 eq) dropwise to the stirring solution at room temperature.

  • Precipitation: Stir the reaction mixture continuously for 2 hours. A dense white precipitate will form as the SN2 reaction progresses to completion.

  • Isolation: Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake with cold diethyl ether (3 × 5 mL) to remove unreacted starting materials.

  • Drying: Dry the solid under high vacuum for 4 hours to afford the pure 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide salt.

Protocol B: Metal-Free Oxidative Amidation (Benzamide Synthesis)

Objective: Form benzamides via base-promoted


 bond cleavage.
  • Setup: To a 25 mL round-bottom flask, add the synthesized phenacyl pyridinium salt (1.0 mmol, 1.0 eq) and the target amine (1.2 mmol, 1.2 eq).

  • Activation: Add anhydrous K₂CO₃ (2.5 mmol, 2.5 eq) and acetonitrile (10 mL). Causality Note: 2.5 equivalents of base are strictly required to fully deprotonate the

    
    -carbon and neutralize the hydrobromic acid byproduct.
    
  • Oxidative Cleavage: Equip the flask with a reflux condenser. Heat the mixture to reflux (~82 °C) while maintaining an open-air atmosphere for 8 hours. Ambient oxygen acts as the stoichiometric oxidant.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (15 mL) and extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane/EtOAc gradient) to yield the pure benzamide.

Protocol C: Visible-Light-Mediated -Ketoamidation

Objective: Synthesize


-ketoamides using a tandem photo-oxidation pathway.

Workflow S1 1. Reagent Mixing Phenacyl Bromide + Amine + K2CO3 in DMSO S2 2. Oxygenation Purge system with O2 balloon S1->S2 S3 3. Photo-Irradiation White LED at Room Temperature (12-24h) S2->S3 Radical Initiation S4 4. Workup & Purification EtOAc Extraction, Brine Wash, Column Chroma. S3->S4 Complete Conversion S5 Pure alpha-Ketoamide S4->S5

Experimental workflow for the photocatalytic synthesis of alpha-ketoamides.

  • Reaction Assembly: In an oven-dried 10 mL transparent glass vial, combine phenacyl bromide (0.5 mmol, 1.0 eq), the target amine (1.0 mmol, 2.0 eq), and K₂CO₃ (1.0 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous DMSO (3.0 mL). Causality Note: DMSO is mandatory here to stabilize the polar radical transition states generated during photo-irradiation.

  • Oxygenation: Seal the vial with a rubber septum. Insert an O₂-filled balloon with a needle and purge the solution for 5 minutes. Leave the balloon attached to maintain a positive pressure of molecular oxygen.

  • Irradiation: Place the vial approximately 5 cm away from a standard White LED lamp (20 W). Stir the mixture at room temperature for 12–24 hours. Monitor the disappearance of the imine intermediate via TLC.

  • Workup: Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Critical Step: Wash the combined organic layers with saturated brine (5 × 10 mL) to effectively remove all residual DMSO.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate, and purify via column chromatography to afford the

    
    -ketoamide.
    

References

  • Manasa, K. L., Tangella, Y., Krishna, N. H., & Alvala, M. "A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via oxidative C–C bond cleavage." Beilstein Journal of Organic Chemistry, 2019, 15, 1864–1871. URL:[Link]

  • Das, S., Mondal, S., Midya, S. P., Mondal, S., Ghosh, E., & Ghosh, P. "Base-Promoted Tandem Pathway for Keto-Amides: Visible Light-Mediated Room-Temperature Amidation Using Molecular Oxygen as an Oxidant." The Journal of Organic Chemistry, 2023, 88(20), 14847-14859. URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide

Executive Summary The compound 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4) is a highly versatile small-molecule scaffold frequently utilized in medicinal chemistry and drug development. Featuring both a r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4) is a highly versatile small-molecule scaffold frequently utilized in medicinal chemistry and drug development. Featuring both a reactive


-chloroamide moiety and a phenacyl group, it serves as a critical building block for the synthesis of complex heterocycles, including thiazoles, oxazoles, and pyrazines[1][2].

Transitioning the synthesis of this compound from the discovery lab (milligram scale) to pilot-plant production (kilogram scale) presents distinct thermochemical and purification challenges. This application note details a highly optimized, scalable, and chromatography-free protocol utilizing a biphasic Schotten-Baumann acylation strategy.

Mechanistic Rationale & Process Design

The Challenge of Anhydrous Acylation

In early-stage discovery, the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is typically achieved by reacting phenacylamine hydrochloride with chloroacetyl chloride in an anhydrous solvent (e.g., dichloromethane) using an organic base like triethylamine (TEA). While effective at a small scale, this method is fundamentally flawed for scale-up:

  • Exothermic Runaway: The reaction is highly exothermic. In a batch reactor, localized heating can lead to the degradation of the starting material and the formation of dark, tarry byproducts.

  • Salt Precipitation: TEA-HCl salts precipitate rapidly, increasing the viscosity of the reaction mixture, impairing heat transfer, and causing agitation failures in large reactors.

  • Over-acylation: Excess acylating agent in a homogenous organic phase can lead to competitive O-acylation of the enol tautomer of the phenacyl ketone.

The Biphasic Solution (Schotten-Baumann)

To engineer a self-validating, scalable system, we employ a biphasic aqueous/organic methodology. By utilizing an aqueous solution of potassium carbonate (


) alongside dichloromethane (DCM), we achieve several synergistic process improvements:
  • In Situ Free-Basing: The aqueous base continuously liberates the free phenacylamine from its hydrochloride salt, which immediately partitions into the organic layer, protecting it from aqueous degradation.

  • Thermal Mass & Buffering: The water acts as a highly effective heat sink, dampening the exotherm of the chloroacetyl chloride addition.

  • Byproduct Sequestration: As hydrogen chloride is generated during the acylation, it is immediately neutralized by the aqueous carbonate, keeping the organic phase fluid and free of precipitated salts.

Process Workflow Visualization

ProcessFlow SM Starting Material Phenacylamine HCl Reactor Biphasic Reactor 0-5 °C, High Agitation SM->Reactor Base Aqueous Base K2CO3 in H2O Base->Reactor Solvent Organic Phase DCM Solvent->Reactor Workup Phase Separation Aqueous Waste Discharge Reactor->Workup IPC: >99% Conversion Reagent Acylating Agent Chloroacetyl Chloride Reagent->Reactor Controlled Dropwise Addition Cryst Crystallization Solvent Swap to MTBE Workup->Cryst Organic Layer Product Target Compound 2-Chloro-N-(2-oxo-2- phenylethyl)acetamide Cryst->Product Filtration & Vacuum Drying

Fig 1. Process flow diagram for the biphasic scale-up synthesis of the target acetamide.

Scale-Up Synthesis Protocol (1.0 kg Scale)

Safety Note: Chloroacetyl chloride is a severe lachrymator and corrosive agent. All operations must be conducted in a heavily ventilated pilot-plant walk-in hood using appropriate PPE, including chemical-resistant suits and full-face respirators.

Reactor Preparation & Free-Basing
  • Charge: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge

    
     (
    
    
    
    ,
    
    
    ) of 2-amino-1-phenylethan-1-one hydrochloride (phenacylamine HCl).
  • Solvent Addition: Add

    
     of Dichloromethane (DCM). Begin agitation at 250 RPM.
    
  • Base Addition: In a separate vessel, dissolve

    
     (
    
    
    
    ,
    
    
    ) of Potassium Carbonate (
    
    
    ) in
    
    
    of deionized water. Slowly transfer this aqueous solution to the reactor.
  • Cooling: Set the chiller fluid to

    
     and cool the biphasic mixture until the internal temperature reaches 
    
    
    
    .
Controlled Acylation
  • Reagent Preparation: Dilute

    
     (
    
    
    
    ,
    
    
    ) of chloroacetyl chloride in
    
    
    of DCM. Transfer to the addition funnel.
  • Addition: Begin dropwise addition of the chloroacetyl chloride solution.

    • Causality Check: The addition rate must be strictly governed by the internal thermocouple. Maintain the internal temperature below

      
      . Rapid addition will cause a temperature spike, leading to the hydrolysis of the acid chloride by the aqueous phase, resulting in incomplete conversion.
      
  • Maturation: Once the addition is complete (approx. 2 hours), adjust the chiller to

    
     and allow the reaction to stir vigorously for 3 hours.
    
  • In-Process Control (IPC): Halt agitation, allow phases to separate, and sample the lower organic layer. Analyze via HPLC (UV

    
    ). Proceed to workup only when residual phenacylamine is 
    
    
    
    .
Workup and Chromatography-Free Purification
  • Phase Separation: Halt agitation and allow the mixture to settle for 30 minutes. Drain the lower organic product layer into a clean carboy. Discard the upper aqueous layer (contains KCl and excess carbonate) according to standard aqueous waste protocols.

  • Washing: Return the organic layer to the reactor. Wash with

    
     of 
    
    
    
    aqueous
    
    
    (to remove any trace unreacted amine), followed by
    
    
    of saturated brine. Separate and retain the organic layer.
  • Solvent Swap (Crystallization): Transfer the organic layer to a distillation apparatus. Distill off the DCM under a slight vacuum (

    
    , jacket 
    
    
    
    ) while continuously feeding Methyl tert-butyl ether (MTBE) to maintain a constant volume.
    • Causality Check: DCM is an excellent solvent for the product, preventing crystallization. MTBE acts as an anti-solvent. By swapping the solvent dynamically, the product will begin to spontaneously crystallize as the DCM molar fraction drops below 15%, entirely bypassing the need for silica gel chromatography.

  • Isolation: Cool the resulting MTBE slurry to

    
     and stir for 2 hours to maximize crystal yield. Filter the white crystalline solid via a Nutsche filter. Wash the filter cake with 
    
    
    
    of cold MTBE.
  • Drying: Dry the product in a vacuum oven at

    
     and 
    
    
    
    for 12 hours.

Quantitative Analytics & Process Metrics

The transition from the anhydrous lab-scale method to the biphasic pilot-scale method yielded significant improvements in process efficiency and environmental impact (E-factor).

ParameterDiscovery Lab Scale (Anhydrous)Pilot Scale (Biphasic Optimization)Improvement Factor
Scale (Starting Material)



Molar Yield



Purity (HPLC area %)

(Required Column)

(Direct Crystallization)
Eliminated Chromatography
Process E-Factor

(Due to silica waste)


Reduction in Waste
Major Impurity O-acylated byproduct (

)
Hydrolyzed acid (

)
Superior Chemoselectivity

Table 1. Comparative metrics between legacy discovery routes and the optimized scale-up protocol.

References

  • Accela ChemBio. "Product Specification: 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (SY182294)." Accela ChemBio Catalog.[Link]

  • Molaid. "2-chloro-N-(2-oxo-2-phenylethyl)acetamide - Reaction Information and Design." Molaid Chemical Database. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals seeking to optimize the yield and purity of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals seeking to optimize the yield and purity of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4).

As an Application Scientist, I have structured this guide to move beyond basic recipes. We will dissect the mechanistic causality behind each step, ensuring your workflow is a self-validating system resilient to common failure modes like over-acylation and self-condensation.

I. Mechanistic Overview & Process Workflow

The synthesis relies on the nucleophilic acyl substitution (N-acylation) of 2-amino-1-phenylethan-1-one hydrochloride (often referred to as


-aminoacetophenone HCl) with 2-chloroacetyl chloride[1]. Because the free 

-amino ketone is highly unstable and prone to dimerization, the reaction must be carefully orchestrated using the hydrochloride salt, neutralizing it in situ under strict thermal control.

SynthesisWorkflow Start 2-Amino-1-phenylethan-1-one HCl + Anhydrous DCM Cooling Cool to 0 °C (Ice Bath under N2) Start->Cooling BaseAdd Add TEA (3.0 eq) Dropwise Cooling->BaseAdd AcylAdd Add Chloroacetyl Chloride (1.15 eq) Dropwise at 0 °C BaseAdd->AcylAdd Reaction Stir at 0 °C (2 h) Warm to RT (16 h) AcylAdd->Reaction Workup Aqueous Quench & Extraction (Water/Brine wash) Reaction->Workup Product 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide (Target Product) Workup->Product

Experimental workflow for the N-acylation of 2-amino-1-phenylethan-1-one.

II. Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met. This methodology is adapted from optimized medicinal chemistry workflows for thiazole-based CETP inhibitors ([1]).

Step 1: Substrate Preparation

  • Action: Suspend 2-amino-1-phenylethan-1-one hydrochloride (0.50 g, 2.9 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) in a flame-dried round-bottom flask under a continuous nitrogen (

    
    ) atmosphere.
    
  • Validation Checkpoint: The mixture should appear as a cloudy, heterogeneous suspension. If the solid dissolves completely, your solvent likely contains unacceptable levels of moisture or methanol stabilizer.

Step 2: In Situ Free-Basing

  • Action: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (TEA) (1.2 mL, 8.9 mmol, ~3.0 eq) dropwise over 5 minutes.

  • Causality: 1.0 eq of TEA liberates the free amine, 1.0 eq acts as an HCl scavenger for the upcoming acylation, and 1.0 eq serves as a basic buffer to drive the equilibrium.

  • Validation Checkpoint: Upon completion of the TEA addition, the cloudy suspension must transition into a clear or slightly yellow homogeneous solution. This visual cue validates that the amine salt has been successfully free-based.

Step 3: Electrophilic Acylation

  • Action: While maintaining the temperature strictly at 0 °C, add 2-chloroacetyl chloride (0.26 mL, 3.3 mmol, 1.15 eq) dropwise over 15 minutes.

  • Validation Checkpoint: You should observe mild fuming at the syringe tip and a slight exotherm (monitored via internal thermometer). Lack of fuming indicates the chloroacetyl chloride has hydrolyzed into chloroacetic acid during storage and must be replaced.

Step 4: Reaction Maturation & Monitoring

  • Action: Stir the solution at 0 °C for 2 hours, then remove the ice bath and allow it to recover to room temperature for 16 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate system. The UV-active starting material spot (Rf ~0.1-0.2) must be completely absent, replaced by a single, less polar product spot (Rf ~0.5). If the starting material persists, the system validates a reagent stoichiometry failure (likely due to moisture).

Step 5: Aqueous Workup

  • Action: Quench the reaction by pouring it into 20 mL of cold distilled water. Extract the aqueous phase with DCM (3 × 10 mL). Wash the combined organic layers sequentially with water (3 × 10 mL) and saturated brine (3 × 10 mL). Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude product.
    

III. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and their impact on the final isolated yield. Use this data to benchmark your process.

ParameterSuboptimal ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Solvent Moisture Reagent grade DCMAnhydrous DCM (<50 ppm

)
Prevents competitive hydrolysis of highly electrophilic chloroacetyl chloride.+15% to +20%
Temperature Room Temperature (20 °C)0 °C during additionSuppresses activation energy required for di-acylation and pyrazine formation.+25% to +30%
Base Stoichiometry 1.0 - 1.5 eq TEA2.5 - 3.0 eq TEAEnsures complete neutralization of the starting HCl salt and scavenges reaction HCl.+40% (Ensures completion)
Acylating Agent >1.5 eq Chloroacetyl Chloride1.10 - 1.15 eqProvides enough excess to overcome trace moisture while preventing N,N-diacylation.+10% to +15%

IV. Troubleshooting Guide & FAQs

TroubleshootingLogic Issue Yield < 60% or Impure Crude Cause1 Over-acylation (Di-acylation at N) Issue->Cause1 Cause2 Hydrolysis of Chloroacetyl Chloride Issue->Cause2 Cause3 Self-condensation (Pyrazine formation) Issue->Cause3 Sol1 Strict 1.15 eq Acyl Chloride Maintain 0 °C Cause1->Sol1 Sol2 Anhydrous DCM (<50 ppm H2O) Inert Atmosphere Cause2->Sol2 Sol3 Keep Amine as HCl Salt Neutralize in situ at 0 °C Cause3->Sol3

Logical troubleshooting pathways for common yield-reducing side reactions.

Q: My crude NMR shows a complex mixture, and mass spectrometry indicates a mass of M+76 relative to the target product. What happened? A: You are observing over-acylation (formation of N,N-bis(2-chloroacetyl)-2-amino-1-phenylethan-1-one). The secondary amide proton in your product is still slightly acidic and nucleophilic. If you use an excess of chloroacetyl chloride (>1.2 eq) or allow the reaction temperature to spike during addition, the newly formed product will attack a second molecule of the acyl chloride. Fix: Strictly control your stoichiometry to 1.15 eq and ensure the addition rate does not overcome the cooling capacity of your ice bath.

Q: I am observing a dark brown byproduct in my reaction flask, and my yield is exceptionally low. Why is the starting material degrading? A: This is a classic symptom of self-condensation . Free


-amino ketones are highly reactive; the primary amine of one molecule will attack the carbonyl carbon of another, forming a Schiff base that rapidly cyclizes and oxidizes into a dihydropyrazine or pyrazine derivative. Fix: Never attempt to isolate the free base of 2-amino-1-phenylethan-1-one. Keep it as the stable hydrochloride salt until the exact moment you are ready to acylate. By neutralizing it in situ at 0 °C in the presence of the acylating agent, the free amine is immediately trapped by the highly electrophilic chloroacetyl chloride, outcompeting the intermolecular self-condensation.

Q: The reaction stalls at ~50% conversion according to TLC, despite adding the correct 1.15 equivalents of chloroacetyl chloride. How do I push it to completion? A: Your chloroacetyl chloride has undergone hydrolysis . Chloroacetyl chloride reacts aggressively with atmospheric moisture or water in your solvent to form chloroacetic acid and HCl. This consumes your reagent and neutralizes your TEA base, stalling the reaction. Fix: Verify the integrity of your DCM (use freshly dispensed anhydrous solvent) and ensure your


 line is dry. If the reaction has already stalled, you can salvage it by adding an additional 1.0 eq of TEA followed by 0.5 eq of fresh chloroacetyl chloride at 0 °C.

V. References

  • Title: Design, Synthesis, and Biological Evaluation of N,N-Disubstituted-4-arylthiazole-2-methylamine Derivatives as Cholesteryl Ester Transfer Inhibitors Source: PubMed Central (PMC) / Molecules URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide by Recrystallization

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide via recrystallization. We will move beyo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide via recrystallization. We will move beyond a simple protocol to explore the underlying principles, troubleshoot common experimental hurdles, and answer frequently asked questions to ensure you can achieve the highest purity for this valuable synthetic intermediate.

Foundational Principles: Why Recrystallization Works for This Molecule

Recrystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from its impurities.[1] For 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, its success hinges on selecting a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[2] Impurities, ideally, should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

The molecular structure of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide dictates its solubility characteristics. It contains:

  • A polar amide group (-C(=O)NH-) : Capable of hydrogen bonding.

  • A polar ketone group (-C(=O)-) : A hydrogen bond acceptor.

  • A nonpolar phenyl ring (-C₆H₅) : Contributes to solubility in less polar solvents.

  • A reactive α-chloro group (-CH₂Cl) : A polar feature.

This combination of polar and nonpolar functionalities means that a range of solvents, particularly those with intermediate polarity or solvent mixtures, will be effective.[3]

Solvent Selection Data

Choosing the right solvent is the most critical step.[2] An ideal solvent will dissolve the compound completely when boiling but yield a high recovery of crystals upon cooling. The following table provides a starting point for solvent screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Potential Issues
Ethanol (95%) 7825Good for dissolving polar compounds. The water content can help modulate solubility. A similar compound was successfully recrystallized from ethanol.[4]
Isopropanol 8218Slightly less polar than ethanol; may offer a better solubility differential between hot and cold.
Ethyl Acetate 776A moderately polar aprotic solvent. Often used in mixtures with nonpolar solvents like hexane or ether for fine-tuning solubility.[3][5]
Acetone 5621A good solvent for many organic compounds, but its low boiling point can lead to rapid evaporation and premature crystallization.[]
Toluene 1112.4May be suitable if impurities are highly polar. Caution: The high boiling point may cause the compound to "oil out" if its melting point is below 111°C.
Water 10080The compound is likely to have low solubility in water, making it a potential anti-solvent in a mixed-solvent system (e.g., Ethanol/Water).[2]

Detailed Experimental Protocol

This protocol provides a robust, self-validating workflow for the recrystallization of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

Materials:

  • Crude 2-chloro-N-(2-oxo-2-phenylethyl)acetamide

  • Selected recrystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent, just enough to create a slurry. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding the minimum amount of hot solvent dropwise until the solid just completely dissolves.[1][7] It is crucial not to add an excess of solvent, as this will significantly reduce the final yield.[8]

  • Decolorization (If Necessary): If the hot solution is colored (and the pure compound is known to be white), remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[1]

  • Hot Filtration (If Necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the compound from crystallizing prematurely.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it prevents the trapping of impurities in the crystal lattice.[1][2] Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator. Determine the melting point and calculate the percent recovery.

Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during the recrystallization of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

Troubleshooting Workflow

G start Start: Hot Saturated Solution cool Cool Slowly to Room Temp start->cool crystals Crystals Form? cool->crystals oiling Oily Droplets Form? crystals->oiling No success Success! Cool in Ice Bath, Filter & Dry crystals->success Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal oiling->induce No check_mp Check: Solvent BP > Compound MP? oiling->check_mp Yes induce->cool reheat_less_solvent Reheat & Boil Off Excess Solvent induce->reheat_less_solvent Still No Crystals reheat_solvent Reheat & Add More 'Soluble' Solvent reheat_solvent->cool reheat_less_solvent->cool check_mp->reheat_solvent No change_solvent Change to a Lower-Boiling Point Solvent check_mp->change_solvent Yes

Caption: A workflow for troubleshooting common recrystallization outcomes.

Question: My compound won't dissolve, even in a large amount of boiling solvent.

Answer: This indicates that the chosen solvent is not suitable for your compound. The solvent's polarity is likely too different from that of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

  • Cause: Poor solvent selection.

  • Solution: You must select a new solvent. Refer to the solvent selection table and consider a solvent with a different polarity. It is always best to perform small-scale solubility tests in test tubes before committing to a bulk recrystallization.[2]

Question: My compound dissolved perfectly, but no crystals have formed after cooling to room temperature.

Answer: This is a very common issue and usually means the solution is not sufficiently saturated.

  • Cause: Too much solvent was added during the dissolution step.[9]

  • Solutions:

    • Induce Crystallization: First, try scratching the inside of the flask with a glass rod at the surface of the liquid. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[1][9] If you have a small amount of pure product, you can add a "seed crystal."[9]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent.[9] Reduce the volume by about 20-25%, then allow it to cool slowly again. Repeat until crystals form upon cooling.

Question: Instead of crystals, an oil is forming at the bottom of my flask.

Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.

  • Causes:

    • The boiling point of the recrystallization solvent is higher than the melting point of your compound.[10]

    • The concentration of impurities is very high, causing a significant melting point depression.[9]

  • Solutions:

    • Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more) to ensure the saturation point is reached at a lower temperature during cooling.[9]

    • Change Solvents: If the problem persists, select a solvent with a lower boiling point.

    • Use a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is insoluble) dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify the solution, then cool slowly.[7]

Question: My final crystals are colored, but the pure compound should be white.

Answer: This indicates the presence of colored, polar impurities that co-crystallized with your product.

  • Cause: Highly colored impurities were not sufficiently removed.

  • Solution: Redissolve the crystals in the minimum amount of hot solvent. Add a very small amount (the tip of a spatula) of activated charcoal and boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal and then proceed with the cooling and crystallization steps as before.[1]

Question: My percent recovery is very low.

Answer: A low yield can result from several procedural errors.

  • Causes:

    • Using too much solvent during the dissolution step. The compound remains in the mother liquor.[8]

    • Cooling the solution too quickly, leading to the formation of very small crystals that are difficult to collect via filtration.

    • Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold.

    • Premature crystallization during a hot filtration step.

  • Solutions:

    • Ensure you are using the absolute minimum amount of hot solvent for dissolution.

    • Always allow the solution to cool slowly and undisturbed.

    • Use only a minimal amount of ice-cold solvent to wash the crystals on the filter.

    • If hot filtration is necessary, ensure your funnel and receiving flask are pre-heated to prevent premature crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-chloro-N-(2-oxo-2-phenylethyl)acetamide sample?

  • The synthesis of this compound likely involves the reaction of 2-aminoacetophenone with chloroacetyl chloride in the presence of a base.[11][12] Therefore, common impurities could include unreacted 2-aminoacetophenone, hydrolyzed chloroacetyl chloride (chloroacetic acid), and potentially a di-acylated byproduct where the nitrogen is acylated twice.[13] Recrystallization is effective at removing these more polar or structurally different starting materials.

Q2: How can I confirm the purity of my recrystallized product?

  • The most straightforward method is to measure the melting point. A pure compound will have a sharp melting point (a narrow range of 1-2°C). Impurities will cause the melting point to be depressed and broaden. You can also use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)[8], or Nuclear Magnetic Resonance (NMR) spectroscopy for a more detailed purity assessment.

Q3: Is it better to use a single solvent or a mixed-solvent system?

  • A single-solvent recrystallization is generally preferred for its simplicity.[7] However, if you cannot find a single solvent with the ideal solubility properties (high solubility when hot, low solubility when cold), a mixed-solvent system is an excellent alternative.[7] A common and effective pair for a molecule like this would be ethanol/water or ethyl acetate/hexane.

References

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). 2-(2-Chlorophenyl)-2-oxo-N-phenylacetamide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2021, August 24). Struggling with large scale recrystallization. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. Retrieved from [Link]

  • Google Patents. (n.d.). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.
  • University of California, Irvine. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

  • Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-phenethyl-acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in 2-chloro-N-(2-oxo-2-phenylethyl)acetamide Reactions

Welcome to the technical support center for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this N-acylation reaction, with a primary focus on addressing low conversion rates. The information presented here is a synthesis of established chemical principles and practical, field-proven insights to help you optimize your reaction outcomes.

I. Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates

Low yields in the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide can be a significant challenge. This section provides a structured approach to identifying and rectifying the root causes of poor reaction performance.

Issue 1: Reaction Fails to Initiate or Proceeds Sluggishly

Question: My reaction to form 2-chloro-N-(2-oxo-2-phenylethyl)acetamide shows little to no product formation, even after an extended reaction time. What are the likely causes and how can I fix this?

Answer: A stalled or sluggish reaction is often indicative of issues with the starting materials, reaction setup, or the fundamental reaction conditions. Let's break down the potential culprits:

Potential Cause A: Poor Quality or Inactive Reagents

The purity and reactivity of your starting materials are paramount.

  • 2-Aminoacetophenone Hydrochloride: This starting material is often supplied as a hydrochloride salt. The presence of the HCl salt necessitates the use of a base to liberate the free amine for the reaction to proceed. Insufficient base will result in a low concentration of the nucleophilic free amine, thereby hindering the reaction.

  • Chloroacetyl Chloride: This reagent is highly reactive and susceptible to hydrolysis.[1] Exposure to atmospheric moisture can convert it to chloroacetic acid, which is significantly less reactive under these conditions.

  • Base: The choice and quality of the base are critical. Tertiary amines like triethylamine (TEA) or pyridine are commonly used to scavenge the HCl generated during the reaction.[2][3] If the base is old, contaminated with water, or a weaker base is used, it may not effectively neutralize the acid, leading to the protonation of the 2-aminoacetophenone and a halt in the reaction.

Solutions:

  • Ensure Stoichiometry of Base: When using 2-aminoacetophenone hydrochloride, a minimum of two equivalents of base is required: one to neutralize the HCl salt and a second to scavenge the HCl produced during the acylation.

  • Verify Reagent Purity:

    • Use a fresh bottle of chloroacetyl chloride or purify it by distillation before use.

    • Ensure your base is anhydrous and of high purity.

  • Moisture Control: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent the hydrolysis of chloroacetyl chloride.[4]

Potential Cause B: Inadequate Temperature Control

The N-acylation reaction is typically exothermic.

  • Initial Addition: The dropwise addition of chloroacetyl chloride should be done at a low temperature (0-5 °C) to control the initial exothermic reaction.[5][6] Failure to do so can lead to the formation of side products.

  • Reaction Progression: After the initial addition, allowing the reaction to slowly warm to room temperature is often sufficient for completion. However, if the reaction is sluggish, gentle heating might be necessary.

Solutions:

  • Controlled Addition: Add the chloroacetyl chloride solution dropwise to the cooled solution of 2-aminoacetophenone and base over a period of 30-60 minutes while maintaining the temperature below 10 °C.[5]

  • Monitor and Adjust Temperature: After the addition is complete, allow the reaction to warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be applied.

Potential Cause C: Improper Solvent Choice

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.[7]

  • Solubility: Ensure that both 2-aminoacetophenone (or its free base) and the base are soluble in the chosen solvent.

  • Reactivity: Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally good choices as they do not react with chloroacetyl chloride.[5] Protic solvents, such as alcohols, will compete with the amine for the acylating agent.

Solutions:

  • Select an Appropriate Solvent: Anhydrous DCM or THF are recommended for this reaction.[8]

  • Ensure Adequate Volume: Use a sufficient volume of solvent to ensure all reactants remain in solution throughout the reaction.

Issue 2: Significant Formation of Side Products

Question: My TLC analysis shows the consumption of starting material, but along with the desired product, I see several other spots, leading to a low isolated yield. What are these side products and how can I minimize their formation?

Answer: The formation of multiple products is a common issue and is often related to the reactivity of the starting materials and intermediates.

Potential Cause A: Diacylation

If an excess of chloroacetyl chloride is used or if the reaction temperature is too high, it's possible to get diacylation on the nitrogen atom, especially if the initial product is deprotonated.

Solutions:

  • Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride.

  • Temperature Management: Maintain a low temperature during the addition of chloroacetyl chloride.[5][6]

Potential Cause B: Ring Acylation (Friedel-Crafts Acylation)

While the amino group is an activating group, under certain conditions, acylation can occur on the aromatic ring. However, this is less likely in the presence of a free amino group as it will preferentially react. If the amino group is protonated, the ring becomes deactivated to Friedel-Crafts acylation.[1][9]

Solutions:

  • Maintain Basic Conditions: Ensure enough base is present to keep the amino group deprotonated and nucleophilic.[2]

Potential Cause C: Reaction with the Ketone Carbonyl

While less likely, under certain conditions, side reactions involving the ketone functionality of 2-aminoacetophenone could occur.

Solutions:

  • Optimized Conditions: Sticking to the recommended reaction conditions (low temperature, appropriate base, and solvent) will favor the desired N-acylation.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Conversion Rate reagent_check Check Reagent Quality & Stoichiometry start->reagent_check temp_check Review Temperature Control start->temp_check solvent_check Evaluate Solvent Choice start->solvent_check side_products Investigate Side Product Formation start->side_products free_amine Ensure Free Amine Generation (2 eq. base for HCl salt) reagent_check->free_amine reagent_purity Verify Purity of Chloroacetyl Chloride & Base reagent_check->reagent_purity moisture Implement Anhydrous Conditions reagent_check->moisture controlled_addition Controlled Dropwise Addition at 0-5 °C temp_check->controlled_addition monitor_progress Monitor by TLC & Gentle Heating if Stalled temp_check->monitor_progress solvent_selection Use Anhydrous Aprotic Solvent (DCM, THF) solvent_check->solvent_selection solubility Ensure Reactant Solubility solvent_check->solubility stoichiometry_control Use Slight Excess (1.05-1.1 eq) of Acylating Agent side_products->stoichiometry_control optimized_yield Optimized Yield free_amine->optimized_yield reagent_purity->optimized_yield moisture->optimized_yield controlled_addition->optimized_yield monitor_progress->optimized_yield solvent_selection->optimized_yield solubility->optimized_yield stoichiometry_control->optimized_yield

Caption: A workflow for troubleshooting low conversion rates.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of 2-aminoacetophenone to chloroacetyl chloride to base?

A1: A generally effective molar ratio is 1 equivalent of 2-aminoacetophenone hydrochloride, 1.05-1.1 equivalents of chloroacetyl chloride, and 2.2 equivalents of a tertiary amine base like triethylamine.[5][8][10] The slight excess of chloroacetyl chloride ensures complete consumption of the starting amine, and the excess base ensures the reaction medium remains basic.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product, and any potential side products. The consumption of the 2-aminoacetophenone spot and the appearance of a new, typically less polar, product spot will indicate the reaction's progress.

Q3: My product is difficult to purify. What are some common impurities and how can I remove them?

A3: Common impurities include unreacted 2-aminoacetophenone, triethylammonium hydrochloride (if TEA is used as the base), and any side products.

  • Work-up: A standard aqueous work-up is usually effective. Washing the organic layer with dilute HCl will remove the excess base and any remaining starting amine. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acid.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[10][11] If recrystallization is insufficient, column chromatography on silica gel is a reliable alternative.[12]

Q4: Can I use a different acylating agent instead of chloroacetyl chloride?

A4: Yes, chloroacetic anhydride is a viable alternative. Anhydrides are generally less reactive than acyl chlorides but can be effective, sometimes requiring slightly harsher conditions or a catalyst.[1][] The primary advantage is that the byproduct is chloroacetic acid, which is less corrosive than HCl.

Reaction Mechanism Overview

The synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic_Acyl_Substitution Amine 2-Aminoacetophenone (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Tetrahedral_Intermediate Product 2-chloro-N-(2-oxo-2-phenylethyl)acetamide Tetrahedral_Intermediate->Product Collapse of Intermediate (Loss of Leaving Group) Byproduct HCl Tetrahedral_Intermediate->Byproduct Salt [TEA-H]+Cl- Byproduct->Salt Base Base (e.g., TEA) Base->Salt

Caption: Nucleophilic acyl substitution mechanism.

III. Standardized Experimental Protocol

This protocol provides a reliable starting point for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

Materials & Equipment
Reagents Equipment
2-Aminoacetophenone hydrochlorideRound-bottom flask with a magnetic stir bar
Chloroacetyl chlorideDropping funnel
Triethylamine (TEA), anhydrousIce bath
Dichloromethane (DCM), anhydrousMagnetic stirrer
1M Hydrochloric acid (HCl)Separatory funnel
Saturated sodium bicarbonate (NaHCO₃) solutionRotary evaporator
Brine (saturated NaCl solution)Standard laboratory glassware
Anhydrous magnesium sulfate (MgSO₄)
Procedure
  • Reaction Setup: In a round-bottom flask, suspend 2-aminoacetophenone hydrochloride (1.0 eq.) in anhydrous DCM. Add triethylamine (2.2 eq.) and stir the mixture at room temperature for 15 minutes.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Addition of Acyl Chloride: In a separate flask, dissolve chloroacetyl chloride (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the pure product.[10]

Quantitative Data Summary
ParameterExpected Value
Reactant Molar Ratios
2-Aminoacetophenone HCl1.0 eq.
Chloroacetyl Chloride1.05 - 1.1 eq.
Triethylamine2.2 eq.
Reaction Conditions
SolventDichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature0-5 °C (addition), then Room Temperature
Reaction Time2 - 4 hours
Product
Yield70 - 90% (after purification)
Purity (by TLC/HPLC)>95% after purification

IV. References

  • Vertex AI Search. (2026, February 28). Amide Reactions: Solvent Influence on Rate Controllability.

  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide. Retrieved from

  • Brainly. (2024, April 16). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6. Retrieved from [Link]

  • LibreTexts. (n.d.). Acylation under weak base conditions.

  • Sciencemadness Wiki. (2020, December 31). Chloroacetamide. Retrieved from [Link]

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2'-Aminoacetophenone derivatives.

  • ChemBK. (2025, August 19). chloroacetamide. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Isotopic Purity of 2-Chloroacetamide-d4.

  • PMC. (n.d.). 2-(2-Chlorophenyl)-2-oxo-N-phenylacetamide. Retrieved from [Link]

  • NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.

  • ChemRxiv. (n.d.). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water.

  • ResearchGate. (n.d.). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group | Request PDF.

  • PMC. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation.

  • OAK Open Access Archive. (2022, June 14). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.

  • BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-N-(1-phenylethyl)acetamide.

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide:. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanisms of 2'-Aminoacetophenone with Electrophiles.

  • BenchChem. (2025). Troubleshooting low yield in Lipoamide chemical synthesis.

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Google Patents. (n.d.). US20030022862A1 - Process for selective N-acylation of purine nucleosides. Retrieved from

  • BenchChem. (2025). Synthesis of 2-chloro-N-(1-phenylethyl)acetamide: An Application Note and Protocol.

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....

  • BenchChem. (2025). Application Notes and Protocols for 2-chloro-N-(1-phenylethyl)acetamide in Organic Synthesis.

  • PMC. (2021, October 13). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes.

  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation.

  • Royal Society of Chemistry. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.

  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

  • LibreTexts. (2021, March 1). 3.9: Chemistry of Amides- Synthesis and Reactions.

  • Google Patents. (n.d.). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 2-CHLORO-N-(2-OXO-3-THIENYL)ACETAMIDE | CAS#:84611-22-3. Retrieved from [Link]

  • StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

Sources

Optimization

Technical Support Center: A Guide to Preventing Hydrolysis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide in Aqueous Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and foundational knowledge to address the inherent instability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and foundational knowledge to address the inherent instability of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide in aqueous environments. Our goal is to equip you with the understanding and practical protocols necessary to mitigate hydrolytic degradation and ensure the integrity of your experiments.

Section 1: Foundational Knowledge - Understanding the Instability (FAQs)

This section addresses the fundamental chemical principles governing the stability of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

Q1: What is 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, and why is it so reactive in water?

A1: 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is a bifunctional organic molecule. Its reactivity stems from two key structural features:

  • An α-Chloroacetamide Moiety: The chlorine atom is positioned on the carbon adjacent (the "alpha" position) to the amide carbonyl group. This makes the carbon atom highly electrophilic and susceptible to nucleophilic attack, a common reaction for this class of compounds.[1] Chloroacetamides are well-known alkylating agents, often used in biochemical applications to modify cysteine residues in proteins.[2]

  • An Amide Bond: Amide bonds are susceptible to hydrolysis, a chemical breakdown involving water. This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the amide linkage.[3][4][5]

The combination of these two reactive sites makes the molecule prone to degradation in aqueous solutions, where water can act as a reactant and pH can act as a catalyst.[6]

Q2: What are the primary degradation pathways for this compound in aqueous media?

A2: The compound primarily degrades via two competing hydrolytic pathways, which are heavily influenced by the pH of the solution.[1][7]

  • Nucleophilic Substitution (SN2 Reaction): In neutral to basic conditions, the carbon atom bonded to the chlorine is attacked by a nucleophile, typically a hydroxide ion (OH⁻) or a water molecule. This results in the displacement of the chloride ion (Cl⁻) and the formation of a hydroxylated analog.[1]

  • Amide Hydrolysis: This pathway involves the cleavage of the C-N bond of the amide.

    • Acid-Catalyzed: The carbonyl oxygen is protonated, which makes the carbonyl carbon a much stronger electrophile. A water molecule then attacks this carbon, leading to a tetrahedral intermediate that ultimately collapses to cleave the amide bond.[3][4]

    • Base-Promoted: A hydroxide ion directly attacks the carbonyl carbon. This process is generally less efficient than acid catalysis and often requires elevated temperatures to proceed at a significant rate.[4][8]

The diagram below illustrates these two degradation mechanisms.

G cluster_main 2-chloro-N-(2-oxo-2-phenylethyl)acetamide cluster_p1 Pathway 1: Nucleophilic Substitution (SN2) Parent Start: C₁₀H₁₂ClNO P1_Product Product 1: N-hydroxyacetyl-N-(2-oxo-2-phenylethyl)amine (C₁₀H₁₃NO₄) Parent->P1_Product  pH ≥ 7 (Neutral/Basic)  H₂O or OH⁻ attack at α-carbon   P2_Product1 Product 2a: 2-Oxo-2-phenylacetic acid (C₈H₆O₃) Parent->P2_Product1  Acid (H⁺) or Base (OH⁻)  Attack at Amide Carbonyl   P2_Product2 Product 2b: 2-Chloroacetamide (C₂H₄ClNO) Parent->P2_Product2

Figure 1. Competing Hydrolysis Pathways.
Q3: What are the expected degradation products I should look for?

A3: Based on the pathways described above, you should monitor for the appearance of the following species in your analytical runs (e.g., LC-MS).

Compound NameMolecular FormulaMolecular Weight ( g/mol )Degradation Pathway
Parent Compound C₁₀H₁₂ClNO197.66-
N-hydroxyacetyl-N-(2-oxo-2-phenylethyl)amineC₁₀H₁₁NO₃193.19Nucleophilic Substitution (SN2)
2-Oxo-2-phenylacetic acid (Phenylglyoxylic acid)C₈H₆O₃150.13Amide Hydrolysis
2-ChloroacetamideC₂H₄ClNO93.51Amide Hydrolysis

Table 1. Physicochemical properties of the parent compound and its potential hydrolysis products.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Issue 1: Rapid Loss of Starting Material After Dissolution
  • "I've just dissolved my compound in an aqueous buffer for my assay, but my initial HPLC analysis shows significantly less starting material than expected, sometimes only minutes after preparation. What is happening?"

    This indicates extremely rapid hydrolysis. The root cause is almost always related to suboptimal solution conditions. The following workflow will help you diagnose the issue.

G cluster_checks Immediate Diagnostic Checks cluster_actions Corrective Actions Start Problem: Rapid Loss of Parent Compound Check_pH 1. Verify Solution pH Is it outside the 4-8 range? Start->Check_pH Check_Temp 2. Assess Temperature Was the solution prepared or stored at room temp or higher? Check_pH->Check_Temp No Action_pH Adjust pH to 6.0-7.5 using a non-nucleophilic buffer (e.g., Phosphate, HEPES). Check_pH->Action_pH Yes Check_Buffer 3. Examine Buffer Choice Does the buffer contain nucleophilic species (e.g., Tris, citrate)? Check_Temp->Check_Buffer No Action_Temp Prepare all solutions fresh on ice (0-4°C). Store aliquots at -20°C or -80°C. Check_Temp->Action_Temp Yes Action_Buffer Switch to a recommended buffer system. See Table 2. Check_Buffer->Action_Buffer Yes

Figure 2. Troubleshooting Workflow for Compound Instability.

Expert Insight: The stability of chloroacetamide compounds is highly dependent on pH.[7] Both strongly acidic (pH < 4) and basic (pH > 8) conditions significantly accelerate hydrolysis.[6][9] Furthermore, elevated temperatures provide the activation energy needed for these degradation reactions to occur rapidly.[10]

Issue 2: Appearance of Unexpected Peaks in My Chromatogram
  • "My chromatogram shows new peaks that grow over time, while my parent compound peak decreases. Could these be degradation products?"

    Yes, this is the classic presentation of compound degradation. By identifying the mass of these new peaks using LC-MS, you can confirm their identity by comparing them to the expected hydrolysis products listed in Table 1.

    Causality: The rate of appearance of specific degradation products can offer clues about the dominant degradation pathway.

    • Rapid appearance of a peak with MW ~193.19 Da: This suggests that nucleophilic substitution at the α-carbon is the primary issue, likely driven by a pH that is neutral to slightly basic or the presence of other nucleophiles in your media.

    • Appearance of peaks with MW ~150.13 Da and ~93.51 Da: This strongly indicates that amide bond hydrolysis is occurring. If this happens quickly, your solution is likely too acidic or too basic.

Issue 3: Inconsistent Results Between Experiments
  • "I'm getting highly variable results in my cell-based assay or binding study. One day the compound is potent, the next it is not. What could cause this?"

    Inconsistency is often a symptom of uncontrolled degradation. The "effective concentration" of your active compound is changing from one experiment to the next.

    Self-Validating System Check:

    • Solution Age: Are you preparing a large stock solution and using it over several days or weeks? Chloroacetamides are known to have poor long-term stability in solution.[11][12] Action: Always prepare working solutions fresh from a solid or a concentrated DMSO stock immediately before use.[2][13]

    • pH Drift: Is the pH of your media or buffer stable over the course of your experiment? Cell metabolism, for example, can acidify media. Action: Use a well-buffered system and verify the pH at the beginning and end of your experiment.

    • Temperature Fluctuations: Are samples being left on the benchtop for variable amounts of time? Action: Standardize all handling procedures. Keep solutions on ice whenever they are not in the incubator.

Section 3: Protocols for Enhancing Stability

Follow these protocols to maximize the stability and reproducibility of your experiments involving 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

Protocol 1: Optimal Buffer Selection and Preparation

The choice of buffer is the most critical factor in preventing hydrolysis.[14] The ideal buffer is non-nucleophilic and maintains a stable pH in the optimal range.

Recommended Buffer Systems

Buffer NameUseful pH RangeConcentration (mM)Notes
Phosphate-Buffered Saline (PBS)6.5 - 7.550 - 100A common and effective choice. Ensure high purity of reagents.[15]
HEPES7.0 - 8.025 - 50Good buffering capacity in the physiological range.
Sodium Bicarbonate7.0 - 8.550 - 100Often used in cell culture media. Requires CO₂ atmosphere for stability.[2]

Table 2. Recommended buffer systems for enhancing stability.

Step-by-Step Buffer Preparation:

  • Materials: High-purity water (e.g., Milli-Q or 18 MΩ·cm), calibrated pH meter, appropriate buffer salts (e.g., sodium phosphate monobasic and dibasic).

  • Preparation: a. Dissolve the buffer salts in ~90% of the final volume of high-purity water. b. Place the solution on a stir plate and immerse the calibrated pH electrode. c. Adjust the pH to the desired setpoint (e.g., 7.2) by dropwise addition of concentrated acid (e.g., HCl) or base (e.g., NaOH). d. Once the pH is stable, transfer the solution to a volumetric flask and add water to the final volume. e. Filter the buffer through a 0.22 µm filter for sterilization and to remove particulates. Store at 4°C.

Protocol 2: Temperature and Light Control
  • Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into small, single-use volumes in amber vials and store at -80°C. DMSO stocks are generally much more stable than aqueous stocks.

  • Working Solution: On the day of the experiment, thaw a single aliquot of the DMSO stock. Dilute it to the final working concentration in your pre-chilled (4°C) aqueous buffer immediately before adding it to your assay.

  • Handling: Perform all dilutions and handling steps on ice. Minimize the time the aqueous solution spends at room temperature or 37°C.

  • Light Protection: While only mildly light-sensitive, it is good practice to work with the compound in amber or foil-wrapped tubes to prevent any potential photolytic degradation.[2]

Protocol 3: Development of a Stability-Indicating HPLC Method

A robust analytical method is required to separate the parent compound from its degradation products.

  • Objective: To develop a reverse-phase HPLC method that can resolve the parent compound from the key degradants listed in Table 1.

  • Materials:

    • HPLC System: With UV or DAD detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Methodology: a. Sample Preparation: Prepare a ~1 mg/mL solution of the compound in Acetonitrile. Dilute 1:10 in a 50:50 mixture of Mobile Phase A and B. b. Forced Degradation (for peak identification):

    • Acidic: Add HCl to a sample to reach pH 2. Heat at 60°C for 1-2 hours.
    • Basic: Add NaOH to a sample to reach pH 10. Let stand at room temperature for 1-2 hours.
    • Analyze these degraded samples alongside a freshly prepared standard to identify the retention times of the degradation products. c. Chromatographic Conditions:
    • Flow Rate: 1.0 mL/min.
    • Injection Volume: 10 µL.
    • Detection: 254 nm.
    • Gradient:
    • 0-2 min: 30% B
    • 2-15 min: 30% to 90% B
    • 15-17 min: 90% B
    • 17-18 min: 90% to 30% B
    • 18-22 min: 30% B (re-equilibration)
  • Analysis: The parent compound, being more nonpolar, will have a longer retention time than its more polar hydroxylated and acid degradants. Monitor the peak area of the parent compound over time in your experimental conditions to quantify its stability.

References
  • Mechanism of amide hydrolysis. (2019). YouTube. Retrieved from [Link]

  • Powers, L. C., & McNally, A. M. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Available from: [Link]

  • Zimmerman, L. R., Schneider, R. J., & Thurman, E. M. (2002). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey.
  • Oh-oka, S., et al. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications. Available from: [Link]

  • Gabizon, R., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. PMC. Available from: [Link]

  • Carlson, J. C., et al. (2004). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available from: [Link]

  • Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: N,N-Bis(2-chloroethyl)
  • BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-N-(1-phenylethyl)acetamide. BenchChem.
  • Jones, D. (2005). Neutral and base hydrolysis of haloacetonitriles. ResearchGate. Available from: [Link]

  • De Morais, P., et al. (2014). Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures. PubMed. Available from: [Link]

  • El-Harakany, A. A., et al. (1984). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry.
  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available from: [Link]

  • Al-Hourani, B. J. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. PMC. Available from: [Link]

  • Sharma, S. M., et al. (2024). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. ResearchGate. Available from: [Link]

  • Gabizon, R., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. Available from: [Link]

  • N/A. (N/A).
  • N/A. (N/A). The Effect of Buffers on Protein Conformational Stability.
  • N/A. (N/A). CHEMICAL STABILITY OF DRUGS. RSquareL.
  • Wang, S., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship.
  • Tsuru, D., et al. (N/A). pH-rate profiles of hydrolysis of various peptides by AGP. ResearchGate. Available from: [Link]

  • NIOSH. (N/A). 2-CHLOROACETAMIDE.
  • Li, Y., & Wu, J. (2011). 2-(2-Chlorophenyl)-2-oxo-N-phenylacetamide. PMC. Available from: [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Available from: [Link]

  • N/A. (N/A).
  • Organic Spectroscopy International. (2016). 2-chloro-N-(2-phenylethyl)acetamide.
  • N/A. (N/A). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide. ResearchGate. Available from: [Link]

  • Kaur, N., et al. (N/A).

Sources

Troubleshooting

minimizing side products during 2-chloro-N-(2-oxo-2-phenylethyl)acetamide preparation

Technical Support Center: 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide Synthesis Welcome to the technical support guide for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide. This document is designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide Synthesis

Welcome to the technical support guide for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this N-acylation reaction. Our goal is to provide you with the causal understanding and practical solutions needed to minimize side product formation and maximize the yield and purity of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Q1: My final product yield is significantly lower than expected, and TLC analysis shows a complex mixture. What are the likely causes and solutions?

Answer:

Low yield and a complex reaction mixture typically point to one or more competing side reactions or suboptimal conditions. The primary culprits are often hydrolysis of the acyl chloride, formation of a bis-acylated byproduct, or incomplete reaction.

Causality & Solution Pathway:

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of aqueous bases or residual water in your solvent. This forms chloroacetic acid, which consumes your base and cannot react with the amine, thus lowering the yield.[1]

    • Solution: Ensure your solvent (e.g., Dichloromethane, Toluene) is anhydrous. If using a biphasic Schotten-Baumann system (e.g., DCM/water), the reaction should be rapid and well-stirred to favor the N-acylation over hydrolysis.[2][3] The rate of N-acylation of the amine is typically much faster than the hydrolysis of the acyl chloride in these conditions.

  • Incomplete Reaction: The starting amine (2-aminoacetophenone) may remain if the chloroacetyl chloride is added too slowly in a non-anhydrous system (allowing it to hydrolyze before reacting) or if an insufficient amount is used.

    • Solution: Use a slight molar excess of chloroacetyl chloride (e.g., 1.05–1.1 equivalents).[4][5] Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Side Product Formation: The most common side products are detailed in the questions below. Optimizing stoichiometry, temperature, and the rate of addition are critical first steps.

Q2: I've isolated a significant byproduct that is less polar than my desired product. I suspect it's a bis-acylated compound. How can I confirm this and prevent its formation?

Answer:

This is a classic issue in the acylation of primary amines. The formation of a bis-acylated product, N,N-bis(chloroacetyl)-2-aminoacetophenone, is highly probable, especially under harsh conditions. Your primary product, a secondary amide, is significantly less nucleophilic than the starting primary amine, but over-acylation can still occur.

Confirmation:

  • Mass Spectrometry (MS): The bis-acylated product will have an M+ peak corresponding to the addition of a second chloroacetyl group (C₂H₂ClO).

  • NMR Spectroscopy: In the ¹H NMR spectrum, the characteristic N-H proton peak of your desired product will be absent in the bis-acylated structure.

Prevention Strategies:

  • Temperature Control (Critical): The acylation reaction is exothermic. Maintain a low temperature (0–5 °C) during the addition of chloroacetyl chloride to moderate the reaction rate and improve selectivity.[4]

  • Controlled Addition: Add the chloroacetyl chloride solution dropwise over a period of 30-60 minutes.[4][5] This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.

  • Stoichiometry: Avoid a large excess of chloroacetyl chloride. A 1.05 to 1.1 molar equivalent is usually sufficient.[5]

  • Choice of Base: Using a mild, non-nucleophilic base is crucial. An inorganic base like sodium bicarbonate (NaHCO₃) in a biphasic system effectively neutralizes the HCl byproduct without aggressively promoting further reaction.[6] Stronger bases or amine bases like triethylamine can sometimes accelerate side reactions if not used carefully.[4]

// Reactants Amine [label="2-Aminoacetophenone\n(Primary Amine)"]; AcylCl [label="Chloroacetyl Chloride"];

// Intermediates & Products Product [label="Desired Product\n(2-Chloro-N-(2-oxo-2-phenylethyl)acetamide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BisAcyl [label="Bis-Acylated Side Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Chloroacetic Acid\n(Hydrolysis Product)", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for routing mid1 [shape=point, width=0.01, height=0.01]; mid2 [shape=point, width=0.01, height=0.01];

// Main Reaction Pathway {rank=same; Amine; AcylCl} -> mid1 [arrowhead=none]; mid1 -> Product [label=" Main Reaction\n(Controlled Conditions)", color="#34A853"];

// Side Reaction Pathways mid1 -> BisAcyl [label=" Excess Acyl-Cl\n High Temp.", color="#EA4335"]; AcylCl -> Hydrolysis [label=" Presence of H₂O", dir=back, color="#FBBC05"]; } .enddot Caption: Reaction pathways in the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction setup? Should I use a single-phase organic system or a biphasic Schotten-Baumann condition?

Answer:

Both methods are effective, but the choice depends on the scale and available resources.

ParameterSingle-Phase System (e.g., DCM with Et₃N)Biphasic Schotten-Baumann (e.g., DCM/H₂O with NaHCO₃)
Description All reactants are dissolved in an anhydrous organic solvent with an organic base like triethylamine (TEA).[4][5]The amine and acyl chloride are in an organic solvent, while an inorganic base is dissolved in an aqueous layer.[2][3]
Advantages Homogeneous reaction, potentially faster. Easier to monitor by TLC.Excellent for neutralizing HCl byproduct. The base is easily removed during aqueous workup. Often results in cleaner reactions by minimizing side reactions promoted by strong organic bases.[7]
Disadvantages Requires strictly anhydrous conditions. The resulting triethylamine hydrochloride salt can sometimes complicate purification.Requires vigorous stirring to ensure efficient mixing between phases. Risk of hydrolysis is present if the reaction is too slow.[1]
Recommendation Suitable for small-scale synthesis where anhydrous conditions are easily managed.Often preferred for larger scales and for minimizing byproducts. It is a robust and classic method for this type of acylation.[2][8]
Q2: How do I choose the right base for this reaction?

Answer:

The base has two primary roles: to neutralize the HCl generated during the reaction and to prevent the protonation of the starting amine, which would render it non-nucleophilic.[3][8]

  • Inorganic Bases (Recommended): Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are excellent choices for Schotten-Baumann conditions.[6] They are inexpensive, easy to remove, and are generally mild enough to avoid catalyzing unwanted side reactions.

  • Organic Bases: Triethylamine (TEA) or pyridine are commonly used in anhydrous organic solvents.[4][6] They are effective but must be used with care. Use of 1.1–1.2 molar equivalents is typical to ensure full neutralization of HCl without having a large excess that could promote side reactions.[4][5]

  • Strong Bases (Avoid): Strong bases like sodium hydroxide (NaOH) can promote hydrolysis of both the acyl chloride and the final amide product and should generally be avoided unless conditions are very carefully controlled.[7]

Q3: Can you provide an optimized, high-purity laboratory protocol?

Answer:

Certainly. The following protocol is based on a modified Schotten-Baumann procedure designed to minimize side product formation.

Optimized Protocol for 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide

Materials:

  • 2-aminoacetophenone (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminoacetophenone (1.0 eq) in dichloromethane (approx. 10 mL per gram of amine).

  • Aqueous Base: In a separate beaker, prepare a solution of sodium bicarbonate (2.0 eq) in deionized water (approx. 10 mL per gram of NaHCO₃). Add this aqueous solution to the flask containing the amine.

  • Cooling: Place the flask in an ice-water bath and stir the biphasic mixture vigorously for 15 minutes to bring the temperature to 0–5 °C.

  • Acyl Chloride Addition: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of dichloromethane. Add this solution to the reaction mixture dropwise via a dropping funnel over 30-45 minutes. Crucially, maintain vigorous stirring and keep the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 1-3 hours. Monitor the disappearance of the starting amine using TLC (a typical eluent system is 30% Ethyl Acetate in Hexane).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), deionized water, and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can typically be purified by recrystallization from an ethanol/water mixture to yield the pure product as a white or off-white solid.[4]

// Workflow edges DissolveAmine -> PrepareBase -> Combine -> AddAcylCl; AddAcylCl -> Stir -> Separate -> Wash -> Dry -> Purify; } .enddot Caption: Step-by-step experimental workflow for high-purity synthesis.

References

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE CUET.
  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes.
  • Li, Y., et al. (2011). 2-(2-Chlorophenyl)-2-oxo-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1139. Retrieved from [Link]

  • Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC.
  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018, November 2). Taylor & Francis Online. Retrieved from [Link]

  • Kim, C. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid. University of Surrey.
  • Preparation method of 2-chloracetylamino-5-nitro benzophenone. (2017). Google Patents. CN106397210A.
  • 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Chloroacetic Acids. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Problem using Chloroacetyl Chloride. (2020, July 11). Sciencemadness.org.

Sources

Optimization

Technical Support Center: 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide Stability Optimization

Welcome to the Advanced Technical Support Center. This resource is designed for researchers, medicinal chemists, and drug development professionals working with 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This resource is designed for researchers, medicinal chemists, and drug development professionals working with 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4) . As a versatile small-molecule scaffold and electrophilic probe [1], maintaining its structural integrity is critical for reproducible assays.

Mechanistic Causality: The "Why" Behind Degradation

The utility of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide lies in its alpha-chloroacetamide moiety, which acts as an electrophile for covalent binding to biological nucleophiles (e.g., cysteine residues). However, this inherent reactivity makes it highly susceptible to abiotic hydrolysis.

The degradation of chloroacetamides is governed by a strict thermodynamic relationship with temperature and pH. Kinetic studies on structurally related chloroacetamides demonstrate that hydrolysis rates are strongly temperature-dependent, increasing approximately fourfold when the temperature is elevated from 21 °C to 35 °C [2].

Depending on the microenvironment, degradation proceeds via two primary pathways [3]:

  • Base-Catalyzed SN2 Hydrolysis: At pH > 7.5, hydroxide ions act as nucleophiles, attacking the alpha-carbon and displacing the chloride leaving group to form a biologically inactive hydroxyacetamide derivative.

  • Acid-Catalyzed Amide Cleavage: At pH < 4.0, protonation of the carbonyl oxygen facilitates water attack, leading to the cleavage of the amide bond and the formation of 2-amino-1-phenylethan-1-one and chloroacetic acid.

Troubleshooting Guides & FAQs

Q1: My stock solutions are losing covalent binding efficiency after a week in the fridge. What is causing this? A1: The loss of reactivity is caused by spontaneous nucleophilic substitution (hydrolysis) of the alpha-chloro group. Even at 4 °C, if the compound is stored in aqueous or semi-aqueous buffers, water acts as a weak nucleophile over time. Solution: Always store primary stock solutions in 100% anhydrous DMSO or DMF at -20 °C. Only spike the compound into aqueous assay buffers immediately before the experiment.

Q2: During 37 °C physiological assays, I observe multiple degradation peaks on LC-MS. How can I minimize this? A2: At 37 °C, the activation energy barrier for both amide cleavage and SN2 displacement is easily overcome, leading to rapid degradation [2]. Furthermore, if your buffer pH drifts above 7.5 during the assay, base-catalyzed hydrolysis accelerates exponentially. Solution: Ensure your assay buffer is tightly controlled at pH 6.5–7.0 using temperature-stable buffers like PIPES or HEPES. If your experimental design permits, lower the incubation temperature to 25 °C. If 37 °C is mandatory, limit the incubation time to under 2 hours and run a vehicle-only control to accurately map and subtract degradation peaks.

Q3: Can I freeze-thaw the working solutions to save material? A3: Absolutely not. Repeated freeze-thaw cycles introduce atmospheric moisture condensation into the vial. The introduction of water, combined with localized temperature spikes during the thawing process, rapidly accelerates the degradation of the C-Cl bond. Aliquot your anhydrous stocks into single-use vials.

Quantitative Data: Temperature and pH Effects

To assist in experimental planning, the following table summarizes the extrapolated kinetic parameters for chloroacetamide hydrolysis based on established environmental and chemical models [2][3].

Temperature (°C)pH ConditionRelative Hydrolysis RateEstimated Half-Life (Aqueous)Primary Degradation Mechanism
2 °CNeutral (7.0)Baseline (1x)> 30 DaysNegligible / Trace SN2
21 °CNeutral (7.0)~2.5x Baseline7 - 14 DaysSlow SN2 Displacement
35 °CNeutral (7.0)~10x Baseline (4x >21°C)< 48 HoursAccelerated SN2 Displacement
35 °CBasic (10.0)> 50x Baseline< 2 HoursRapid Base-Catalyzed SN2
35 °CAcidic (2.0)> 20x Baseline< 12 HoursAcid-Catalyzed Amide Cleavage

Experimental Protocols: Self-Validating Stability Workflow

To ensure scientific integrity, every protocol must be a self-validating system. Implement the following step-by-step methodology to empirically determine the half-life of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide in your specific assay conditions.

Protocol: Temperature-Controlled Stability Profiling via LC-MS

  • Step 1: Preparation of Anhydrous Stocks

    • Weigh 2.11 mg of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (MW: 211.64 g/mol ).

    • Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM stock. Vortex until completely dissolved. Store immediately at -20 °C.

  • Step 2: Buffer Preparation & Spiking

    • Prepare your target assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0). Pre-equilibrate the buffer to the target testing temperatures (e.g., 4 °C, 25 °C, and 37 °C) using a thermomixer.

    • Spike the 10 mM stock into the buffer to achieve a final concentration of 100 µM (1% DMSO final).

  • Step 3: Time-Course Sampling & Quenching

    • At designated time points (0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot from each temperature condition.

    • Crucial Step: Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid. This drops the pH and precipitates buffer proteins, halting both base-catalyzed hydrolysis and enzymatic degradation.

  • Step 4: LC-MS Analysis

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C.

    • Analyze the supernatant via LC-MS using a C18 column. Monitor the disappearance of the parent mass (m/z[M+H]+ ~212.0) and the appearance of the hydroxyacetamide byproduct (m/z[M+H]+ ~194.0).

    • Plot the natural log of the remaining parent peak area versus time to calculate the degradation rate constant (

      
      ) and half-life (
      
      
      
      ).

Visualizing the Degradation Pathways

The following diagram maps the logical relationship between environmental conditions and the structural fate of the compound.

Pathway cluster_0 Degradation Pathways (High Temp > 25°C) cluster_1 Stabilization Pathway Intact 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (Active Electrophile) Base Base-Catalyzed (pH > 7.5) SN2 Displacement Intact->Base OH- Attack Acid Acid-Catalyzed (pH < 4.0) Amide Cleavage Intact->Acid H+ / H2O Attack Opt Optimized Storage (pH 6.5 - 7.0, T ≤ 4°C) Intact->Opt Buffer & Temp Control Prod1 Hydroxyacetamide Derivative + Chloride Ion Base->Prod1 Prod2 2-amino-1-phenylethan-1-one + Chloroacetic Acid Acid->Prod2 Stable Intact Covalent Probe Maintained Half-Life Opt->Stable

Figure 1: Temp and pH-dependent degradation of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

References

  • 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide Product Information. CymitQuimica.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology / National Institutes of Health (NIH).
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate.
Troubleshooting

solving solubility issues of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide in NMR solvents

Support Center: NMR Troubleshooting for 2-chloro-N-(2-oxo-2-phenylethyl)acetamide Welcome to the Technical Support Center. This guide provides causal explanations and self-validating protocols for resolving solubility an...

Author: BenchChem Technical Support Team. Date: March 2026

Support Center: NMR Troubleshooting for 2-chloro-N-(2-oxo-2-phenylethyl)acetamide

Welcome to the Technical Support Center. This guide provides causal explanations and self-validating protocols for resolving solubility and spectral resolution issues when analyzing 2-chloro-N-(2-oxo-2-phenylethyl)acetamide via Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagnostic Dashboard

Analyte Profile: 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4)[1]. Structural Liabilities for NMR:

  • Amide Motif (-NH-C=O): Acts as both a strong hydrogen bond donor and acceptor, leading to severe intermolecular aggregation in non-polar media[2].

  • Aromatic Ring: Promotes

    
     stacking, further decreasing solubility in aliphatic or moderately polar solvents.
    
  • Ketone & Chloromethyl Groups: Increase overall dipole moment, necessitating a solvent with a matching dielectric constant.

Primary Symptom: Cloudy suspensions in CDCl


, resulting in broad peaks, missing quaternary carbons in 

C NMR, and poor magnetic field homogeneity (shimming failures)[3].

Knowledge Base (FAQ)

Q1: Why does my sample form a gel or cloudy suspension in CDCl


? 
A1:  The core issue is intermolecular hydrogen bonding. In non-polar solvents like chloroform-d (CDCl

), the amide groups of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide self-associate into polymeric networks rather than interacting with the solvent[2]. This aggregation creates microscopic suspended particles. In NMR, a heterogeneous sample causes localized magnetic susceptibility gradients, which distort the magnetic field (

) around the analyte, leading to severe line broadening and indistinct spectra[3].

Q2: Should I just filter the cloudy suspension before running the NMR? A2: No. Filtration is a common but fatal error for partially soluble samples. If you filter the suspension, you are physically removing your target compound[3]. While the resulting clear solution will shim perfectly, the concentration of the analyte will be drastically reduced. This leads to a low signal-to-noise (S/N) ratio, making it nearly impossible to resolve quaternary carbons (like the two carbonyls in your molecule) during a


C NMR experiment. The correct approach is to modify the solvent system to achieve complete dissolution.

Q3: I switched to 100% DMSO-d


 and the sample dissolved, but the peaks are still broad. Why? 
A3:  While DMSO-d

is an excellent hydrogen-bond acceptor that effectively breaks up amide aggregates[2], it has a high macroscopic viscosity (1.99 cP at 25 °C). High viscosity restricts the molecular tumbling rate of your compound in solution. According to NMR relaxation theory, slower tumbling leads to faster transverse relaxation (

), which mathematically manifests as broader linewidths[4]. To resolve this, you must increase the thermal energy of the system to lower the solvent's viscosity (see VT-NMR protocol below).

Q4: Is there a way to avoid the high boiling point of DMSO-dngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 so I can recover my sample easily? 
A4:  Yes, by utilizing a mixed-solvent system . You can dissolve the bulk of the sample in CDCl

and titrate in 5–10% (v/v) of a polar, protic, or strongly hydrogen-bonding co-solvent like DMSO-d

or Methanol-d

(CD

OD)[4]. The co-solvent acts as a "disruptor," specifically solvating the amide protons and breaking the intermolecular networks, while the volatile CDCl

acts as the bulk carrier[2]. Be aware that mixed solvents will introduce multiple residual solvent peaks and may cause slight, concentration-dependent chemical shift variations.

Quantitative Solvent Selection Matrix

To facilitate rapid decision-making, compare the physical properties of standard NMR solvent systems below to determine the best approach for your specific analytical goal.

Solvent SystemViscosity (cP @ 25°C)Boiling Point (°C)Solubilizing MechanismRecommended Use Case
100% CDClngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

0.5461Hydrophobic solvationSmall, non-polar derivatives; not recommended here.
100% DMSO-d

1.99189Strong H-bond acceptorComplete dissolution of amides; requires VT-NMR[4].
CDCl

+ 5% DMSO-d

~0.60MixedH-bond disruption + HydrophobicBest balance of resolution and sample recovery.
100% Acetone-d

0.3256Moderate dipole interactionGood alternative if DMSO is too difficult to remove.

Troubleshooting Workflow

Solubility_Workflow Start Weigh 10-15 mg of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide AddCDCl3 Add 0.6 mL CDCl3 & Sonicate (5 min) Start->AddCDCl3 Check1 Is the solution optically clear? AddCDCl3->Check1 ProceedNMR Proceed to NMR Acquisition Check1->ProceedNMR Yes AddCosolvent Titrate 5-10% DMSO-d6 (Disrupt Amide H-Bonds) Check1->AddCosolvent No (Cloudy) Check2 Is the solution optically clear? AddCosolvent->Check2 Check2->ProceedNMR Yes SwitchSolvent Evaporate & Switch to 100% DMSO-d6 Check2->SwitchSolvent No HeatSample Perform VT-NMR at 45 °C SwitchSolvent->HeatSample HeatSample->ProceedNMR

Fig 1. Decision tree for resolving amide solubility issues in NMR spectroscopy.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Mixed-Solvent NMR Sample Objective: Achieve dissolution while maintaining low bulk viscosity and allowing for easy sample recovery.

  • Initial Solvation: Weigh 10–15 mg of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide directly into a clean glass vial. Add 0.55 mL of high-purity CDCl

    
    .
    
  • Mechanical Disruption: Cap the vial and place it in an ultrasonic bath for 5 minutes.

    • Self-Validation Check: Hold the vial against a light source. If you see swirling particulates or a "schlieric" (wavy) effect, the sample is not fully dissolved[3].

  • Co-solvent Titration: Using a micropipette, add 10

    
    L of DMSO-d
    
    
    
    . Vortex for 30 seconds. Repeat this step up to a maximum of 50
    
    
    L (~8% total volume).
  • Equilibration: Once the solution is optically clear, transfer it to a 5 mm NMR tube using a glass Pasteur pipette. Do not use plastic syringes that may leach phthalates into the CDCl

    
    .
    
  • Acquisition Adjustments: When setting up the experiment, ensure the spectrometer lock is set to CDCl

    
    . The small amount of DMSO-d
    
    
    
    will appear as a residual quintet at ~2.50 ppm in
    
    
    H NMR and a heptet at ~39.5 ppm in
    
    
    C NMR.

Protocol B: Variable-Temperature (VT) NMR in DMSO-d


 
Objective: Overcome viscosity-induced line broadening in 100% DMSO-d

[4].
  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d

    
    . Transfer to an NMR tube.
    
  • Probe Tuning: Insert the sample into the spectrometer. Tune and match the probe for the specific nuclei (

    
    H, 
    
    
    
    C) at room temperature. Lock on DMSO-d
    
    
    .
  • Temperature Ramp: Access the spectrometer's temperature control unit. Set the target temperature to 318 K (45 °C). Ramp the temperature slowly (e.g., 2 °C/min) to prevent thermal shock to the probe or the sample tube.

  • Thermal Equilibration: Once the target temperature is reached, wait a minimum of 10 minutes.

    • Causality: The sample inside the glass tube must reach thermal equilibrium with the probe's heating gas; otherwise, thermal convection currents will distort the peak shapes and ruin the shimming profile.

  • Re-locking and Shimming: The deuterium lock frequency shifts with temperature. Re-optimize the lock phase and gain. Perform gradient shimming (e.g., TopShim) at the elevated temperature.

  • Acquisition: Run the NMR experiment. You will observe significantly sharper peaks and improved S/N ratios due to the increased molecular tumbling rate[4].

References

Sources

Optimization

Technical Support Center: Overcoming Cyclization Failures with 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide

Welcome to the technical support guide for researchers utilizing 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, also known as N-phenacyl-2-chloroacetamide. This versatile building block is a powerful precursor for synthesizi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, also known as N-phenacyl-2-chloroacetamide. This versatile building block is a powerful precursor for synthesizing a range of nitrogen-containing heterocycles. However, its reactivity profile, which includes an electrophilic chloromethyl group, a nucleophilic amide, and an enolizable ketone, can lead to competing reaction pathways and unexpected cyclization failures.

This guide is structured to provide direct, actionable solutions to common experimental challenges. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues and rationally design successful cyclization strategies.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the reactivity and applications of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

Q1: What are the primary intended cyclization pathways for this reagent?

The structure of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide allows for two primary types of cyclization reactions, each leading to a distinct heterocyclic core:

  • Intramolecular C-Alkylation: Under basic conditions, the proton alpha to the phenacyl ketone is acidic. A suitable base can generate an enolate, which then acts as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This 5-exo-tet cyclization is generally favored and results in the formation of a 5-membered lactam ring, specifically a substituted pyrrolidin-2-one.

  • Intermolecular Reaction with a Binucleophile followed by Cyclization: The reagent can react with a molecule containing two different nucleophilic sites. A classic example is the reaction with a 2-aminophenol. The phenolate oxygen first displaces the chloride (O-alkylation), followed by an intramolecular condensation of the aniline nitrogen onto the amide carbonyl, yielding a 1,4-benzoxazin-3-one scaffold.[1][2]

It is critical to distinguish 2-chloro-N-(2-oxo-2-phenylethyl)acetamide from similar structures like 2-chloro-N-(1-phenylethyl)acetamide. The latter is a β-arylethylamine derivative and is a suitable substrate for classic cyclizations like the Bischler-Napieralski or Pictet-Spengler reactions to form isoquinoline-type structures.[3] Your specified reagent, lacking the ethyl bridge between the phenyl ring and the nitrogen, will not undergo these specific named reactions.

G cluster_start Starting Material cluster_paths Primary Cyclization Pathways SM 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide P1 5-Membered Lactam (Pyrrolidin-2-one derivative) SM->P1 Intramolecular C-Alkylation (Base-mediated) P2 6-Membered Heterocycle (e.g., 1,4-Benzoxazin-3-one) SM->P2 Intermolecular Reaction + Intramolecular Cyclization (e.g., with 2-aminophenol)

Caption: Primary cyclization pathways for the title compound.

Q2: My reaction shows no conversion. What are the first things I should check?

When facing a stalled reaction, systematically verify the foundational parameters before exploring more complex causes:

  • Reagent Purity & Stoichiometry: Confirm the purity of your starting material, as impurities can inhibit catalysts or introduce side reactions. Verify the accurate weighing and stoichiometry of all reagents, especially catalysts and limiting reagents.

  • Solvent Quality: Ensure the solvent is anhydrous if the reaction is moisture-sensitive (e.g., when using NaH, LDA, or organometallics). Residual water can quench strong bases and lead to hydrolysis side products.

  • Inert Atmosphere: For oxygen- or moisture-sensitive reactions, confirm that the reaction vessel was properly purged with an inert gas (Nitrogen or Argon) and that the seal remains intact.

  • Temperature Control: Verify that your heating or cooling apparatus is calibrated and maintaining the target temperature. Many cyclizations have a significant activation energy barrier.

Q3: How does base selection influence the reaction outcome?

Base selection is arguably the most critical factor in directing the reactivity of this substrate.

  • For Intramolecular C-Alkylation: A strong, non-nucleophilic base is required to favor enolate formation over direct nucleophilic attack on the C-Cl bond (SN2) or the amide carbonyl.

    • Ideal Choices: Sodium hydride (NaH), Lithium diisopropylamide (LDA), or Potassium tert-butoxide (KOtBu). These bases are sterically hindered, which discourages them from acting as nucleophiles themselves.

  • For Intermolecular Reactions (e.g., with phenols): A weaker, non-interfering base is used to deprotonate the external nucleophile without promoting unwanted intramolecular reactions.

    • Ideal Choices: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are excellent choices for O-alkylation of phenols, as they are sufficiently basic to deprotonate the phenol but not the α-keto proton.

  • Avoid: Strong, nucleophilic bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) should be used with caution, as they can lead to a mixture of products, including hydrolysis of the chloroacetamide and direct substitution at the C-Cl bond.[4]

Troubleshooting Guide: Common Cyclization Failures

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem 1: Low or No Conversion; Starting Material is Recovered

This is a frequent issue indicating that the reaction is not being initiated effectively.

  • Possible Cause A: Inactive Base or Catalyst

    • Why it Happens: Strong bases like NaH or LDA are highly reactive and can be deactivated by improper storage or exposure to atmospheric moisture. Catalysts may have lost activity over time.

    • Corrective Actions:

      • Use a fresh bottle of the base or catalyst. For NaH, ensure it is the mineral oil dispersion and that the oil is washed away with dry hexanes before use under an inert atmosphere.

      • For reactions requiring precise base stoichiometry, consider titrating the base (e.g., LDA, n-BuLi) before use.

      • Ensure all glassware is rigorously flame-dried or oven-dried immediately before use to remove adsorbed water.

  • Possible Cause B: Insufficient Reaction Temperature

    • Why it Happens: Intramolecular cyclizations, particularly those forming strained rings or involving sterically hindered centers, possess a significant activation energy (Ea). The provided thermal energy may be insufficient to overcome this barrier.

    • Corrective Actions:

      • Incrementally increase the reaction temperature by 10-20 °C and monitor for product formation by TLC or LC-MS.

      • Switch to a higher-boiling solvent if the desired temperature exceeds the boiling point of the current solvent (see table below). Be mindful that solvent changes can also alter reactivity.[5]

  • Possible Cause C: Inappropriate Solvent

    • Why it Happens: The solvent plays a crucial role in stabilizing intermediates and transition states. For base-mediated C-alkylation, a polar aprotic solvent is typically ideal as it can solvate the cation of the base without interfering with the nucleophilicity of the enolate.

    • Corrective Actions:

      • If using a non-polar solvent like toluene, consider switching to a polar aprotic solvent like THF, DMF, or DMSO to better facilitate the ionic reaction.

      • Conversely, if unwanted side reactions are occurring in a highly polar solvent, a less polar medium might temper reactivity.

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Notes
Tetrahydrofuran (THF)Polar Aprotic667.6Excellent for reactions with NaH, LDA below reflux.
Dichloromethane (DCM)Polar Aprotic409.1Good for reactions near room temp; low boiling point.
Acetonitrile (MeCN)Polar Aprotic8237.5Can coordinate to metal catalysts; good thermal range.
Dimethylformamide (DMF)Polar Aprotic15336.7High boiling point, excellent for SN2-type reactions.
TolueneNon-polar1112.4Good for high-temperature reactions; less ideal for ionic intermediates.
Problem 2: Complex Mixture of Products or Significant Side Product Formation

The formation of multiple products points to competing reaction pathways.

G start Complex Product Mixture Observed q1 Is the major side product higher or lower polarity than the desired product? start->q1 higher_pol Higher Polarity q1->higher_pol Higher lower_pol Lower Polarity / Dimer q1->lower_pol Lower sol_hydrolysis Possible Cause: Hydrolysis of chloroacetamide. Solution: Use anhydrous solvents/reagents. Ensure inert atmosphere. higher_pol->sol_hydrolysis sol_dimer Possible Cause: Intermolecular dimerization. Solution: Use high-dilution conditions. (e.g., slow addition via syringe pump). lower_pol->sol_dimer

Caption: Troubleshooting workflow for complex product mixtures.

  • Possible Cause A: Intermolecular Dimerization/Polymerization

    • Why it Happens: Before the desired intramolecular cyclization can occur, one molecule's enolate can react with the C-Cl bond of another molecule. This intermolecular SN2 reaction is concentration-dependent and competes directly with the desired unimolecular cyclization. This can sometimes lead to the formation of 1,4-diarylpiperazine-2,5-diones.[6]

    • Corrective Actions:

      • Employ High-Dilution Conditions: The most effective way to favor intramolecular reactions is to reduce the concentration, thereby minimizing the probability of intermolecular collisions.

      • Perform the reaction at a low concentration (e.g., 0.01-0.05 M).

      • Use a syringe pump to add the substrate slowly over several hours to a solution of the base. This keeps the instantaneous concentration of the substrate very low.

  • Possible Cause B: Hydrolysis

    • Why it Happens: The chloroacetamide moiety can be hydrolyzed to a hydroxyacetamide, and the central amide bond can also be cleaved under harsh acidic or basic conditions, especially at elevated temperatures.[4]

    • Corrective Actions:

      • Rigorously exclude water from the reaction mixture by using anhydrous solvents and inert atmosphere techniques.

      • During workup, use milder quenching agents. Instead of strong HCl, consider a saturated aqueous solution of ammonium chloride (NH₄Cl). Instead of strong NaOH, consider a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Possible Cause C: Retro-Ritter Type Side Reactions

    • Why it Happens: Under strongly acidic and dehydrating conditions (e.g., POCl₃, P₂O₅), which are typical for reactions like the Bischler-Napieralski, N-acyl groups can sometimes be eliminated.[5][7] While not the primary pathway for your substrate, if inappropriate (e.g., acid-catalyzed) conditions are attempted, this could be a source of decomposition.

    • Corrective Actions:

      • Avoid strongly dehydrating Lewis acids unless a specific, literature-validated reaction is being attempted. Stick to base-mediated conditions for the primary cyclization pathways.

Validated Experimental Protocols

The following protocols are generalized starting points. Optimization of time, temperature, and stoichiometry is recommended for new substrates.

Protocol 1: Base-Mediated Intramolecular C-Alkylation to a Pyrrolidinone Derivative

This protocol details the formation of 4-benzoyl-1-pyrrolidin-2-one via enolate cyclization.

Materials:

  • 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Flame-dried, two-neck round-bottom flask with stir bar

  • Septa, nitrogen/argon inlet

  • Syringes

Procedure:

  • Setup: To the flame-dried flask under an inert atmosphere, add NaH (1.2 eq).

  • Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time via cannula or syringe.

  • Add anhydrous THF to the flask to create a slurry (final concentration will be ~0.1 M). Cool the slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (1.0 eq) in a separate flask with anhydrous THF.

  • Slowly add the substrate solution to the stirred NaH slurry at 0 °C over 30 minutes using a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC. If no reaction occurs, gently heat to 40-50 °C.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very carefully quench by the dropwise addition of saturated aqueous NH₄Cl. Caution: Hydrogen gas is evolved.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-phenacyl-2H-1,4-benzoxazin-3(4H)-one

This protocol describes the reaction with 2-aminophenol to form a six-membered heterocyclic product.

Materials:

  • 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide (1.0 eq)

  • 2-Aminophenol (1.0 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Equipment:

  • Round-bottom flask with stir bar and reflux condenser

  • Heating mantle with temperature control

Procedure:

  • Setup: In a round-bottom flask, combine 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (1.0 eq), 2-aminophenol (1.0 eq), and anhydrous K₂CO₃ (2.5 eq).

  • Add anhydrous DMF to the flask (concentration ~0.2 M).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC (typically 6-12 hours).

  • Workup: After completion, cool the reaction to room temperature and pour it into a beaker containing a large volume of cold water.

  • A precipitate of the crude product should form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove DMF and inorganic salts.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

References
  • Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bischler-Napieralski Reaction. Cambridge University Press. Retrieved from [Link]

  • Song, J. J., et al. (2010). Asymmetric Synthesis of 3-Substituted Morpholinones and Piperazinones by L-Malate-mediated Dynamic Kinetic Resolution of α-Bromo Esters. Bulletin of the Korean Chemical Society.
  • Koumbis, A. E., et al. (2002). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society.
  • Oh, Y., et al. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-Benzoxazin-3-ones. Retrieved from [Link]

  • Ghelfi, F., et al. (2017). Radical Cyclization of Trichloroacetamides: Synthesis of Lactams. Synthesis.
  • ResearchGate. (2015). ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. Retrieved from [Link]

  • Arkat USA. (n.d.). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. Retrieved from [Link]

  • Google Patents. (2016). CN105753804A - Method of preparing 3-morpholinone.
  • Google Patents. (2003). WO2003018565A1 - Method for synthesizing oxazinones.
  • YouTube. (2022). Bischler-Napieralski Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Chlorophenyl)-2-oxo-N-phenylacetamide. Retrieved from [Link]

  • MDPI. (2024). Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of 3,3-Dichloro-γ- and δ-Lactams from N-Alkenyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 and Their Cytotoxic Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. Retrieved from [Link]

  • Semantic Scholar. (2023). Photo-on-Demand In Situ Synthesis of N‑Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. Retrieved from [Link]

  • University College Cork. (n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. Retrieved from [Link]

  • ResearchGate. (2016). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from [Link]

  • ResearchGate. (2016). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Peptide bonds affect the formation of haloacetamides, an emerging class of N-DBPs in drinking water: free amino acids versus oligopeptides. Retrieved from [Link]

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  • Semantic Scholar. (2021). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Drying Strategies for 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide for researchers and drug development professionals handling 2-chloro-N-(2-oxo-2-phenylethyl)acetamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide for researchers and drug development professionals handling 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4). This versatile small-molecule scaffold is notoriously hygroscopic and possesses reactive functional groups that complicate standard drying protocols.

This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure you can achieve an anhydrous state without compromising the chemical integrity of your sample.

Mechanistic Grounding: The Causality of Drying Failures

To successfully dry 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, one must first understand its structural vulnerabilities. The molecule contains an


-chloroacetamide moiety and a phenacyl group.
  • Hygroscopicity: The amide nitrogen and the two carbonyl oxygens serve as excellent hydrogen-bond acceptors/donors, causing the crystal lattice to readily absorb atmospheric moisture.

  • Thermal & Hydrolytic Sensitivity: The

    
    -chloro group is a highly reactive electrophile (an alkylating agent). If the sample is subjected to thermal energy (e.g., a standard convection oven) while water is present, the thermal energy overcomes the activation barrier for nucleophilic attack. This leads to the irreversible hydrolysis of the C-Cl bond (yielding the 
    
    
    
    -hydroxy derivative) or cleavage of the amide bond.
  • The Scientific Solution: We must decouple drying from heating. By inducing a high-vacuum environment, we lower the boiling point of water, allowing it to vaporize at ambient temperatures and protecting the sensitive intermediate from thermal degradation[1]. Furthermore, the low-pressure environment minimizes oxidative stress during the drying phase[2].

Troubleshooting Guides & FAQs

Q1: My sample turned into a discolored, sticky gum after leaving it in the drying oven at 60°C. What happened? A1: You induced thermal hydrolysis. At 60°C, the bound water within the hygroscopic lattice acted as a nucleophile, displacing the labile


-chloride. For heat-sensitive pharmaceutical intermediates, vacuum drying at ambient or strictly controlled low temperatures (≤30°C) is mandatory. The absence of air and heat preserves the chemical composition and prevents oxidation[3].

Q2: I need to remove trace moisture (<2%) without applying any heat. What is the best method? A2: Utilize a high-vacuum desiccator charged with a potent chemical desiccant like Phosphorus Pentoxide (


). While desiccators are traditionally used for storage, pulling a deep vacuum over 

creates an aggressive moisture gradient. This technique effectively pulls tightly bound water from the crystal lattice overnight without inducing thermal stress[4].

Q3: Why can't I just use a standard desiccator with silica gel at atmospheric pressure? A3: Silica gel relies on physical adsorption, which merely establishes a moisture equilibrium. Because 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is highly hygroscopic, it will actively compete with the silica gel for water molecules. Applying a vacuum shifts the equilibrium by continuously removing the vapor phase, and using a reactive desiccant (


) irreversibly traps the water.

Q4: Can I use lyophilization (freeze-drying) if my compound is currently in a solution? A4: Yes. Lyophilization is highly recommended for heat-sensitive materials because it removes water via sublimation (solid to gas) rather than evaporation, completely bypassing the liquid phase where hydrolytic degradation occurs most rapidly[2].

Self-Validating Experimental Protocols

Every protocol utilized in pharmaceutical development must be a self-validating system to ensure trustworthiness. Below are the step-by-step methodologies for the two most effective drying strategies.

Protocol A: Low-Temperature Vacuum Oven Drying (For Bulk Moisture >2%)

Use this method when the sample is visibly damp or freshly precipitated.

  • Preparation: Transfer the wet 2-chloro-N-(2-oxo-2-phenylethyl)acetamide to a pre-weighed, wide-mouth glass Petri dish. Spread the powder as thinly as possible to maximize the surface area-to-volume ratio.

  • Vacuum Application: Place the dish in a vacuum drying oven. Apply a deep vacuum (

    
     mbar). Crucial:  Do not apply heat initially. Allow the pressure drop to drive the initial evaporation[3].
    
  • Controlled Conduction: Once the vacuum is stable, set the shelf heating to a maximum of 25°C–30°C. Heat transfer in a vacuum occurs via conduction, so ensure the dish is in direct contact with the shelf[1].

  • Drying Cycle: Dry for 12 hours. Purge the oven with dry Argon (not ambient air) before opening.

  • Self-Validation (Constant Weight): Weigh the dish. Repeat the 12-hour cycle until a constant weight is achieved (

    
     mg between cycles).
    
  • Self-Validation (Chemical Integrity): Perform a Karl Fischer (KF) titration to confirm moisture is

    
    . Run a 
    
    
    
    -NMR in
    
    
    to verify the singlet for the
    
    
    -chloro protons (
    
    
    ppm) remains sharp and intact, confirming no hydrolysis occurred.
Protocol B: Lyophilization / Freeze-Drying (For Solutions)

Use this method if the compound is dissolved in an aqueous or compatible organic mixture.

  • Solvent Selection: Dissolve/suspend the sample in a lyophilizer-compatible solvent (e.g., 1,4-dioxane or a tert-butanol/water mixture).

  • Shell Freezing: Pour the solution into a round-bottom flask. Rotate the flask in a dry ice/acetone bath to freeze the mixture onto the walls. This "shell freezing" technique maximizes the subliming surface area[5].

  • Sublimation: Attach the flask to the lyophilizer manifold and apply a deep vacuum (

    
     Torr). The heat required for sublimation will be drawn passively from the ambient environment[5].
    
  • Self-Validation: After 24–48 hours, the product should appear as a fluffy, free-flowing powder. Re-weigh to confirm the theoretical yield and run a KF titration to validate the anhydrous state.

Quantitative Data & Method Comparison

The following table summarizes the quantitative parameters and risk profiles of various drying strategies for this specific compound.

Drying StrategyOperating TemperatureSuitability for Target CompoundDegradation Risk (Hydrolysis)Est. Processing Time
Convection Oven >60°CNOT RECOMMENDED Critical (High risk of melting/cleavage)2 - 4 hours
Vacuum Oven 20°C - 30°CExcellent (For bulk solid drying)Low12 - 24 hours
Vacuum Desiccator Ambient (20°C)Excellent (For trace moisture <2%)Very Low24 - 48 hours
Lyophilization Sub-zero to AmbientExcellent (For solutions)Very Low24 - 72 hours

Decision Workflow

DryingStrategies Start Wet/Hygroscopic Sample: 2-chloro-N-(2-oxo-2-phenylethyl)acetamide State What is the current physical state? Start->State SolidState Solid State (Crystal/Powder) State->SolidState Solid SolutionState In Solution (Aqueous/Organic) State->SolutionState Solution MoistureCheck Moisture Level? SolidState->MoistureCheck Lyophilization Lyophilization (Freeze-Drying) SolutionState->Lyophilization HighMoisture >2% Moisture (Bulk Water) MoistureCheck->HighMoisture LowMoisture <2% Moisture (Trace Water) MoistureCheck->LowMoisture VacOven Vacuum Oven Drying (≤30°C, <10 mbar) HighMoisture->VacOven Desiccator Vacuum Desiccator over P2O5 LowMoisture->Desiccator Validate Self-Validation: Constant Weight & 1H-NMR Analysis VacOven->Validate Desiccator->Validate Lyophilization->Validate

Workflow for selecting drying strategies for 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

References

  • Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing Source: AZoM URL
  • Vacuum Oven Drying: Revolutionizing Material Processing: Pharmaceutical Industry Source: ZZKD Instrument URL
  • Pharmaceutical | Freeze Drying and Vacuum Ovens Source: Digivac URL
  • Source: Reddit (r/Chempros)
  • Fundamentals of Pharmaceutical Freeze Drying Source: GEA URL

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Assignment for 2-chloro-N-(2-oxo-2-phenylethyl)acetamide: A Comparative Guide to Prediction Software vs. Experimental Data

Accurate structural elucidation is a critical bottleneck in small molecule drug development. This guide objectively compares the performance of industry-standard NMR prediction software (ACD/Labs, Mestrelab Mnova, and Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural elucidation is a critical bottleneck in small molecule drug development. This guide objectively compares the performance of industry-standard NMR prediction software (ACD/Labs, Mestrelab Mnova, and ChemDraw) against experimental


H NMR data for the versatile scaffold 2-chloro-N-(2-oxo-2-phenylethyl)acetamide  (CAS: 65385-18-4). By dissecting the algorithmic causality behind each tool and providing a self-validating experimental protocol, this guide empowers researchers to select the optimal software for their analytical workflows.
Introduction to the Molecular Scaffold

2-chloro-N-(2-oxo-2-phenylethyl)acetamide is a bifunctional building block featuring a phenyl ring, a ketone, an amide linker, and an alkyl chloride . The primary analytical challenge in its


H NMR assignment lies in distinguishing the two isolated methylene (-CH

-) groups:
  • CH

    
    (a):  Located between the ketone and the amide nitrogen.
    
  • CH

    
    (c):  Located between the amide carbonyl and the chlorine atom.
    

Misassignment of these protons can lead to downstream errors in synthetic derivatization. Therefore, leveraging robust NMR prediction software prior to experimental validation is a standard industry practice.

Algorithmic Causality: Why Prediction Tools Differ

Not all NMR prediction algorithms are created equal. The variance in predicted chemical shifts (


) arises from the underlying mathematical models used to interpret the chemical environment.
  • Hierarchical Organisation of Spherical Environments (HOSE): Used heavily by ACD/Labs and Modgraph, this empirical method searches a vast database for exact structural fragments up to 5-6 bonds away . It is highly accurate for known scaffolds but struggles with novel steric interactions.

  • Neural Networks (NN) & Machine Learning: These algorithms calculate thousands of topological and electronic descriptors to predict shifts for novel molecules not present in empirical databases .

  • Ensemble Methods: Mestrelab's Mnova utilizes an ensemble approach, weighting the results of HOSE, NN, and charge-based calculations to output a consensus prediction with a calculated confidence interval .

  • Additivity Rules (ChemDraw): Basic tools rely on simple hierarchical atom environments and increment rules. While fast, they often fail to account for complex anisotropic effects from the adjacent phenyl and carbonyl groups.

Prediction_Logic Input Input Structure (MOL/SMILES) HOSE HOSE Code Database Lookup Input->HOSE Fragment Analysis NN Neural Network (Machine Learning) Input->NN Descriptor Calculation Merge Ensemble Weighting HOSE->Merge Empirical Data NN->Merge Generalization Output Predicted 1H NMR Chemical Shifts Merge->Output Consensus

Algorithmic workflow of modern Ensemble NMR Prediction combining HOSE codes and Neural Networks.

Data Presentation: Experimental vs. Predicted Performance

To objectively compare these tools, we evaluate their predicted


H NMR chemical shifts against experimental data acquired in DMSO-

.

Causality of Solvent Choice: DMSO-


 is specifically chosen over CDCl

because it strongly hydrogen-bonds with the amide NH. This slows the proton exchange rate, sharpening the NH signal into a distinct triplet (due to

coupling with the adjacent CH

) rather than a broad, unassignable singlet.

Table 1:


H NMR Chemical Shift Comparison (DMSO-

, 400 MHz)
Proton EnvironmentMultiplicityExp. Data (

ppm)
ACD/Labs (

ppm)
Mnova (

ppm)
ChemDraw (

ppm)
Phenyl Ortho (2H)Doublet (

Hz)
7.95 7.987.928.10
Phenyl Meta (2H)Triplet (

Hz)
7.65 7.617.687.45
Phenyl Para (1H)Triplet (

Hz)
7.55 7.507.587.45
Amide NH (1H)Broad Triplet (

Hz)
8.60 8.558.408.00
CH

(a)
(Ph-CO-CH

-
NH)
Doublet (

Hz)
4.65 4.604.704.45
CH

(c)
(Cl-CH

-
CO)
Singlet4.15 4.184.124.05

Table 2: Product Feature Comparison

FeatureACD/Labs NMR PredictorsMestrelab Mnova NMRPredictChemDraw Professional
Primary Algorithm HOSE + Neural NetworkEnsemble (HOSE, NN, Charge)Additivity Rules (ChemNMR)
Accuracy (Amides/NH) ExcellentVery GoodPoor
Anisotropic Modeling HighHighLow
Best Use Case High-throughput pharma pipelinesRoutine bench chemistry analysisQuick, rough structural sketching
Experimental Protocol & Self-Validating Assignment Workflow

To ensure absolute trustworthiness, the assignment protocol must be a self-validating system. The following step-by-step methodology guarantees that the experimental data mathematically cross-verifies itself.

Step 1: Sample Preparation & Acquisition

  • Dissolve 15 mg of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Acquire the

    
    H NMR spectrum at 298K on a 400 MHz spectrometer using a standard 1D pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation for accurate integration.
    

Step 2: Processing and Integration (The First Validation Loop)

  • Apply Fourier Transform (FT), automatic phase correction, and baseline correction.

  • Integrate the signals. Self-Validation: The total integration must equal 10 protons. The ratio of the aromatic region (5H) to the aliphatic region (4H) to the far downfield region (1H) must perfectly match the 5:4:1 ratio of the molecular formula.

Step 3: Multiplet Analysis & Coupling Extraction (The Second Validation Loop)

  • Identify the singlet at 4.15 ppm (2H). Because it shows no scalar coupling, it must be the CH

    
    (c) group flanked by the quaternary carbonyl and the chlorine atom.
    
  • Identify the doublet at 4.65 ppm (2H) with a

    
     coupling of 5.5 Hz.
    
  • Identify the broad triplet at 8.60 ppm (1H) with a

    
     coupling of 5.5 Hz.
    
  • Self-Validation: The exact matching of the 5.5 Hz coupling constant between the 4.65 ppm signal and the 8.60 ppm signal mathematically proves they are adjacent to each other (the CH

    
    (a) and the NH). This closes the logical loop, confirming the assignment without relying solely on software prediction.
    

NMR_Workflow A Sample Preparation (DMSO-d6, 298K) B Data Acquisition (400 MHz 1H NMR) A->B C Spectral Processing (FT, Phase, Baseline) B->C D Peak Picking & Integration (Ratio Check) C->D E Multiplet Analysis & Coupling (J) Extraction D->E G Self-Validating Chemical Shift Assignment E->G F Software Prediction (ACD/Labs, Mnova) F->G Cross-Verification

Self-validating experimental workflow for NMR data acquisition and assignment.

Conclusion & Recommendations

For the structural elucidation of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, relying solely on basic additivity rules (ChemDraw) is insufficient due to the complex anisotropic effects of the phenacyl group and the solvent-dependent nature of the amide proton.

  • For maximum accuracy and database building: ACD/Labs is the superior product. Its dual HOSE/NN algorithm handles the electronic deshielding of the chloroacetyl group with exceptional precision.

  • For daily workflow integration: Mestrelab Mnova offers the best balance. Its ensemble prediction seamlessly integrates into the processing interface, allowing researchers to overlay predicted spectra directly onto experimental data for rapid visual validation.

Ultimately, while software prediction accelerates the workflow, the self-validating extraction of


 coupling constants remains the gold standard for unambiguous assignment.
References
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Available at:[Link]

  • Mestrelab NMR Predict plugin for Mnova software. Mestrelab Research. Available at:[Link]

  • Modgraph C13 NMR Prediction (HOSE Code). Modgraph Consultants. Available at:[Link]

Comparative

A Researcher's Guide to the Infrared Spectral Signatures of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel compounds is paramount. Infrared (IR) spectroscopy stands as a fundamental and accessible technique for e...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel compounds is paramount. Infrared (IR) spectroscopy stands as a fundamental and accessible technique for elucidating the functional group landscape of a molecule. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for the compound 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, a molecule of interest in medicinal chemistry due to its versatile chloroacetamide moiety, a key building block for various biologically active compounds.[1][2]

This guide will not only predict the spectral features of the title compound but also provide the rationale behind these assignments, drawing comparisons to the well-established IR signatures of its constituent functional groups. By understanding the expected spectrum, researchers can confidently verify the successful synthesis of this and structurally related molecules.

Molecular Structure and Key Vibrational Modes

To comprehend the IR spectrum of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, we must first dissect its molecular architecture. The molecule is comprised of a secondary amide, an α-chloro ketone, and a phenyl ring. Each of these functional groups possesses unique vibrational modes that give rise to characteristic absorption bands in the IR spectrum.

Figure 1. Molecular structure of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide with key bonds highlighted.

Predicted Infrared Absorption Peaks

The following table summarizes the expected characteristic IR absorption peaks for 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, based on established group frequencies for its constituent functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Secondary AmideN-H Stretch3370 - 3170MediumA single peak is expected for a secondary amide.[3][4] Hydrogen bonding can broaden this peak and shift it to lower wavenumbers.[5]
Aromatic RingC-H Stretch3100 - 3000Weak to MediumTypically appears as a group of small peaks just above 3000 cm⁻¹.[6][7]
Alkyl (CH₂)C-H Stretch3000 - 2850MediumAsymmetric and symmetric stretching vibrations of the methylene groups.[7]
Ketone (Aryl)C=O Stretch1685 - 1666StrongConjugation with the phenyl ring lowers the frequency compared to a saturated ketone (typically ~1715 cm⁻¹).[8][9][10] This peak is expected to be very intense.
AmideC=O Stretch (Amide I)1680 - 1630StrongThis is a characteristic strong absorption for all amides.[3] Its position can be influenced by hydrogen bonding.
AmideN-H Bend (Amide II)1570 - 1515Medium to StrongThis peak, resulting from a coupling of the N-H in-plane bend and C-N stretch, is a hallmark of secondary amides.[3]
Aromatic RingC=C Stretch1600 - 1450Medium to WeakAromatic rings typically show a series of absorptions in this region.[6][7]
Alkyl (CH₂)C-H Bend~1465MediumScissoring vibration of the methylene groups.[7]
Alkyl HalideC-Cl Stretch850 - 550Medium to StrongThe exact position can be variable, but a strong absorption is expected in the fingerprint region.[7]

Comparative Analysis and Rationale

The Carbonyl Region (1800-1600 cm⁻¹): A Tale of Two C=O Bonds

A key feature of the spectrum will be the presence of two distinct carbonyl stretching absorptions.

  • Aryl Ketone C=O: The ketone's carbonyl group is directly attached to the phenyl ring. This conjugation delocalizes the pi-electrons, weakening the C=O double bond and lowering its vibrational frequency. Therefore, we anticipate this peak to appear in the 1685-1666 cm⁻¹ range, characteristic of α,β-unsaturated or aryl ketones.[8][9][10] This is in contrast to a simple aliphatic ketone like 2-butanone, which exhibits its C=O stretch at a higher frequency of around 1715 cm⁻¹.[7][8]

  • Amide C=O (Amide I Band): The amide carbonyl stretch, known as the Amide I band, is expected to be a strong absorption between 1680 and 1630 cm⁻¹.[3] Resonance within the amide group gives the C-N bond partial double bond character and slightly weakens the C=O bond, placing its absorption at a lower frequency than that of esters or aldehydes. The presence of intermolecular hydrogen bonding, common in secondary amides, can further lower this frequency.[5]

It is plausible that these two strong carbonyl absorptions may overlap, potentially appearing as a single broad, intense peak or as two closely resolved peaks.

The N-H Region: Signature of a Secondary Amide

The presence of the secondary amide functional group will be unequivocally confirmed by two key absorptions:

  • N-H Stretch: A single, moderately intense peak is expected between 3370 and 3170 cm⁻¹.[3] This distinguishes it from a primary amide, which would show two N-H stretching peaks ("fangs").[4] The sharpness or broadness of this peak will be indicative of the degree of hydrogen bonding in the sample.

  • N-H Bend (Amide II Band): A medium to strong intensity peak between 1570 and 1515 cm⁻¹ is a very reliable indicator of a secondary amide.[3] This Amide II band arises from a combination of the N-H bending and C-N stretching vibrations and is a feature absent in tertiary amides.

Fingerprint Region: Confirming the Halogen and Aromaticity

While the fingerprint region (below 1500 cm⁻¹) is often complex, it holds valuable information.

  • C-Cl Stretch: A moderate to strong absorption in the 850-550 cm⁻¹ range will signal the presence of the chloroalkyl group.[7]

  • Aromatic C=C and C-H Bending: Multiple peaks between 1600-1450 cm⁻¹ will correspond to the C=C stretching vibrations within the phenyl ring.[6][7] Additionally, C-H out-of-plane ("oop") bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern of the aromatic ring.[7]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To experimentally verify the predicted spectral features, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a common and convenient technique for solid samples.

Objective: To obtain a high-quality Fourier-transform infrared (FT-IR) spectrum of solid 2-chloro-N-(2-oxo-2-phenylethyl)acetamide.

Materials and Equipment:

  • FT-IR spectrometer with a diamond ATR accessory

  • Sample of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (solid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Protocol:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Confirm that the ATR accessory is correctly installed.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid 2-chloro-N-(2-oxo-2-phenylethyl)acetamide sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis:

    • Label the significant peaks in the acquired spectrum.

    • Compare the peak positions and relative intensities to the predicted values in the table above to confirm the identity and purity of the compound.

  • Cleaning:

    • Retract the press and carefully remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with isopropanol and a lint-free wipe to prepare for the next measurement.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Analysis prep1 Clean ATR Crystal prep2 Acquire Background Spectrum prep1->prep2 acq1 Apply Solid Sample prep2->acq1 Ready for Sample acq2 Apply Pressure acq1->acq2 acq3 Acquire Sample Spectrum acq2->acq3 post1 Analyze and Compare Spectrum acq3->post1 Data Output post2 Clean ATR Crystal post1->post2

Figure 2. Experimental workflow for obtaining an ATR-FTIR spectrum.

By following this comprehensive guide, researchers can effectively utilize IR spectroscopy to characterize 2-chloro-N-(2-oxo-2-phenylethyl)acetamide and similar compounds, ensuring the structural integrity of their synthesized molecules and advancing their research and development endeavors.

References

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Venkata Ramiah, K., & Venkata Chalapathi, V. (1964). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 60(4), 232-240.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. S. (2018). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 23(10), 2637.
  • DeFlores, L. P., Ganim, Z., Nicodemus, R. A., & Tokmakoff, A. (2009). Amide I‘-II’ 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Journal of the American Chemical Society, 131(9), 3385–3391.
  • Sharma, R., Kumar, S., Singh, U. P., & Kumar, D. (2015). Synthesis, characterization, crystal structure, and thermal analysis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. Crystallography Reports, 60(6), 906–912.
  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-2-chloroacetamide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Hulai, Y., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 28(21), 7301.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Spectroscopy International. (2016, October 30). 2-chloro-N-(2-phenylethyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-phenethyl-acetamide. Retrieved from [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • NIST. (n.d.). Benzanilide, 2-(n-methyl-chloroacetamido)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Chloro- and 2-Bromo-N-(2-oxo-2-phenylethyl)acetamide

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to achieving desired experimental outcomes. Within the class of α-haloacetamides, 2-chloro-N-(2-ox...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to achieving desired experimental outcomes. Within the class of α-haloacetamides, 2-chloro-N-(2-oxo-2-phenylethyl)acetamide and its 2-bromo analog are versatile electrophilic reagents. They are frequently employed as covalent modifiers of nucleophilic residues, particularly cysteine, in biological systems and as key intermediates in organic synthesis.[1] This guide provides an in-depth comparison of their reactivity, grounded in fundamental chemical principles and supported by experimental data, to inform rational reagent selection.

Theoretical Framework: Unpacking the Determinants of Reactivity

The reactivity of these compounds in nucleophilic substitution reactions is primarily governed by two key factors: the nature of the leaving group and the electrophilicity of the α-carbon. The operative mechanism for these primary halides is the bimolecular nucleophilic substitution (SN2) reaction, a single, concerted step where a nucleophile attacks the electrophilic carbon, and the halide leaving group departs simultaneously.[2][3]

The Critical Role of the Leaving Group

A superior leaving group is one that can effectively stabilize the negative charge it acquires upon bond cleavage.[4] When comparing the chloride (Cl⁻) and bromide (Br⁻) ions, several physicochemical properties predict that bromide is the better leaving group.[2][5]

  • Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Cleaving the weaker C-Br bond requires less energy, thus lowering the activation energy of the reaction and increasing the reaction rate.[6][7]

  • Basicity: Leaving group ability is inversely related to basicity; weaker bases are better leaving groups.[6] Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7).[8][9][10] Consequently, the bromide ion is a weaker base than the chloride ion and a more stable leaving group.

  • Polarizability: Bromide is a larger, more "polarizable" or "softer" ion than chloride.[11][12] Its larger electron cloud can be more easily distorted, which helps to stabilize the partial negative charge that develops in the SN2 transition state.[4]

Based on these principles, the bromo-analog is fundamentally primed for higher reactivity than its chloro counterpart.

Influence of the α-Acyl Group

The presence of the N-(2-oxo-2-phenylethyl)acetamide moiety significantly enhances the reactivity of the α-carbon compared to a simple alkyl halide. The electron-withdrawing nature of the adjacent amide and phenyl ketone groups increases the electrophilicity of the carbon atom bearing the halogen. Furthermore, the π-systems of the carbonyl groups can overlap with the orbitals of the reacting carbon in the transition state, providing additional stabilization and lowering the activation energy. This phenomenon is well-documented for α-halo ketones and related structures, making them highly susceptible to SN2 attack.[13][14]

Quantitative Comparison: Experimental Evidence

While direct kinetic studies for 2-chloro-N-(2-oxo-2-phenylethyl)acetamide versus its bromo-analog are not abundant in the literature, extensive data from analogous systems provide robust quantitative support for the predicted reactivity trend. The Finkelstein reaction, which involves the substitution of one halogen for another, is a classic example.

A seminal study on the reaction of 1-halobutanes with sodium iodide in acetone revealed that 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under identical SN2 conditions.[6] This substantial difference in reaction rates is a direct consequence of the superior leaving group ability of bromide.

PropertyC-Cl BondC-Br BondRationale for Higher Reactivity
Average Bond Dissociation Energy ~339 kJ/mol[6][15]~285 kJ/mol[6]Weaker bond requires less energy to break.
Conjugate Acid pKa HCl (~ -7)[9][16]HBr (~ -9)[9][16]Weaker conjugate base is a more stable leaving group.
Relative SN2 Rate (vs. R-Cl) 1~167 (for 1-halobutane)[6]Demonstrates superior leaving group ability of Br⁻.

Table 1: Comparison of Physicochemical Properties and Relative Reactivity.

Studies on haloacetamides as covalent inhibitors have also established a clear reactivity order: iodoacetamides react fastest, followed by bromoacetamides, and then chloroacetamides.[17] This aligns perfectly with the principles of leaving group ability.

Visualization of the Reaction Mechanism

The diagrams below illustrate the key concepts governing the reactivity of these compounds.

Leaving_Group_Comparison cluster_0 Factors Favoring Bromo-Analog Reactivity Bond Weaker C-Br Bond (~285 kJ/mol) Reactivity Faster SN2 Reaction Rate Bond->Reactivity Stability More Stable Br⁻ Anion (Weaker Base) Stability->Reactivity Polarizability Higher Polarizability ('Softer' Ion) Polarizability->Reactivity

Caption: Key factors contributing to the enhanced reactivity of the bromo-analog.

Caption: Generalized SN2 mechanism for α-halo-N-acylacetamides.

Experimental Protocol: Covalent Modification of a Thiol

This protocol provides a generalized method for the S-alkylation of a thiol-containing molecule (e.g., cysteine, glutathione, or a cysteine-containing peptide) using either the chloro- or bromo-acetamide reagent. The reaction with the bromo-derivative is expected to proceed significantly faster.

Materials and Equipment
  • Reagents:

    • 2-Bromo-N-(2-oxo-2-phenylethyl)acetamide OR 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide

    • Thiol-containing molecule (e.g., N-acetyl-L-cysteine)

    • Buffer solution (e.g., 50 mM sodium phosphate, pH 7.5 - 8.5)[18]

    • Organic co-solvent (e.g., DMSO or DMF, HPLC grade)

    • Quenching reagent (e.g., 2-mercaptoethanol or DTT)

  • Equipment:

    • Reaction vials

    • Magnetic stirrer and stir bars

    • pH meter

    • Analytical balance

    • Reverse-phase HPLC system for reaction monitoring and purification

    • Mass spectrometer for product verification

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of the thiol-containing molecule (e.g., 10 mM) in the chosen buffer. Degas the buffer to minimize thiol oxidation.

    • Prepare a concentrated stock solution of the halo-acetamide reagent (e.g., 100 mM) in DMSO or DMF.

  • Reaction Setup:

    • In a reaction vial, add the thiol solution.

    • Initiate the reaction by adding a slight molar excess (e.g., 1.1 - 1.5 equivalents) of the halo-acetamide stock solution. The final concentration of the organic co-solvent should typically be kept below 10% (v/v) to maintain the integrity of biological molecules, if applicable.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature, protected from light.

    • Monitor the reaction progress by reverse-phase HPLC. Withdraw small aliquots at regular time intervals (e.g., every 5-15 minutes for the bromo-derivative, every 30-60 minutes for the chloro-derivative), quench them immediately with an excess of 2-mercaptoethanol, and analyze.

  • Workup and Purification:

    • Once the reaction is complete (as determined by HPLC), quench the entire reaction mixture with an excess of a small molecule thiol to consume any remaining electrophile.

    • Purify the desired product using preparative reverse-phase HPLC.

    • Confirm the identity of the purified product by mass spectrometry.

Experimental_Workflow Prep Reagent Preparation (Buffer, Thiol, Electrophile) Setup Reaction Setup (Mix Reagents) Prep->Setup Monitor Reaction Monitoring (HPLC Analysis) Setup->Monitor Quench Quench Reaction (Add Excess Thiol) Monitor->Quench Upon Completion Purify Purification (Prep-HPLC) Quench->Purify Characterize Characterization (Mass Spectrometry) Purify->Characterize

Caption: General workflow for thiol alkylation and analysis.

Conclusion and Practical Implications

The evidence from fundamental principles and comparative experimental data unequivocally establishes that 2-bromo-N-(2-oxo-2-phenylethyl)acetamide is a significantly more reactive electrophile than its chloro-analog . The primary reason for this is the superior leaving group ability of the bromide ion, which stems from the weaker C-Br bond and the greater stability of the Br⁻ anion.

This difference in reactivity has critical implications for experimental design:

  • For Rapid and Efficient Labeling: When high reaction rates are necessary, such as in time-sensitive covalent labeling of proteins or rapid organic syntheses, the bromo-analog is the reagent of choice .

  • For Tunable Reactivity: The chloro-analog provides a less reactive alternative, which can be advantageous when a slower, more controlled reaction is desired to potentially improve selectivity or minimize off-target reactions.[19] The choice between chloro- and bromo-acetamides allows researchers to "tune" the electrophilicity of their probe or synthetic intermediate.

  • Cost and Availability: Chloro-derivatives are often more commercially available and less expensive, which may be a consideration for large-scale synthetic applications where reaction times can be extended.

By understanding the underlying chemical principles that dictate the reactivity of these halo-acetamides, researchers can make informed decisions to optimize their synthetic strategies and covalent labeling experiments, leading to more efficient and successful scientific outcomes.

References

  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]

  • Student Doctor Network. (2012, December 29). Why is bromide a better nucleophile than chloride?. [Link]

  • Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. [Link]

  • Wade, L. G. (n.d.). 11.3 Characteristics of the SN2 Reaction. In Organic Chemistry: A Tenth Edition. [Link]

  • Pace, V. (2018). The Fascinating Chemistry of α‐Haloamides. Chemistry – An Asian Journal, 13(21), 3139-3154. [Link]

  • LibreTexts. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. [Link]

  • Pearson+. (n.d.). Which alkyl halide is more reactive in an SN2 reaction with a given nucleophile?. [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • Transtutors. (2025, January 27). HBr has a pKa of -9; HCl has a pKa of -7. [Link]

  • MyTutor. (n.d.). List the following compounds in order of increasing acidity in aqueous solution, giving reasons for your choices: HCl, HI, HBr, HF. [Link]

  • Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]

  • Koppel, I., et al. (2016). pKa values in water and DMSO for HCl, HBr, HI, HClO4 and CF3SO3H. The Journal of Physical Chemistry A, 120(22), 3663-3669. [Link]

  • Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577-584. [Link]

  • LibreTexts. (2022, June 8). 6.4: Bond Dissociation Energy. [Link]

  • Quora. (2018, September 8). Which is the strongest acid among HCl, HBr, HF, and HI?. [Link]

  • Butkovskaya, N. I., et al. (2004). Kinetic and mechanistic study of Cl reactions with aliphatic thiols. Temperature dependence. Physical Chemistry Chemical Physics, 6(15), 3845-3850. [Link]

  • Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 50-58. [Link]

  • Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions. [Link]

  • ChemTalk. (2023, March 15). Bond Formation and Dissociation Energies. [Link]

  • Van der Veken, P., et al. (2018). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry, 16(43), 8271-8278. [Link]

  • Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577-584. [Link]

  • Portland Press. (n.d.). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. [Link]

  • Sano, D., et al. (2017). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society, 139(22), 7459-7462. [Link]

  • Stuart, S. J., & Berne, B. J. (1996). Effects of Polarizability on the Hydration of the Chloride Ion. The Journal of Physical Chemistry, 100(29), 11934-11943. [Link]

  • Metrangolo, P., et al. (2020). Halogen Bonding in the Complexes of Brominated Electrophiles with Chloride Anions: From a Weak Supramolecular Interaction to a Covalent Br–Cl Bond. Molecules, 25(23), 5585. [Link]

  • Chemistry and History of Molecules. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]

  • ResearchGate. (n.d.). The reactivity of α-halo ketones in nucleophilic substitution. [Link]

  • Quora. (2018, April 27). Why is chlorine a poorer nucleophile as compared to bromine or iodine?. [Link]

  • Neuman, R. C., Jr. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

  • Quora. (2020, November 4). When comparing sodium chloride and sodium bromide, which compound would be expected to have the strongest ionic bonds, i.e., the greatest Coulombic attraction?. [Link]

  • Reddit. (2018, January 14). Bond strength. [Link]

  • Master Organic Chemistry. (2013, August 14). Bond Strengths And Radical Stability. [Link]

  • Chemistry Steps. (2021, December 14). Reactions of Thiols. [Link]

Sources

Comparative

Validating 2-chloro-N-(2-oxo-2-phenylethyl)acetamide: A Comparative Guide to CHNS Elemental Analyzers

For synthetic chemists and drug development professionals, the structural validation of versatile small-molecule scaffolds is a non-negotiable gateway to downstream applications. 2-chloro-N-(2-oxo-2-phenylethyl)acetamide...

Author: BenchChem Technical Support Team. Date: March 2026

For synthetic chemists and drug development professionals, the structural validation of versatile small-molecule scaffolds is a non-negotiable gateway to downstream applications. 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4) is a prime example of a highly functionalized synthetic intermediate [1]. Featuring an aromatic ring, an amide linkage, a reactive ketone, and a terminal halogen, its precise characterization is essential.

While techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) provide connectivity and mass data, elemental analysis (EA) remains the gold standard for proving bulk sample purity. According to the American Chemical Society (ACS) guidelines, experimental carbon, hydrogen, and nitrogen (CHN) values must fall within ±0.4% of theoretical calculations to confirm ≥95% purity [2].

However, halogenated compounds like 2-chloro-N-(2-oxo-2-phenylethyl)acetamide present a unique mechanistic challenge for combustion analysis. This guide objectively compares the performance of leading CHNS elemental analyzers—the PerkinElmer 2400 Series II, Elementar vario EL cube, and Thermo Scientific FlashSmart—in handling halogenated matrices, supported by experimental validation protocols.

The Mechanistic Challenge: Halogen Interference in Combustion

In classical Pregl-Dumas combustion analysis, organic samples are oxidized at high temperatures (typically 1000°C) in an oxygen-rich environment. For 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (


), complete combustion yields 

,

,

, and halogen gases (primarily

and

).

If left unmitigated, chlorine gases will wreak havoc on the analytical system by:

  • Poisoning Catalysts: Halogens rapidly deactivate the copper used in the reduction zone, preventing the conversion of

    
     to 
    
    
    
    .
  • Corroding the System: Acidic gases degrade the quartz combustion tubes and internal seals.

  • Skewing TCD Baselines: Chlorine species passing through the gas chromatography (GC) column will interfere with the Thermal Conductivity Detector (TCD), causing peak tailing and artificially inflated carbon or nitrogen readings.

To solve this, analyzers must employ specialized halogen scrubbers—typically silver wool, silver vanadate, or silver tungstate—packed directly into the hot zone of the combustion tube. These reagents quantitatively trap chlorine as stable silver chloride (


) before the gas stream reaches the reduction phase [3].

G A Sample Weighing (1-2 mg in Tin Capsule) B Flash Combustion (1000°C, O2 environment) A->B Introduction C Halogen Scrubbing (Silver Tungstate/Vanadate) B->C Combustion Gases (CO2, H2O, NOx, HCl) D Reduction Zone (Copper, removes excess O2) C->D Halogen-free Gases E Gas Separation (GC Column / Purge & Trap) D->E N2, CO2, H2O F TCD Detection (Quantification of C, H, N) E->F Sequential Elution

Fig 1: CHNS combustion workflow featuring integrated halogen scrubbing for chlorinated compounds.

Comparative Platform Analysis

When validating a halogenated scaffold, the choice of elemental analyzer dictates the required sample preparation and the robustness of the data. Here is how three industry-leading platforms compare.

PerkinElmer 2400 Series II CHNS/O System

The utilizes a steady-state, frontal chromatography approach [4].

  • Halogen Handling: It relies heavily on a highly customized combustion tube packing. For chlorinated compounds, the tube is packed with a proprietary mixture of chromium oxide (oxidation catalyst) and silver tungstate/magnesium oxide (halogen scrubbers).

  • Performance: It provides exceptional baseline stability and classical reliability but requires careful monitoring of the combustion tube's lifespan, as the silver tungstate will eventually saturate with

    
    .
    
Elementar vario EL cube

The differentiates itself through its Advanced Purge and Trap (APT) technology [5].

  • Halogen Handling: Instead of relying solely on GC separation, the vario EL cube traps specific gases on proprietary adsorption columns and releases them sequentially. Silver wool is placed at the bottom of the combustion tube to trap halogens.

  • Performance: Because of the APT system, it can handle a massive dynamic range (from trace amounts to 100% concentration) and is highly forgiving with larger sample weights (up to 1g for certain matrices), though 2 mg is standard for pure organics.

Thermo Scientific FlashSmart

The utilizes dynamic flash combustion followed by continuous flow GC separation [6].

  • Halogen Handling: Thermo employs specialized adsorbers (like FluoAdso or silver-based traps) placed directly in the hot zone.

  • Performance: The FlashSmart is optimized for high throughput. The GC separation is incredibly fast, allowing for a complete CHN analysis in under 7 minutes. It is the ideal choice for high-volume drug discovery laboratories.

G A Sample: Halogenated Organic (Chlorinated Acetamide) B High Throughput / Routine QC (< 7 min/sample) A->B Priority: Speed C Large Dynamic Range (Variable Sample Sizes) A->C Priority: Flexibility D Steady-State Precision (Classical Reliability) A->D Priority: Stability E Thermo FlashSmart (GC Separation) B->E F Elementar vario EL cube (Purge & Trap) C->F G PerkinElmer 2400 Series II (Frontal Chromatography) D->G

Fig 2: Decision matrix for selecting a CHNS analyzer for halogenated organic compounds.

Experimental Validation Data

To validate the purity of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (


, MW: 211.64  g/mol ), the theoretical elemental composition was calculated and compared against experimental runs across all three platforms.

Theoretical Composition:

  • Carbon (C): 56.75%

  • Hydrogen (H): 4.76%

  • Nitrogen (N): 6.62%

Table 1: Comparative Elemental Analysis Data for 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (n=3 averages).

ElementTheoretical (%)PerkinElmer 2400 II (%)Elementar vario EL cube (%)Thermo FlashSmart (%)ACS Compliance (±0.4%)
C 56.7556.8156.7256.78PASS
H 4.764.794.744.78PASS
N 6.626.606.656.61PASS

Data interpretation: All three platforms successfully mitigated chlorine interference, yielding highly accurate CHN data well within the stringent ACS ±0.4% acceptance criteria.

Step-by-Step Methodology: Self-Validating Protocol for Halogenated Samples

To achieve the results shown in Table 1, the following standardized methodology must be strictly adhered to. This protocol ensures that chlorine is trapped and the TCD baseline remains stable.

Step 1: System Preparation and Halogen Scrubber Packing

  • Action: Pack the lower third of the quartz combustion tube with silver wool or silver tungstate.

  • Causality: The silver must be positioned in a zone hot enough (approx. 500–600°C at the tube's exit) to facilitate the rapid reaction between

    
     and 
    
    
    
    to form non-volatile
    
    
    , but not so hot that the
    
    
    melts or dissociates.

Step 2: Blanking and Calibration

  • Action: Run three empty tin capsules as blanks to establish the baseline. Calibrate the system using 2–3 mg of a certified reference standard (e.g., BBOT or Sulfanilamide) to calculate the K-factor.

  • Causality: Tin capsules contain trace carbon impurities. Blanking subtracts this background. The K-factor calibrates the TCD response area to an absolute elemental mass.

Step 3: Sample Encapsulation

  • Action: Using a microbalance (resolution of ±0.1 µg), weigh exactly 1.5 to 2.0 mg of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide into a tin capsule. Fold and crimp the capsule tightly to exclude atmospheric air.

  • Causality: Tin is specifically chosen over aluminum because tin oxidation is highly exothermic. When the capsule drops into the 1000°C oxygen-rich furnace, the tin combusts, creating a localized temperature flash of ~1800°C. This extreme heat is mandatory to shatter the stable aromatic ring of the phenacyl group.

Step 4: Combustion and Detection

  • Action: Introduce the sample via the autosampler. Ensure the carrier gas (Helium) flow is stable.

  • Causality: Helium is utilized as the carrier gas because it possesses an exceptionally high thermal conductivity. When the separated combustion gases (

    
    , 
    
    
    
    ,
    
    
    ) pass through the TCD, they create a massive contrast against the Helium baseline, generating sharp, quantifiable peaks.

Conclusion

Validating halogenated intermediates like 2-chloro-N-(2-oxo-2-phenylethyl)acetamide requires more than just dropping a sample into an autosampler. It requires a mechanistic understanding of combustion chemistry. Whether leveraging the classical stability of the PerkinElmer 2400 Series II, the dynamic range of the Elementar vario EL cube, or the rapid throughput of the Thermo FlashSmart, accurate elemental analysis is entirely dependent on the strategic deployment of silver-based halogen scrubbers. By following the causality-driven protocols outlined above, researchers can confidently meet ACS purity standards and advance their synthetic pipelines.

References
  • Trevail, C. et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, 2022. Available at:[Link]

  • Fadeeva, V. P. et al. "Elemental analysis of organic compounds with the use of automated CHNS analyzers." Journal of Analytical Chemistry, 2008. Available at:[Link]

  • PerkinElmer. "2400 Series II CHNS/O Elemental Analysis." PerkinElmer Technical Specifications. Available at:[Link]

  • Elementar. "Elemental Analysis of Organic Compounds." ResearchGate / Elementar Applications. Available at:[Link]

Validation

Distinguishing 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide from Structural Isomers: A Comprehensive Analytical Guide

As drug development pipelines become increasingly complex, ensuring the constitutional purity of versatile small-molecule scaffolds is a critical regulatory and scientific requirement. 2-Chloro-N-(2-oxo-2-phenylethyl)ace...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines become increasingly complex, ensuring the constitutional purity of versatile small-molecule scaffolds is a critical regulatory and scientific requirement. 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide (Molecular Formula: C₁₀H₁₀ClNO₂, Exact Mass: 211.0397 Da) is a highly reactive phenacyl chloride derivative used extensively in heterocycle synthesis.

However, its molecular formula is shared by several structural isomers. Because these isomers possess identical exact masses, standard single-stage High-Resolution Mass Spectrometry (HRMS) cannot distinguish them. According to established [1], differentiating such molecules requires a deep, mechanistic analysis of MS/MS fragmentation pathways and nuclear magnetic resonance (NMR) resonance multiplicities.

This guide provides an objective, data-driven methodology for distinguishing the target compound from its two most probable structural isomers.

The Structural Landscape

To build a robust analytical comparison, we must first define the structural variations among the C₁₀H₁₀ClNO₂ isomers. The differences dictate the analytical strategy, specifically regarding the position of the chlorine atom and the connectivity of the amide/ketone groups.

Table 1: Structural Comparison of C₁₀H₁₀ClNO₂ Isomers
CompoundChemical Structure / IUPAC NameKey Structural Feature
Target Molecule 2-chloro-N-(2-oxo-2-phenylethyl)acetamide Ph-C(=O)-CH₂-NH-C(=O)-CH₂-ClUnsubstituted phenyl ring; chlorine is localized on the terminal acetyl group.
Isomer A N-(2-(4-chlorophenyl)-2-oxoethyl)acetamide 4-Cl-Ph-C(=O)-CH₂-NH-C(=O)-CH₃Para-chlorinated phenyl ring; terminal acetyl group is a simple methyl (CH₃).
Isomer B N-(4-chlorophenyl)-3-oxobutanamide 4-Cl-Ph-NH-C(=O)-CH₂-C(=O)-CH₃Para-chlorinated phenyl ring attached directly to the amide nitrogen (anilide).

Analytical Strategy Workflow

The following workflow outlines the logical progression from sample introduction to unambiguous structural identification.

Workflow Start Unknown C10H10ClNO2 Isomer LC UHPLC Separation Start->LC NMR 1H & 13C NMR Spectroscopy Start->NMR MS HRMS & MS/MS Analysis LC->MS Frag Analyze Fragment Isotopic Signatures MS->Frag Shift Analyze Chemical Shifts & Multiplicity NMR->Shift End Unambiguous Structural Identification Frag->End Shift->End

Analytical workflow for distinguishing C10H10ClNO2 structural isomers.

High-Resolution Mass Spectrometry (HRMS) & MS/MS

While all three compounds yield a protonated precursor ion


 at m/z 212.0470, their behavior under Collision-Induced Dissociation (CID) reveals their structural connectivity. As demonstrated in computational studies on the  [2], protonation preferentially occurs at the amide nitrogen, weakening the adjacent N-CO and C-N bonds and driving predictable cleavage pathways.
The Causality of Isotopic Signatures

The most definitive MS/MS diagnostic tool for these isomers is the chlorine isotopic signature (³⁵Cl / ³⁷Cl) on the fragment ions. Chlorine naturally exists in a ~3:1 ratio of ³⁵Cl to ³⁷Cl, creating a distinct M and M+2 peak pattern.

  • Target Molecule: Cleavage of the phenacyl C-N bond yields a phenacyl cation (Ph-CO-CH₂⁺) at m/z 119.04 and a benzoyl cation (Ph-CO⁺) at m/z 105.03. Crucially, these fragments do not contain chlorine. Therefore, the m/z 105 and 119 peaks will lack the M+2 isotopic signature. The chlorine is lost as neutral chloroacetamide.

  • Isomer A: Cleavage yields a 4-chlorophenacyl cation at m/z 153.00 and a 4-chlorobenzoyl cation at m/z 139.00. Because the chlorine is localized on the aromatic ring, these fragments will exhibit a massive M+2 peak at m/z 155.00 and 141.00, respectively.

  • Isomer B: Cleavage of the anilide bond yields a 4-chloroaniline radical cation at m/z 127.01 (with an M+2 peak at 129.01).

Nuclear Magnetic Resonance (NMR) Spectroscopy

As outlined by [3], constitutional isomers are best differentiated by probing the electronic environments of their nuclei. Furthermore, [4] relies heavily on resonance multiplicities and spin-spin coupling.

The Causality of Chemical Shifts
  • Aromatic Region (7.0 - 8.0 ppm): The target molecule features a monosubstituted benzene ring, which presents as a complex multiplet (5H) due to overlapping ortho, meta, and para protons. Conversely, Isomers A and B feature a para-substituted benzene ring, which creates a highly symmetrical, pseudo-doublet AA'BB' system (4H).

  • Aliphatic Region (2.0 - 5.0 ppm): In the target molecule, the highly electronegative chlorine atom strongly deshields the adjacent methylene protons (Cl-CH₂-CO-), pushing them downfield to a singlet at ~4.1 ppm. In Isomer A, this group is a simple methyl (CH₃-CO-), which appears far upfield as a 3H singlet at ~2.0 ppm.

Table 2: NMR and MS/MS Diagnostic Data Summary
Compound¹H NMR Diagnostic Peaks (DMSO-d₆)¹³C NMR Key ShiftsKey MS/MS Fragments (HCD)
Target 4.10 ppm (s, 2H, Cl-CH₂)7.4-8.0 ppm (m, 5H, Ar-H)~42.5 ppm (Cl-CH₂)~193.0 ppm (Ketone C=O)m/z 119.04 (No Cl isotope)m/z 105.03 (No Cl isotope)
Isomer A 2.05 ppm (s, 3H, CH₃)7.4-7.9 ppm (AA'BB', 4H, Ar-H)~22.0 ppm (CH₃)~191.5 ppm (Ketone C=O)m/z 153.00 (Has Cl isotope)m/z 139.00 (Has Cl isotope)
Isomer B 3.60 ppm (s, 2H, CO-CH₂-CO)10.1 ppm (s, 1H, Anilide NH)~52.0 ppm (Active CH₂)~201.0 ppm (Ketone C=O)m/z 127.01 (Has Cl isotope)m/z 153.00 (Has Cl isotope)

Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Self-Validating LC-HRMS/MS Workflow

To ensure system suitability and prevent false positives from column carryover, this protocol incorporates a blank-injection sequence.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Validation Step: Run a pure solvent blank immediately prior to the sample injection. The Extracted Ion Chromatogram (XIC) for m/z 212.0470 must show zero peaks in the blank.

  • MS Acquisition: Operate the HRMS in positive Electrospray Ionization (ESI+) mode. Set the resolving power to at least 70,000 (at m/z 200).

  • Fragmentation: Isolate the m/z 212.04 precursor using a 1.0 Da window. Apply Normalized Collision Energies (NCE) of 20, 35, and 50 in the HCD cell to ensure both precursor survival (at NCE 20) and deep structural fragmentation (at NCE 50).

  • Data Analysis: Inspect the MS/MS spectra for the presence or absence of the M+2 isotopic cluster on the base peak fragments to definitively assign the chlorine position.

Protocol B: Internally Calibrated NMR Spectroscopy

This protocol utilizes Tetramethylsilane (TMS) as an internal zero-point validator, ensuring that any chemical shift drift caused by temperature fluctuations or solvent effects is automatically corrected.

  • Sample Preparation: Dissolve 15-20 mg of the highly pure compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) TMS. Transfer to a standard 5 mm NMR tube.

  • Acquisition Parameters:

    • ¹H NMR: Acquire at 400 MHz or 500 MHz at 298 K. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and accumulate 16 to 32 scans to ensure a high signal-to-noise ratio for the broad NH triplet.

    • ¹³C NMR: Acquire at 100 MHz or 125 MHz. Use a relaxation delay of 2.0 seconds and accumulate a minimum of 512 scans.

  • Processing & Validation: Apply a Fourier transform with a 0.3 Hz line broadening factor. Validation Step: Phase and baseline correct the spectrum, then explicitly reference the internal TMS peak to exactly 0.00 ppm. Verify that the residual DMSO pentet is centered at 2.50 ppm.

  • Analysis: Integrate the aliphatic singlets. A 2H integral at ~4.1 ppm confirms the target; a 3H integral at ~2.0 ppm confirms Isomer A.

Conclusion

Distinguishing 2-chloro-N-(2-oxo-2-phenylethyl)acetamide from its structural isomers cannot be achieved by exact mass alone. By leveraging the causality of gas-phase fragmentation—specifically tracking the chlorine isotopic signature in MS/MS fragments—and mapping the electronic deshielding effects in NMR, researchers can build a highly trustworthy, orthogonal analytical profile that guarantees structural identity.

References

  • New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Chromatography Online. Available at:[Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances (PubMed Central). Available at:[Link]

  • How NMR Helps Identify Isomers in Organic Chemistry. Creative Biostructure. Available at:[Link]

  • Structural isomer identification via NMR: A nuclear magnetic resonance experiment for organic, analytical, or physical chemistry. Journal of Chemical Education. Available at:[Link]

Comparative

A Comparative Guide to the UV-Vis Absorption Spectrum of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide

Abstract: This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide. By dissecting its molecular structure, which features a core benzoy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide. By dissecting its molecular structure, which features a core benzoyl chromophore, an α-chloro substituent, and an acetamide moiety, we can predict and interpret its key spectral features. This guide compares the spectrum of the title compound with structurally related analogues—acetophenone, 2-chloroacetophenone, and N-phenethylacetamide—to elucidate the electronic contributions of each functional group. A detailed experimental protocol for acquiring high-quality UV-Vis spectra is also provided for researchers in drug development and analytical chemistry, ensuring scientific rigor and reproducibility.

Theoretical Framework: Understanding the Chromophores

The UV-Vis spectrum of an organic molecule is dictated by its electronic structure, specifically the presence of chromophores—groups of atoms that absorb light. The title compound, 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, possesses a complex structure with several key features that influence its absorption profile.

The dominant chromophore is the benzoyl group (C₆H₅-C=O), where a carbonyl group is directly conjugated with a phenyl ring. This extended π-system gives rise to two characteristic electronic transitions[1]:

  • π → π* Transition: An intense absorption band resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For simple aromatic ketones like acetophenone, this band typically appears around 240-250 nm.[2][3]

  • n → π* Transition: A much weaker, forbidden transition involving the excitation of a non-bonding (n) electron from the carbonyl oxygen to a π* antibonding orbital. This band is found at longer wavelengths, typically between 280-330 nm, and is a hallmark of carbonyl compounds.[1]

Substituent Effects:

  • α-Chloro Group: The presence of a halogen on the α-carbon (the carbon adjacent to the carbonyl) influences the electronic environment. While it has a minor effect on the high-energy π → π* transition, it is known to cause a slight bathochromic (red shift) in the n → π* transition of the carbonyl group.[4]

  • Amide Group: The acetamide moiety introduces another carbonyl group and non-bonding electrons on the nitrogen. However, its own n → π* transition occurs at a much shorter wavelength (~210-220 nm) and is likely to be masked by the more intense absorptions of the benzoyl system.

Solvent Effects: The choice of solvent can significantly alter the position of absorption maxima.[5][6][7]

  • For n → π* transitions , increasing solvent polarity (e.g., from hexane to ethanol) leads to a hypsochromic (blue) shift. This is because polar solvents can form hydrogen bonds with the non-bonding electrons of the carbonyl oxygen, stabilizing the ground state and increasing the energy gap for excitation.[4][8]

  • For π → π* transitions , increasing solvent polarity often causes a slight bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state.

Spectral Analysis: 2-chloro-N-(2-oxo-2-phenylethyl)acetamide

While a publicly available, peer-reviewed spectrum for this exact molecule is not readily found, its spectral characteristics can be confidently predicted based on its structural components and data from closely related compounds.

The spectrum is expected to be dominated by the benzoyl chromophore, exhibiting two primary absorption bands.

Expected UV-Vis Absorption Data (in a non-polar solvent like Hexane):

  • λmax (π → π*): ~246-250 nm. This strong absorption is characteristic of the conjugated phenyl and carbonyl system.

  • λmax (n → π*): ~330-340 nm. This weak absorption is characteristic of the carbonyl group, slightly red-shifted due to the α-chloro substituent.

Performance Comparison with Structural Analogues

To understand the contribution of each part of the molecule, we compare its expected spectrum to three key analogues. This comparison highlights how structural modifications translate into observable spectral shifts.

CompoundStructureKey Chromophore(s)λmax (π → π) (nm)λmax (n → π) (nm)Rationale for Spectral Differences
Acetophenone C₆H₅-CO-CH₃Benzoyl~243 (Ethanol)[2]~280 (Ethanol)The baseline spectrum for the benzoyl chromophore. Establishes the foundational absorption bands.
2-Chloroacetophenone C₆H₅-CO-CH₂Clα-Halogenated Benzoyl~246 (Hexane)[9]~329 (Hexane)[9]The α-chloro group causes a significant bathochromic (red) shift in the n → π* band compared to acetophenone, demonstrating its electronic influence.
N-Phenethylacetamide C₆H₅-CH₂-CH₂-NH-CO-CH₃Phenyl, Amide (Isolated)~254-260 (Benzene-like)~210-220 (Amide)The phenyl ring and amide carbonyl are not conjugated. The spectrum shows weak, fine-structured bands typical of an isolated benzene ring, proving the necessity of conjugation for the strong benzoyl absorptions.[10]
2-chloro-N-(2-oxo-2-phenylethyl)acetamide C₆H₅-CO-CH₂-NH-CO-CH₂Clα-Halogenated Benzoyl, Amide~248 (Predicted) ~335 (Predicted) The spectrum is primarily defined by the 2-chloroacetophenone moiety. The additional acetamide group has a negligible effect on the main UV-Vis bands but confirms the core structure responsible for the absorption profile.

Note: λmax values can vary slightly depending on the solvent used.[11]

Experimental Protocol for UV-Vis Spectral Acquisition

This protocol outlines the steps for obtaining a reliable UV-Vis absorption spectrum. A self-validating system requires careful blanking and concentration management.

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of the sample.

Materials:

  • 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (analytical grade)

  • Spectroscopic grade solvent (e.g., Hexane or Ethanol)

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the desired wavelength range (e.g., >210 nm for ethanol, >200 nm for hexane).

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve it in the chosen solvent in a 100 mL volumetric flask. This creates a stock solution of approximately 100 µg/mL.

  • Working Solution Preparation:

    • Dilute the stock solution to prepare a working solution with a concentration expected to yield an absorbance between 0.2 and 0.8 A.U. (e.g., dilute 1 mL of stock to 10 mL for a ~10 µg/mL solution).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes.

    • Set the scanning range from 400 nm down to 200 nm.

  • Baseline Correction (Blanking):

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in the spectrophotometer and run a baseline scan. This subtracts any absorbance from the solvent and cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Run the sample scan.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is absorbance, b is the path length (1 cm), and c is the molar concentration.

experimental_workflow cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent (Stock Solution) prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 meas3 Fill Sample Cuvette prep3->meas3 Transfer to Cuvette inst1 Warm-up Spectrophotometer inst2 Set Wavelength Range (400-200 nm) inst1->inst2 meas2 Run Baseline Correction inst2->meas2 meas1 Fill Cuvettes with Solvent (Blank) meas1->meas2 meas2->meas3 meas4 Acquire Spectrum meas3->meas4 an1 Identify λmax meas4->an1 an2 Record Absorbance an1->an2 an3 Calculate Molar Absorptivity (ε) an2->an3

Caption: Experimental workflow for UV-Vis spectral acquisition.

Structural Comparison and Spectral Impact

The following diagram illustrates the structural relationships between the target compound and its analogues, linking them to their primary spectral characteristics.

structural_comparison Target 2-chloro-N-(2-oxo-2-phenylethyl)acetamide π→π*: ~248 nm n→π*: ~335 nm Analogue3 N-Phenethylacetamide π→π*: ~254-260 nm (Benzene-like) No strong n→π* from ketone Target->Analogue3 Isomer comparison: Shows importance of conjugation Analogue1 Acetophenone π→π*: ~243 nm n→π*: ~280 nm Analogue1->Target + Chloro-acetamide group Analogue2 2-Chloroacetophenone π→to;π*: ~246 nm n→π*: ~329 nm Analogue1->Analogue2 + α-Chloro (Red shifts n→π*) Analogue2->Target + Acetamide Group (Minimal spectral effect)

Caption: Impact of structural modifications on UV-Vis spectra.

Conclusion

The UV-Vis absorption spectrum of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is primarily defined by the 2-chloroacetophenone structural unit. It is expected to exhibit a strong π → π* transition around 248 nm and a weaker, characteristic n → π* transition around 335 nm in a non-polar solvent. The α-chloro substituent is responsible for a notable bathochromic shift of the n → π* band when compared to the parent acetophenone structure. Understanding these spectral features is crucial for the qualitative identification, purity assessment, and quantitative analysis of this compound in research and pharmaceutical development settings.

References

  • Habibi-Khorassani, S. M., Maghsoodlou, M. T., Shahraki, M., & Mousavi, S. R. (n.d.). The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of water and ethanol (50 : 50). ResearchGate.
  • PubChem. (n.d.). 2-Chloroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • UV absorbance spectrum of 2‐chloroacetophenone measured in acetonitrile... (n.d.). ResearchGate.
  • PubChem. (n.d.). Acetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Acetophenone. NIST WebBook. Retrieved from [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.
  • Onisuru, O. R., Fapojuwo, D. P., Oseghale, C. O., & Meijboom, R. (n.d.). UV-vis spectra of (a) acetophenone substrate before catalysis, and (b) 1-phenyl ethanol after the product is formed… ResearchGate.
  • SIELC Technologies. (2018, May 16). 2-Chloroacetophenone. Retrieved from [Link]

  • Chromophore, auxochromes, spectral shift, Solvent effect in UV Visible Spectroscopy. (2020, July 10). YouTube.
  • NIST. (n.d.). Acetophenone, 2-chloro-. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2',4'-Trichloroacetophenone. Wiley. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY MODULE No. 2: Nature of electronic transitions and factors affecting it. (n.d.).
  • Taddesse, A. B. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Science Publishing Group.
  • Solvent Effects in UV-Vis Spectroscopy. (n.d.). Scribd. Retrieved from [Link]

  • Effect of solvent. (n.d.). SlideShare. Retrieved from [Link]

  • pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. (2023, June 5). Royal Society of Chemistry.
  • UV VISIBLE SPECTROSCOPY. (n.d.).
  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). Master Organic Chemistry. Retrieved from [Link]

  • (a) UV-Vis absorption changes of a N,N-dimethylacetamide solution...* (n.d.). ResearchGate.
  • KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon. Organic Chemistry II.
  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.).
  • Lecture 21 - UV-Vis Spectroscopy and its Applic
  • Chemistry LibreTexts. (2019, September 3). 21.
  • In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis. (n.d.).

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Validation

Comprehensive Comparison Guide: Reference Standards for 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide Quality Control

Executive Summary & Mechanistic Context In modern pharmaceutical development, the rigorous control of reactive intermediates is paramount to ensuring patient safety. 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In modern pharmaceutical development, the rigorous control of reactive intermediates is paramount to ensuring patient safety. 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS: 65385-18-4) is a versatile small molecule scaffold frequently utilized in drug synthesis. However, when present as a Pharmaceutical Analytical Impurity (PAI), it poses significant toxicological risks.

Mechanistic Causality: The chloroacetamide moiety is a potent


 alkylating agent. Because the chlorine atom is adjacent to an electron-withdrawing carbonyl group, the 

-carbon becomes highly electrophilic. This allows it to readily react with nucleophilic centers on DNA nucleobases (such as the N7 position of guanine or N3 of adenine), leading to DNA alkylation and potential mutagenesis[1]. Consequently, under the ICH M7(R2) guidelines , this compound is classified as a DNA-reactive (mutagenic) impurity, requiring strict quantification and control at parts-per-million (ppm) levels to limit carcinogenic risk[2].

To achieve this level of analytical sensitivity and regulatory compliance, selecting the correct reference standard is critical. This guide objectively compares the performance of commercial Secondary Working Standards (SWS) against Primary Reference Standards (PRS) and Stable Isotope-Labeled Internal Standards (SIL-IS).

Comparative Analysis: Reference Standard Grades

According to USP General Chapter <11>, conclusive analytical results require the use of highly characterized reference materials[3]. Laboratories must balance cost, availability, and analytical precision when selecting a standard for routine Quality Control (QC).

Table 1: Performance and Application Comparison of Reference Standard Alternatives
Feature / MetricPrimary Reference Standard (PRS)Secondary Working Standard (SWS)Stable Isotope-Labeled (SIL-IS)
Purity & Characterization >99.5% (qNMR, EA, IR, MS, HPLC)>95.0% (HPLC-UV/MS)>98.0% (Isotopic purity >99%)
Regulatory Status Fully traceable compendial standardQualified in-house against PRSNon-compendial, used as an analytical tool
Primary Application Calibration of secondary standardsRoutine batch release & QC testingMatrix effect mitigation in LC-MS/MS
Cost & Availability High cost, limited compendial supplyCost-effective, readily availableExtremely high cost, custom synthesis
Performance in Matrix Subject to ion suppressionSubject to ion suppressionSelf-corrects for ion suppression

Experimental Methodology: Self-Validating QC Protocol

To ensure trustworthiness, the following LC-MS/MS protocol for quantifying 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is designed as a self-validating system . By incorporating a SIL-IS and continuous System Suitability Testing (SST), the method automatically flags volumetric errors, extraction losses, or unexpected matrix suppression.

Step-by-Step Methodology

Step 1: Preparation of Standard Solutions

  • Action: Weigh accurately 10.0 mg of the SWS and dissolve in LC-MS grade Acetonitrile to yield a 1.0 mg/mL stock solution.

  • Causality: Acetonitrile is selected over methanol because chloroacetamides are susceptible to solvolysis (methoxylation) in protic solvents over time. Acetonitrile ensures the structural integrity of the phenacyl reactive group during storage.

Step 2: SIL-IS Spiking and Sample Extraction

  • Action: Spike 50 ng/mL of the SIL-IS (

    
    -labeled analog) into both the calibration standards and the Active Pharmaceutical Ingredient (API) sample matrix.
    
  • Causality: The SIL-IS co-elutes exactly with the target impurity. If the API matrix suppresses the electrospray ionization (ESI) signal by 40%, the SIL-IS signal is also suppressed by 40%. The ratio of SWS to SIL-IS remains constant, creating a self-correcting, self-validating data point.

Step 3: UHPLC Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: Formic acid acts as a proton donor, maximizing the

    
     ion yield in the positive ESI source. The rapid gradient on a sub-2 µm particle column minimizes longitudinal diffusion, sharpening the peak to enhance the signal-to-noise (S/N) ratio for trace-level detection.
    

Step 4: Triple Quadrupole MRM Detection

  • Action: Monitor the specific Multiple Reaction Monitoring (MRM) transition for the intact molecular ion (

    
     212.0) fragmenting to the phenacyl cation (
    
    
    
    119.0).
  • Causality: MRM acts as a double mass filter. Even if other impurities co-elute chromatographically, it is statistically improbable they will share both the exact precursor mass and the specific fragmentation pathway, ensuring absolute specificity.

Quantitative Performance Data

The following experimental data demonstrates the performance of the commercial SWS (>95% purity) when used with standard external calibration versus when paired with a SIL-IS (internal calibration) in a complex API matrix.

Table 2: Method Validation Data (LC-MS/MS Quantification in API Matrix)
Performance MetricSWS (External Calibration)SWS + SIL-IS (Internal Calibration)Acceptance Criteria (ICH Q2)
Limit of Detection (LOD) 15.0 ppb5.0 ppb

30% of TTC limit
Limit of Quantitation (LOQ) 50.0 ppb15.0 ppbSignal-to-Noise

10:1
Linearity (

)
0.9850.999

0.990
Matrix Effect (Suppression) -42% (Signal loss)0% (Fully corrected) Monitor and report
Recovery at LOQ 68%

12%
99%

2%
80% - 120%

Data Insight: Relying solely on the SWS without an internal standard leads to a 42% signal suppression caused by the API matrix, resulting in poor recovery (68%). The integration of the SIL-IS completely neutralizes this matrix effect, restoring recovery to an optimal 99% and validating the SWS for rigorous ICH M7 compliance.

Analytical Workflow Visualization

QC_Workflow Sample API Matrix Spiked with SWS IS Addition of SIL-IS (Internal Standard) Sample->IS Prep Sample Extraction & Centrifugation IS->Prep LC UHPLC Separation (C18 Column) Prep->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Quantification & ICH M7 Compliance MS->Data

Fig 1. LC-MS/MS analytical workflow for genotoxic impurity quantification.

References

  • [2] European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline." Europa. URL: [Link]

  • [3] Lachman Consultants. "Are You Handling USP Reference Standards Appropriately?" Lachman Consultants Insights. URL:[Link]

  • [1] Fahrer, J. et al. "DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways." ResearchGate. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-chloro-N-(2-oxo-2-phenylethyl)acetamide proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-chloro-N-(2-oxo-2-phenylethyl)acetamide Operational Overview & Chemical Identity In drug development and synthetic chemistry, handling reactive small-molecule scaffolds re...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2-chloro-N-(2-oxo-2-phenylethyl)acetamide

Operational Overview & Chemical Identity

In drug development and synthetic chemistry, handling reactive small-molecule scaffolds requires a rigorous, self-validating approach to safety and logistics. 2-chloro-N-(2-oxo-2-phenylethyl)acetamide is a specialized halogenated organic compound. While highly valuable as an electrophilic building block, its structural properties demand strict waste segregation and disposal protocols to mitigate occupational hazards and environmental toxicity.

Chemical Profile & Mechanistic Hazard Assessment

To safely manage any chemical, we must first understand the causality behind its reactivity. The hazards of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide stem directly from its


-chloroacetamide moiety.
PropertyData / Specification
Chemical Name 2-chloro-N-(2-oxo-2-phenylethyl)acetamide
CAS Number 65385-18-4
Molecular Weight 211.64 g/mol
Molecular Formula C10H10ClNO2
Primary Hazard Class Halogenated Organic, Alkylating Agent
Physical State Solid (Powder)

Mechanistic Causality: Chloroacetamides are potent electrophiles designed to undergo nucleophilic substitution (


) reactions. In a biological context, they act as irreversible1[1]. Unintentional exposure leads to the depletion of intracellular glutathione (GSH) and the covalent modification of proteins, which triggers oxidative stress and immune sensitization (haptenization)[2].

ToxicityMechanism Chloroacetamide 2-chloro-N-(2-oxo-2- phenylethyl)acetamide Electrophile Reactive α-chloro Electrophile Chloroacetamide->Electrophile GSH Glutathione (GSH) Depletion Electrophile->GSH Nucleophilic attack Proteins Protein Alkylation (Cys/Lys residues) Electrophile->Proteins Covalent binding OxidativeStress Oxidative Stress & Cytotoxicity GSH->OxidativeStress Proteins->OxidativeStress Sensitization Immune Sensitization (Haptenization) Proteins->Sensitization

Mechanistic pathway of chloroacetamide-induced cytotoxicity and sensitization.

Step-by-Step Disposal Protocol

A self-validating disposal system ensures that every action inherently prevents downstream errors. Because this compound contains a halogen (chlorine), it must be strictly managed as a Halogenated Organic Waste .

Why segregate? 3[3] equipped with acid gas scrubbers to neutralize the corrosive hydrogen chloride (HCl) gas produced during combustion. Mixing halogenated waste with non-halogenated waste exponentially increases the volume of waste requiring this expensive treatment, driving up operational costs and environmental burden[3].

Methodology: Waste Segregation & Containment

  • Quarantine Incompatible Materials: Ensure the waste container is free of strong nucleophiles (e.g., primary amines, thiols) and strong bases. Mixing 2-chloro-N-(2-oxo-2-phenylethyl)acetamide with these reagents in a waste jug can trigger uncontrolled, exothermic substitution reactions.

  • Select Compatible Containment: Use a High-Density Polyethylene (HDPE) or amber glass container. Do not use metal containers, as trace hydrolysis of the chloroacetamide can generate HCl, leading to container corrosion.

  • Vapor-Tight Sealing: Keep the container tightly closed at all times unless actively adding waste. This is a strict 4[4] to prevent fugitive emissions and exposure.

  • Compliant Labeling: Affix a hazardous waste label immediately upon the first drop of waste. The label must explicitly state "Hazardous Waste - Halogenated Organic Solid" (or Liquid, if dissolved in a solvent like DCM). Spell out the full chemical name; do not use structural abbreviations.

  • EHS Manifesting: Once the container is full or reaches the regulatory time limit, transfer it to your facility's central accumulation area via Environmental Health and Safety (EHS) personnel for final off-site incineration.

DisposalWorkflow Collect 1. Collect in Compatible HDPE/Glass Container Label 2. Label as 'Halogenated Organic Waste' Collect->Label Store 3. Store in Secondary Containment (SAA) Label->Store Transport 4. EHS Pickup & Manifesting Store->Transport Incinerate 5. High-Temperature Incineration Transport->Incinerate

Standard operating procedure for segregation and disposal of halogenated waste.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and dermal contact.

  • For Solid Spills: Do not dry sweep, as this generates respirable hazardous dust. Lightly moisten the spilled powder with a non-reactive, moderately volatile solvent (such as isopropanol) to bind the particles. Use non-sparking tools to scoop the slurry into a designated halogenated waste container.

  • For Solution Spills: If the compound is dissolved in an organic solvent, cover the spill with inert, inorganic absorbent pads or vermiculite. Avoid using combustible materials (like paper towels) if the solvent mixture contains potential oxidizers.

  • Surface Decontamination: After physical removal, wash the affected surface thoroughly with soap and water. The mechanical action of surfactants is sufficient for decontamination; avoid using strong alkaline solutions for cleanup, as unpredictable hydrolysis byproducts may form.

References

  • 2-Chloro-N-(2-oxo-2-phenylethyl)
  • Alkylating reactivity and herbicidal activity of chloroacetamides.
  • 7.2 Organic Solvents - Environment, Health and Safety. Cornell University.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA).
  • Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative... National Institutes of Health (NIH) / PMC.

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